Ethyl methoxycinnamate
Description
Ethyl p-methoxycinnamate has been reported in Kaempferia galanga and Hedychium spicatum with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl (E)-3-(4-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-3-15-12(13)9-6-10-4-7-11(14-2)8-5-10/h4-9H,3H2,1-2H3/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNGCHLFKUPGPX-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401308962 | |
| Record name | Ethyl (E)-4-methoxycinnamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401308962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ethyl trans-p-methoxycinnamate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030762 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
24393-56-4, 1929-30-2 | |
| Record name | Ethyl (E)-4-methoxycinnamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24393-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl methoxycinnamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001929302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl methoxycinnamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024393564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl methoxycinnamate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16440 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ethyl (E)-4-methoxycinnamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401308962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl p-methoxycinnamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.073 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL METHOXYCINNAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SD418S06XD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ethyl trans-p-methoxycinnamate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030762 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
49 - 50 °C | |
| Record name | Ethyl trans-p-methoxycinnamate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030762 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Synthesis of Ethyl p-Methoxycinnamate via Claisen Condensation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of ethyl p-methoxycinnamate, a widely used UV-B filter in sunscreens and a valuable intermediate in the pharmaceutical industry, through the Claisen condensation reaction. This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and relevant quantitative data to support research and development activities.
Introduction
Ethyl p-methoxycinnamate is an organic compound prized for its ability to absorb ultraviolet radiation, making it a key active ingredient in many commercial sunscreens. Beyond its application in cosmetics, it serves as a precursor for the synthesis of various pharmaceutical agents. The Claisen condensation, a carbon-carbon bond-forming reaction between two esters or an ester and a carbonyl compound in the presence of a strong base, provides an efficient route for the synthesis of ethyl p-methoxycinnamate from p-anisaldehyde and ethyl acetate.
Reaction Mechanism
The Claisen condensation for the synthesis of ethyl p-methoxycinnamate proceeds through a well-established mechanism. The reaction is initiated by the deprotonation of the α-carbon of ethyl acetate by a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of p-anisaldehyde. The resulting alkoxide intermediate subsequently eliminates an ethoxide ion to yield the final product, ethyl p-methoxycinnamate.
Caption: Reaction mechanism of Ethyl p-Methoxycinnamate synthesis.
Experimental Protocols
The following experimental protocol is based on a documented industrial-scale synthesis and can be adapted for laboratory settings.[1]
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) |
| p-Anisaldehyde | C₈H₈O₂ | 136.15 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 |
| Sodium Ethoxide | C₂H₅NaO | 68.05 |
| Cyclohexane | C₆H₁₂ | 84.16 |
| Sulfuric Acid (13%) | H₂SO₄ | 98.08 |
Reaction Procedure
-
Charging the Reactor: In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add ethyl acetate, sodium ethoxide, and cyclohexane. The molar ratio of p-anisaldehyde to sodium ethoxide should be in the range of 0.6-0.9:1, with a preferred ratio of 0.7:1. The mass ratio of ethyl acetate to p-anisaldehyde should be between 2.5:1 and 10:1. The molar ratio of cyclohexane to p-anisaldehyde is optimally 2.3:1.[1]
-
Reaction: Stir the mixture and begin the dropwise addition of p-anisaldehyde. The reaction is exothermic, and the temperature should be maintained between 40-60°C, ideally at 45°C. The addition of p-anisaldehyde is typically completed over one hour.[1]
-
Monitoring: After the addition is complete, maintain the reaction mixture at 40-45°C for an additional hour. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the consumption of p-anisaldehyde is complete. A reaction completion of approximately 95% is expected.[1]
Work-up and Purification
-
Quenching and Neutralization: To the reaction vessel, add water, followed by a 13% solution of sulfuric acid to neutralize the excess sodium ethoxide and quench the reaction.[1]
-
Phase Separation and Washing: The mixture will separate into an organic and an aqueous layer. Separate the organic layer and wash it with water to remove any remaining salts.
-
Solvent Removal and Purification: Transfer the organic phase to a distillation apparatus and remove the cyclohexane solvent. The crude ethyl p-methoxycinnamate can then be purified by flash distillation or recrystallization to yield a white solid with a purity of up to 99.98%.
Caption: Experimental workflow for the synthesis of Ethyl p-Methoxycinnamate.
Quantitative Data
The following table summarizes the key quantitative parameters for the synthesis of ethyl p-methoxycinnamate via Claisen condensation.
| Parameter | Value | Reference |
| Reactant Ratios | ||
| p-Anisaldehyde : Sodium Ethoxide (molar) | 0.7 : 1 | |
| Ethyl Acetate : p-Anisaldehyde (mass) | 2.5-10 : 1 | |
| Cyclohexane : p-Anisaldehyde (molar) | 2.3 : 1 | |
| Reaction Conditions | ||
| Temperature | 40-60 °C | |
| Reaction Time | ~2 hours | |
| Product Characteristics | ||
| Purity | 99.98% | |
| Appearance | White Solid | |
| Reaction Completion | ~95% |
Characterization Data
The synthesized ethyl p-methoxycinnamate can be characterized using various spectroscopic techniques. The expected data are as follows:
| Technique | Data |
| ¹H NMR | δ (ppm): 1.34 (t, 3H, -CH₃), 3.84 (s, 3H, -OCH₃), 4.25 (q, 2H, -OCH₂-), 6.30 (d, 1H, Ar-CH=), 6.90 (d, 2H, Ar-H), 7.48 (d, 2H, Ar-H), 7.63 (d, 1H, =CH-CO) |
| ¹³C NMR | δ (ppm): 14.3, 55.3, 60.3, 114.2, 115.8, 127.2, 129.6, 144.4, 161.2, 167.1 |
| IR (KBr) | ν (cm⁻¹): 2978, 1710 (C=O), 1635 (C=C), 1605, 1512, 1255, 1170, 1035, 830 |
| Melting Point | 48-50 °C |
Conclusion
The Claisen condensation provides a robust and high-yielding method for the industrial and laboratory-scale synthesis of ethyl p-methoxycinnamate. The use of readily available starting materials and straightforward reaction conditions make this an attractive synthetic route. The detailed protocol and characterization data provided in this guide serve as a valuable resource for researchers and professionals in the fields of cosmetics and pharmaceuticals. Careful control of reaction parameters and a thorough purification process are key to obtaining a high-purity product suitable for its intended applications.
References
An In-Depth Technical Guide to the Mechanism of Action of Ethylhexyl Methoxycinnamate as a UVB Filter
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethylhexyl methoxycinnamate (EHMC), also known as octinoxate, is a widely utilized organic UVB filter in sunscreen and cosmetic formulations. Its primary mechanism of action involves the absorption of UVB radiation, primarily in the 280-320 nm range, with a peak absorption at approximately 310 nm. This absorbed energy is dissipated through a photophysical process, predominantly via a reversible trans-cis photoisomerization. The thermodynamically stable trans (E) isomer is converted to the higher-energy cis (Z) isomer upon photon absorption. This isomerization process effectively converts harmful UV radiation into less damaging thermal energy. However, the cis isomer exhibits a lower molar extinction coefficient, leading to a reduction in UVB protection upon prolonged UV exposure. Furthermore, EHMC is susceptible to photodegradation, breaking down into various byproducts and losing its efficacy over time. Beyond its primary role as a UVB filter, EHMC has been shown to interact with cellular signaling pathways in the skin, notably the Aryl Hydrocarbon Receptor (AhR) pathway in keratinocytes, by inhibiting the metabolic enzymes CYP1A1 and CYP1B1. This guide provides a comprehensive overview of these mechanisms, supported by quantitative data and detailed experimental protocols.
Photophysical and Photochemical Mechanism of Action
The core function of ethylhexyl methoxycinnamate as a UVB filter lies in its ability to absorb high-energy UVB photons and dissipate the energy through photophysical and photochemical pathways.
UVB Absorption
Ethylhexyl methoxycinnamate is an ester of 2-ethylhexanol and p-methoxycinnamic acid. Its molecular structure, containing a conjugated system of double bonds in the cinnamate moiety, is responsible for its strong absorption of UVB radiation. The energy from the absorbed photon elevates the molecule from its ground electronic state (S₀) to an excited singlet state (S₁).
Photoisomerization
The principal mechanism for energy dissipation is the reversible photoisomerization from the thermodynamically more stable trans (E) isomer to the cis (Z) isomer. This process occurs on a picosecond timescale and effectively converts the absorbed UV energy into thermal energy as the molecule undergoes a conformational change. The reverse reaction, from cis back to the trans isomer, can occur thermally or photochemically.
The Intricate Dance of Light and Matter: A Technical Guide to the Photochemistry and Photophysics of Cinnamate Esters
For Researchers, Scientists, and Drug Development Professionals
Cinnamate esters, a class of organic compounds derived from cinnamic acid, are of significant interest across various scientific disciplines, from materials science to pharmacology. Their utility is deeply rooted in their interaction with ultraviolet (UV) light, which triggers a cascade of fascinating and complex photochemical and photophysical events. This technical guide provides an in-depth exploration of these processes, offering a valuable resource for researchers and professionals working with these versatile molecules.
Core Photophysical Properties: A Quantitative Overview
Upon absorption of UV radiation, cinnamate esters are promoted to an electronically excited state. The fate of this excited molecule is dictated by a series of competing photophysical pathways, including fluorescence, internal conversion, and intersystem crossing. The efficiency and dynamics of these processes are highly dependent on the molecular structure, substituents on the phenyl ring, and the surrounding environment. The following tables summarize key photophysical data for a selection of cinnamate esters.
Table 1: Absorption and Emission Properties of Selected Cinnamate Esters
| Cinnamate Ester Derivative | Solvent | λ_abs (nm) | ε (M⁻¹cm⁻¹) | λ_em (nm) | Fluorescence Quantum Yield (Φ_f) |
| Methyl Cinnamate | Cyclohexane | ~280 | - | - | 0.001[1] |
| Ethyl Cinnamate | Ethanol | - | - | - | - |
| 2-Ethylhexyl-p-methoxycinnamate (OMC) | Cyclohexane | ~290 | - | - | - |
| 2-Ethylhexyl-p-methoxycinnamate (OMC) | Protic Solvents | ~310 | - | - | Quenched |
| 2-Ethylhexyl-m-methoxycinnamate | - | - | - | - | Strong Fluorescence[2][3] |
| 2-Methylphenyl 4-methoxycinnamate (MePMC) | - | > Octyl Methoxycinnamate[4][5] | - | - | - |
| 2-Methylphenyl 4-ethoxycinnamate (MePEC) | - | > Octyl Methoxycinnamate | - | - | - |
Table 2: Excited State Lifetimes and Quantum Yields of Photochemical Reactions
| Cinnamate Ester Derivative | Excited State | Lifetime | Photochemical Process | Quantum Yield (Φ) |
| Methyl Cinnamate | S₁ (¹ππ) | ~4.5 ps | E → Z Isomerization | - |
| p-Hydroxy Methylcinnamate (s-cis conformer) | S₁ (¹ππ) | ~2.5 ps | E → Z Isomerization | - |
| 4'-Methoxycinnamates | - | - | E ⇄ Z Photoisomerization | ~0.5 - 1 |
| Ethyl Cinnamate (in dilute ethanol) | S₁ | - | Photodimerization | 15 M⁻¹ |
| Ethyl Cinnamate (in dilute ethanol) | T₁ | - | Photodimerization | 13 M⁻¹ |
Key Photochemical Reactions: Isomerization and Cycloaddition
The absorbed light energy can also drive chemical transformations in cinnamate esters, with two primary reactions being of paramount importance: E/Z (cis-trans) photoisomerization and [2+2] photocycloaddition.
E/Z Photoisomerization
The most common photochemical reaction for cinnamate esters in dilute solution is the reversible isomerization around the carbon-carbon double bond of the acrylate moiety. The trans (E) isomer is typically the more thermodynamically stable form. Upon UV irradiation, it can be converted to the cis (Z) isomer. This process is often highly efficient and can be reversed by irradiation at a different wavelength or by thermal means. The position of the photostationary state (the equilibrium ratio of E and Z isomers under irradiation) depends on the excitation wavelength and the molar absorption coefficients of the two isomers at that wavelength.
[2+2] Photocycloaddition (Photodimerization)
In the solid state or in concentrated solutions, cinnamate esters can undergo [2+2] photocycloaddition reactions, leading to the formation of cyclobutane dimers. This reaction occurs between an excited-state cinnamate molecule and a ground-state molecule. The stereochemistry of the resulting cyclobutane ring (e.g., α-truxillic or β-truxinic acid derivatives) is often dictated by the packing of the molecules in the crystal lattice or the presence of templates. In some cases, this dimerization can be catalyzed by Lewis acids, which can enhance the efficiency and stereoselectivity of the reaction.
Experimental Protocols
The characterization of the photochemical and photophysical properties of cinnamate esters relies on a suite of spectroscopic and analytical techniques. Below are detailed methodologies for key experiments.
Steady-State UV-Vis Absorption and Fluorescence Spectroscopy
Objective: To determine the absorption and emission characteristics of a cinnamate ester, including absorption maxima (λ_abs), molar absorption coefficients (ε), and fluorescence emission maxima (λ_em).
Methodology:
-
Sample Preparation: Prepare a series of dilute solutions of the cinnamate ester in a suitable, spectroscopy-grade solvent (e.g., cyclohexane, ethanol, acetonitrile). Concentrations should be chosen to yield absorbances in the range of 0.1 to 1.0 to ensure linearity.
-
UV-Vis Absorption Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the absorption spectrum of the solvent in a quartz cuvette as a baseline.
-
Record the absorption spectra of the sample solutions.
-
The wavelength of maximum absorbance (λ_abs) is determined from the peak of the spectrum.
-
The molar absorption coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
-
-
Fluorescence Emission Measurement:
-
Use a spectrofluorometer.
-
Excite the sample at its absorption maximum (λ_abs).
-
Record the emission spectrum over a wavelength range longer than the excitation wavelength.
-
The wavelength of maximum emission (λ_em) is determined from the peak of the spectrum.
-
Determination of Fluorescence Quantum Yield (Relative Method)
Objective: To quantify the efficiency of the fluorescence process.
Methodology:
-
Reference Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield (Φ_f,std) that absorbs and emits in a similar spectral region to the cinnamate ester sample.
-
Absorbance Matching: Prepare dilute solutions of both the sample and the standard in the same solvent, with absorbances at the excitation wavelength adjusted to be below 0.1 to minimize inner filter effects.
-
Fluorescence Spectra Acquisition:
-
Record the fluorescence emission spectrum of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).
-
-
Data Analysis:
-
Integrate the area under the corrected emission spectra for both the sample (A_sample) and the standard (A_std).
-
The fluorescence quantum yield of the sample (Φ_f,sample) is calculated using the following equation: Φ_f,sample = Φ_f,std * (A_sample / A_std) * (Abs_std / Abs_sample) * (n_sample² / n_std²) where Abs is the absorbance at the excitation wavelength and n is the refractive index of the solvent.
-
Time-Resolved Transient Absorption Spectroscopy
Objective: To study the dynamics of short-lived excited states and reaction intermediates.
Methodology:
-
Experimental Setup: A typical pump-probe transient absorption setup is required. This consists of an ultrafast laser system that generates both a "pump" pulse to excite the sample and a delayed "probe" pulse to monitor the resulting changes in absorption.
-
Sample Preparation: The sample is placed in a suitable cuvette or flow cell. The concentration should be adjusted to have a sufficient absorbance at the pump wavelength.
-
Data Acquisition:
-
The pump pulse excites the sample.
-
The probe pulse, which is a broadband white-light continuum, passes through the excited sample at a specific time delay after the pump pulse.
-
The transmitted probe light is detected by a multichannel detector (e.g., a CCD camera coupled to a spectrograph).
-
By varying the time delay between the pump and probe pulses, a three-dimensional data set of absorbance change versus wavelength and time is generated.
-
-
Data Analysis: The data is analyzed to extract kinetic information about the decay of excited states and the formation and decay of transient species. Global analysis fitting can be used to determine the lifetimes of the different species involved.
Determination of Photoisomerization Quantum Yield
Objective: To quantify the efficiency of the E → Z photoisomerization reaction.
Methodology:
-
Actinometry: A chemical actinometer (a compound with a known photochemical quantum yield, such as potassium ferrioxalate) is used to determine the photon flux of the light source at the irradiation wavelength.
-
Sample Irradiation: A solution of the cinnamate ester of known concentration is irradiated with the same light source under identical conditions as the actinometer.
-
Monitoring the Isomerization: The change in the concentration of the E and Z isomers is monitored over time using a suitable analytical technique, such as:
-
UV-Vis Spectroscopy: If the absorption spectra of the E and Z isomers are distinct, the change in absorbance at a specific wavelength can be used to follow the isomerization.
-
¹H NMR Spectroscopy: The integration of characteristic proton signals for each isomer can be used to determine their relative concentrations.
-
High-Performance Liquid Chromatography (HPLC): The isomers can be separated and quantified by HPLC.
-
-
Quantum Yield Calculation: The photoisomerization quantum yield (Φ_iso) is calculated by dividing the number of molecules that have isomerized by the number of photons absorbed by the sample.
Visualizing the Pathways: Diagrams of Core Processes
To better understand the complex interplay of photochemical and photophysical events, the following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows.
Photophysical and Photochemical Decay Pathways
Caption: Key photophysical and photochemical decay pathways of cinnamate esters.
Experimental Workflow for Transient Absorption Spectroscopy
Caption: Workflow for transient absorption spectroscopy experiments.
Logical Relationship for Determining Photoisomerization Quantum Yield
Caption: Logical workflow for determining photoisomerization quantum yield.
This comprehensive guide provides a foundational understanding of the photochemical and photophysical properties of cinnamate esters. The provided data, protocols, and diagrams serve as a valuable resource for researchers and professionals, enabling a more informed approach to the design and application of these versatile compounds.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Photophysical characterization of cinnamates - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. BJOC - A fiber-optic spectroscopic setup for isomerization quantum yield determination [beilstein-journals.org]
- 5. Photoexcited triplet states of new UV absorbers, cinnamic acid 2-methylphenyl esters - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
In vitro cytotoxicity of ethyl p-methoxycinnamate on human cell lines
An In-Depth Technical Guide to the In Vitro Cytotoxicity of Ethyl p-Methoxycinnamate on Human Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro cytotoxic effects of ethyl p-methoxycinnamate (EPMC), a prominent bioactive compound isolated from Kaempferia galanga. The document synthesizes key findings on its activity against various human cell lines, details common experimental protocols, and elucidates the underlying molecular mechanisms of action.
Quantitative Cytotoxicity Data
EPMC has demonstrated a variable and selective cytotoxic profile against a range of human cancer cell lines while showing comparatively lower toxicity towards normal human cells. The half-maximal inhibitory concentration (IC50), a standard measure of potency, varies significantly across different cell types. A summary of reported IC50 values is presented below.
| Cell Line | Cell Type | IC50 Value (µg/mL) | Incubation Time (h) | Citation |
| HSC-4 | Oral Cancer | 32 | 24 | [1] |
| PC-3 | Prostate Cancer | 39 | 48 | [2] |
| HCT116 | Colon Cancer | 42.1 | 48 | [2] |
| K562 | Leukemia | 57.5 | 48 | [2] |
| MCF-7 | Breast Cancer | 77.5 | 48 | |
| HSC-3 | Oral Cancer | 75 | Not Specified | |
| Ca922 | Oral Cancer | 85 | Not Specified | |
| B16 | Melanoma | 97.09 | Not Specified | |
| HUVEC | Endothelial Cells | 160 | Not Specified | |
| CL-6 | Cholangiocarcinoma | 245.5 | 48 | |
| Caco-2 | Colon Cancer | 347.0 | 48 | |
| OUMS-36T-1F | Fibroblast (Normal) | 899.6 | 48 | |
| A549 | Lung Cancer | 1407.75 | Not Specified | |
| B16F10-NFκB Luc2 | Melanoma | 88.7 µM* | Not Specified |
*Note: The IC50 value for the B16F10 cell line is presented in µM as reported in the study. All other values are in µg/mL. The study on A549 cells concluded that EPMC showed inactive activity at the tested concentrations.
Experimental Protocols
The evaluation of EPMC's cytotoxic activity involves a series of standardized in vitro assays. The following sections detail the typical methodologies employed.
Cell Culture and Maintenance
A variety of human cell lines have been utilized in these studies, including cholangiocarcinoma (CL-6), colon cancer (Caco-2), fibroblast (OUMS-36T-1F), and oral cancer (HSC-4).
-
Culture Media: Cells are typically maintained in appropriate culture media such as RPMI 1640, Dulbecco's Modified Eagle Medium (DMEM), or Minimum Essential Medium (MEM).
-
Supplements: The media is supplemented with 10% fetal bovine serum (FBS) and 1% antibiotic-antimycotic solution to ensure optimal growth and prevent contamination.
-
Incubation: Cells are cultured at 37°C in a humidified atmosphere containing 5% CO2.
Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
EPMC Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of EPMC. A negative control (untreated cells) and a positive control (a known chemotherapeutic agent) are included. Cells are incubated for a specified period, typically 24 or 48 hours.
-
MTT Addition: After incubation, an MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilization solution, such as dimethyl sulfoxide (DMSO), is added to dissolve the purple formazan crystals formed by metabolically active cells.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm). Cell viability is calculated as a percentage relative to the untreated control cells.
Caption: General workflow for an MTT-based cytotoxicity assay.
Cell Cycle Analysis
Flow cytometry is employed to determine the effect of EPMC on the cell cycle distribution.
-
Treatment: Cells are treated with EPMC at specific concentrations (e.g., IC25 and IC50) for defined periods (e.g., 24 and 48 hours).
-
Cell Harvesting: Cells are harvested, washed with PBS, and fixed, typically with cold 70% ethanol.
-
Staining: Fixed cells are stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.
-
Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified.
Apoptosis Detection
Apoptosis, or programmed cell death, is a key mechanism of EPMC-induced cytotoxicity.
-
Fluorescent Microscopy: The activation of executioner caspases, such as caspase-3 and caspase-7, can be visualized. Cells are treated with EPMC and then stained with a reagent like CellEvent™ Caspase-3/7 Green Detection Reagent, which becomes fluorescent upon cleavage by active caspases.
-
Mechanism Analysis: Further studies have shown that EPMC-induced apoptosis involves a decrease in the mitochondrial membrane potential and the activation of initiator caspases (caspase-8 and caspase-9) in addition to executioner caspases (caspase-3/7).
Mechanisms of Action and Signaling Pathways
EPMC exerts its cytotoxic effects through the modulation of multiple cellular signaling pathways, leading to cell cycle arrest, apoptosis, and inhibition of survival mechanisms.
Induction of Apoptosis
EPMC induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Treatment with EPMC leads to a decrease in mitochondrial membrane potential, a key event in the intrinsic pathway, which culminates in the activation of caspase-9. The compound also triggers the activation of caspase-8, the initiator caspase of the extrinsic pathway. Both pathways converge to activate the executioner caspases, caspase-3 and caspase-7, which dismantle the cell, leading to apoptosis.
Caption: EPMC-induced apoptosis signaling pathways.
Cell Cycle Arrest
EPMC has been shown to halt cell cycle progression, preventing cancer cell proliferation. In cholangiocarcinoma (CL-6) cells, EPMC exposure resulted in a significant accumulation of cells in the G2/M phase. In other models, such as Ehrlich ascites tumor cells, EPMC was found to induce a G1/S phase arrest. The arrest at the G0/G1 checkpoint is often dependent on the p53 tumor suppressor protein.
Inhibition of NF-κB Pathway
In melanoma cells, EPMC functions as a potent inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is crucial for cancer cell survival and proliferation. The mechanism involves the inhibition of p38, which subsequently prevents the phosphorylation of Akt at the Serine 473 position. This blockage of Akt activation inhibits the downstream activation and nuclear translocation of NF-κB, thereby suppressing the transcription of pro-survival genes.
Caption: Inhibition of the p38/Akt/NF-κB pathway by EPMC.
Disruption of Cancer Cell Metabolism
A novel mechanism identified in Ehrlich ascites tumor cells involves the disruption of energy metabolism. EPMC was found to suppress the c-Myc/SREBP1 pathway, which regulates the expression of key enzymes in de novo fatty acid synthesis (e.g., Acly, Acc1, and Fasn). This inhibition leads to a significant reduction in intracellular ATP levels, ultimately contributing to the anti-proliferative effects and G1/S cell cycle arrest.
Effect on Multidrug Resistance
Importantly, EPMC did not induce the expression of the mdr-1 gene in either cholangiocarcinoma (CL-6) or colon cancer (Caco-2) cells. The mdr-1 gene encodes for P-glycoprotein, a transporter that can pump chemotherapeutic drugs out of cancer cells, leading to multidrug resistance. The lack of mdr-1 induction suggests that EPMC has a low potential for causing drug resistance.
Conclusion
Ethyl p-methoxycinnamate demonstrates significant and selective in vitro cytotoxicity against a variety of human cancer cell lines. Its anti-neoplastic activity is mediated through a multi-targeted approach, including the induction of apoptosis via both intrinsic and extrinsic pathways, cell cycle arrest at the G2/M or G1/S phase, and the inhibition of key pro-survival signaling pathways like NF-κB. Furthermore, its ability to disrupt cancer cell metabolism without inducing multidrug resistance pathways highlights its potential as a promising candidate for further development in cancer therapy. Future research should continue to explore its molecular mechanisms in greater detail and evaluate its efficacy in in vivo models.
References
Ethyl 4-Methoxycinnamate: A Technical Guide to its Anti-inflammatory and Analgesic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-methoxycinnamate (EPMC), a major bioactive compound isolated from the rhizome of Kaempferia galanga, has demonstrated significant anti-inflammatory and analgesic properties in a variety of preclinical models. This technical guide provides an in-depth overview of the pharmacological effects of EPMC, detailing its mechanisms of action, summarizing quantitative data from key studies, and providing comprehensive experimental protocols for its evaluation. The evidence presented herein underscores the potential of EPMC as a promising candidate for the development of novel therapeutics for inflammatory and pain-related conditions.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation can contribute to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The management of inflammation and associated pain remains a significant challenge in modern medicine, driving the search for novel therapeutic agents with improved efficacy and safety profiles.
Ethyl 4-methoxycinnamate (EPMC) is a naturally occurring phenylpropanoid that has been the subject of growing scientific interest due to its diverse pharmacological activities.[1] This document consolidates the current scientific knowledge on the anti-inflammatory and analgesic effects of EPMC, with a focus on providing researchers and drug development professionals with the technical information required to further investigate its therapeutic potential.
Anti-inflammatory Properties of Ethyl 4-Methoxycinnamate
EPMC exhibits potent anti-inflammatory effects in both in vivo and in vitro models. Its mechanisms of action are multifaceted, involving the inhibition of key inflammatory mediators and signaling pathways.
In Vivo Studies
The carrageenan-induced paw edema model is a widely used acute inflammatory model to assess the efficacy of anti-inflammatory agents. EPMC has been shown to dose-dependently inhibit carrageenan-induced paw edema in rats, with a minimum inhibitory concentration (MIC) of 100 mg/kg.[2] At a dose of 800 mg/kg, the effect of EPMC was comparable to that of the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin.[2]
The cotton pellet granuloma model is used to evaluate the anti-proliferative effects of anti-inflammatory drugs in a sub-chronic inflammatory setting. EPMC has demonstrated a strong ability to inhibit granuloma tissue formation in rats.[3]
| Dose of EPMC (mg/kg) | Inhibition of Granuloma Formation (%) |
| 200 | 38.98 |
| 400 | 44.21 |
| 800 | 51.65 |
| Table 1: Effect of Ethyl 4-Methoxycinnamate on Cotton Pellet-Induced Granuloma Formation in Rats.[3] |
In Vitro Studies
A key mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. EPMC has been found to non-selectively inhibit both COX-1 and COX-2 enzymes.
| Enzyme | EPMC IC₅₀ (µM) | Indomethacin IC₅₀ (µM) |
| COX-1 | 1.12 | 0.33 |
| COX-2 | 0.83 | 0.51 |
| Table 2: In Vitro Inhibition of COX-1 and COX-2 by Ethyl 4-Methoxycinnamate. |
EPMC has been shown to significantly inhibit the production of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1), in both in vivo and in vitro models. It also moderately inhibits the production of nitric oxide (NO), a mediator of inflammation.
| Compound/Concentration | % Inhibition of TNF-α | % Inhibition of NO |
| EPMC (50 µg/ml) | 53.25 | 21.4 |
| EPMC (100 µg/ml) | 48.76 | 22.2 |
| EPMC (200 µg/ml) | 35.71 | 23.8 |
| Table 3: In Vitro Inhibition of TNF-α and Nitric Oxide Production by Ethyl 4-Methoxycinnamate in U937 cells. |
Analgesic Properties of Ethyl 4-Methoxycinnamate
EPMC has demonstrated significant analgesic effects, suggesting its potential in the management of pain.
In Vivo Studies
The acetic acid-induced writhing test is a model of visceral pain used to screen for analgesic activity. The intraperitoneal injection of acetic acid induces a characteristic writhing response in mice, which is indicative of pain.
The tail flick test is a thermal nociception assay used to evaluate centrally acting analgesics. EPMC has been shown to prolong the tail flick latency in rats in a dose-dependent manner, indicating a central analgesic effect.
| Dose of EPMC (mg/kg) | % Delay in Tail Flick Time |
| 200 | 37 |
| 400 | 125.6 |
| 800 | 159.1 |
| Table 4: Analgesic Effect of Ethyl 4-Methoxycinnamate in the Tail Flick Test in Rats. |
Signaling Pathways
The anti-inflammatory effects of EPMC are mediated through the modulation of key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation. EPMC has been shown to inhibit the activation of NF-κB. This is achieved by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. As a result, the nuclear translocation of the p65 subunit of NF-κB is blocked, leading to a downregulation of the expression of pro-inflammatory genes.
MAPK Signaling Pathway
The MAPK signaling pathways, including p38, JNK, and ERK, play crucial roles in transducing extracellular signals to cellular responses, including inflammation. EPMC has been identified as an inhibitor of the p38 MAPK pathway. By inhibiting p38, EPMC can further suppress the production of pro-inflammatory cytokines like TNF-α and IL-1.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vivo Anti-inflammatory and Analgesic Assays
-
Animals: Male Wistar rats (150-200 g) are used.
-
Grouping: Animals are divided into control, standard (e.g., Indomethacin, 10 mg/kg), and EPMC-treated groups.
-
Drug Administration: EPMC or the standard drug is administered orally or intraperitoneally 1 hour before carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: 0.1 mL of 1% carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw.
-
Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
-
Animals: Male Wistar rats (180-220 g) are used.
-
Implantation: Sterile, pre-weighed cotton pellets (10 ± 1 mg) are implanted subcutaneously in the dorsal region under light anesthesia.
-
Drug Administration: EPMC, a standard drug (e.g., Indomethacin or Dexamethasone), or vehicle is administered daily for 7 consecutive days.
-
Excision and Measurement: On the 8th day, the animals are euthanized, and the cotton pellets with the granulomatous tissue are dissected out, dried at 60°C until a constant weight is achieved, and weighed.
-
Data Analysis: The net dry weight of the granuloma is calculated by subtracting the initial weight of the cotton pellet from the final dry weight. The percentage inhibition of granuloma formation is then calculated.
-
Animals: Swiss albino mice (20-25 g) are used.
-
Grouping: Animals are divided into control, standard (e.g., Aspirin), and EPMC-treated groups.
-
Drug Administration: EPMC or the standard drug is administered 30-60 minutes before the acetic acid injection. The control group receives the vehicle.
-
Induction of Writhing: 0.1 mL of 0.6% acetic acid solution is injected intraperitoneally.
-
Observation: The number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a period of 10-20 minutes, starting 5 minutes after the acetic acid injection.
-
Data Analysis: The percentage of protection against writhing is calculated.
-
Animals: Wistar rats (150-200 g) are used.
-
Apparatus: A tail flick analgesiometer is used, which applies a radiant heat source to the tail.
-
Baseline Measurement: The basal reaction time of each rat to the heat stimulus is recorded before drug administration. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.
-
Drug Administration: EPMC, a standard drug (e.g., Morphine), or vehicle is administered.
-
Measurement: The tail flick latency is measured at different time intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration.
-
Data Analysis: The percentage increase in latency time is calculated to determine the analgesic effect.
In Vitro Anti-inflammatory Assays
-
Cell Line: RAW 264.7 murine macrophage cells or U937 human monocytic cells are commonly used.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.
-
Treatment: Cells are pre-treated with various concentrations of EPMC for 1-2 hours.
-
Stimulation: Cells are then stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours to induce NO production.
-
NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage inhibition of NO production is calculated, and the IC₅₀ value is determined.
-
Assay Kit: A commercial colorimetric or fluorometric COX inhibitor screening assay kit is typically used.
-
Enzymes: Ovine or human recombinant COX-1 and COX-2 enzymes are used.
-
Procedure: The assay is performed according to the manufacturer's instructions. Briefly, the enzyme is pre-incubated with different concentrations of EPMC or a standard inhibitor (e.g., Indomethacin).
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid as the substrate.
-
Measurement: The peroxidase activity of COX is measured colorimetrically or fluorometrically.
-
Data Analysis: The percentage inhibition of COX-1 and COX-2 activity is calculated, and the IC₅₀ values are determined.
Conclusion
Ethyl 4-methoxycinnamate has consistently demonstrated significant anti-inflammatory and analgesic properties in a range of preclinical models. Its mechanisms of action, involving the inhibition of key inflammatory enzymes like COX-1 and COX-2, the suppression of pro-inflammatory cytokines and mediators, and the modulation of the NF-κB and p38 MAPK signaling pathways, provide a strong rationale for its therapeutic potential. The quantitative data and detailed experimental protocols presented in this technical guide offer a solid foundation for further research and development of EPMC as a novel therapeutic agent for the treatment of inflammatory diseases and pain. Further studies, including pharmacokinetic and toxicological profiling, are warranted to advance EPMC towards clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Ethyl P-Methoxycinnamate: An Active Anti-Metastasis Agent and Chemosensitizer Targeting NFκB from Kaempferia galanga for Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl-p-methoxycinnamate isolated from Kaempferia galanga inhibits inflammation by suppressing interleukin-1, tumor necrosis factor-α, and angiogenesis by blocking endothelial functions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Antioxidant and Antimicrobial Properties of Ethyl Methoxycinnamate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antioxidant and antimicrobial activities of ethyl methoxycinnamate and its derivatives. Ethyl p-methoxycinnamate (EPMC), a major constituent of the medicinal plant Kaempferia galanga, has garnered significant interest for its diverse pharmacological properties, including anti-inflammatory, anticancer, and antiangiogenic effects.[1][2] This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual representations of structure-activity relationships to facilitate further research and development in this area.
Antioxidant Activity
This compound derivatives have demonstrated notable potential as antioxidant agents. Their efficacy is primarily attributed to their ability to scavenge free radicals, a key factor in mitigating oxidative stress, which is implicated in numerous disease pathologies.[3][4]
Quantitative Antioxidant Data
The antioxidant capacity of ethyl p-methoxycinnamate (EPMC) and its derivatives has been quantified using various assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay being a common method. The IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals, is a key metric for comparison.
| Compound | Assay | IC50 Value (ppm) | Reference |
| Ethyl p-methoxycinnamate (EPMC) | DPPH | >1000 | [3] |
| p-Methoxycinnamic acid (PMCA) | DPPH | 518.58 | |
| Ascorbic Acid (Positive Control) | DPPH | 7.66 |
Table 1: DPPH Radical Scavenging Activity of Ethyl p-Methoxycinnamate and its Derivative.
The data clearly indicates that the hydrolysis of EPMC to p-methoxycinnamic acid (PMCA), which involves the conversion of the ethyl ester group to a carboxylic acid, enhances antioxidant activity. However, the potency of PMCA is still significantly lower than that of the standard antioxidant, ascorbic acid. This suggests that while the cinnamic acid backbone possesses inherent radical scavenging capabilities, further structural modifications are necessary to optimize this activity. The presence of a hydroxyl group is highlighted as being important for enhancing antioxidant properties.
Antimicrobial Activity
Derivatives of this compound have also been investigated for their ability to inhibit the growth of various pathogenic microorganisms.
Quantitative Antimicrobial Data
The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound | Organism | MIC (µg/mL) | Reference |
| Ethyl p-methoxycinnamate (EPMC) | Bacillus cereus ATCC 11778 | 62.5 (mg/mL) | |
| Ethyl p-hydroxycinnamate (EPHC) | Staphylococcus aureus | 333 | |
| Ethyl p-hydroxycinnamate (EPHC) | Bacillus cereus | 333 | |
| Ethyl p-hydroxycinnamate (EPHC) | Pseudomonas aeruginosa | 111 | |
| Ethyl p-hydroxycinnamate (EPHC) | Escherichia coli | 111 | |
| Ethyl p-hydroxycinnamate (EPHC) | Candida albicans | 111 |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Various Microorganisms.
Research has shown that ethyl p-methoxycinnamate itself has weak antibacterial properties. However, its microbially transformed derivative, ethyl p-hydroxycinnamate (EPHC), exhibits significant activity against a range of bacteria and the fungus Candida albicans. This highlights the critical role of the hydroxyl group in the antimicrobial action of these compounds. EPHC demonstrated greater growth inhibition potential than EPMC.
Experimental Protocols
This section details the methodologies employed in the assessment of the antioxidant and antimicrobial activities of this compound derivatives.
DPPH Radical Scavenging Assay
This widely used spectrophotometric assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.
Principle: The stable free radical DPPH has a deep violet color in solution with a characteristic absorption at approximately 517 nm. When an antioxidant is present, it donates a hydrogen atom to DPPH, which leads to the reduction of the radical and a color change to a pale yellow. The decrease in absorbance is proportional to the concentration and potency of the antioxidant.
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Preparation of Test Samples: The this compound derivatives and a positive control (e.g., ascorbic acid) are dissolved in the same solvent as the DPPH solution to prepare a series of concentrations.
-
Reaction: A specific volume of the test sample solution (e.g., 0.5 mL) is mixed with a specific volume of the DPPH solution (e.g., 0.5 mL). A blank sample containing only the solvent is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: The absorbance of each solution is measured at the wavelength of maximum absorbance for DPPH (around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Scavenging Activity (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
The IC50 value is then determined by plotting the scavenging activity against the concentration of the test sample.
DPPH Assay Experimental Workflow.
Broth Microdilution Method for MIC Determination
This method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against bacteria and fungi.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the growth of the microorganism is assessed, and the MIC is determined as the lowest concentration of the agent that inhibits visible growth.
Protocol:
-
Preparation of Antimicrobial Agent: A stock solution of the this compound derivative is prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) in a 96-well microtiter plate.
-
Preparation of Inoculum: The test microorganism is cultured overnight, and the inoculum is prepared by adjusting the turbidity to a McFarland standard (typically 0.5) to achieve a standardized cell density.
-
Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension. A positive control well (broth and inoculum without the antimicrobial agent) and a negative control well (broth only) are also included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
-
Determination of MIC: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.
Broth Microdilution for MIC Determination.
Structure-Activity Relationship (SAR)
The relationship between the chemical structure of this compound derivatives and their biological activity is a crucial aspect for the design of more potent compounds.
Antioxidant Activity SAR
The available data suggests a clear structure-activity relationship for the antioxidant properties of these compounds.
Structure-Activity Relationship for Antioxidant Activity.
The key takeaway is that the presence of a free carboxylic acid group in PMCA, resulting from the hydrolysis of the ethyl ester in EPMC, leads to a significant increase in radical scavenging activity. This is likely due to the ability of the carboxylic acid group to participate in hydrogen donation.
Antimicrobial Activity SAR
A similar structure-activity relationship is observed for the antimicrobial properties.
Structure-Activity Relationship for Antimicrobial Activity.
The transformation of the methoxy group in EPMC to a hydroxyl group in EPHC results in a substantial increase in antimicrobial potency. This suggests that the phenolic hydroxyl group is a key pharmacophore for the antimicrobial activity of this class of compounds.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds with tunable antioxidant and antimicrobial properties. The structure-activity relationship studies clearly indicate that the presence of hydroxyl and carboxylic acid functional groups significantly enhances their biological activities.
Future research should focus on the synthesis of novel derivatives with targeted modifications to further optimize their potency and spectrum of activity. This includes exploring the effects of different ester groups, the position and number of hydroxyl and methoxy substituents on the aromatic ring, and the synthesis of amide and other bioisosteric replacements for the ester functionality. In vivo studies are also warranted to validate the therapeutic potential of the most promising candidates. A deeper investigation into the mechanisms of action, including potential interactions with specific cellular targets and signaling pathways, will be crucial for their rational development as therapeutic agents.
References
A Technical Guide to the Transesterification Synthesis of 2-Ethylhexyl-4-Methoxycinnamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 2-ethylhexyl-4-methoxycinnamate, a widely used UV-B filter in sunscreens and other cosmetic products. The focus of this document is on the transesterification route, a common and efficient method for its industrial production. This guide will detail the experimental protocols, present key quantitative data, and visualize the underlying chemical processes and workflows.
Introduction
2-Ethylhexyl-4-methoxycinnamate, also known as octinoxate, is an organic compound that absorbs UV-B radiation, protecting the skin from sun damage. While several synthetic routes exist, transesterification of a simpler alkyl ester of 4-methoxycinnamic acid, such as the methyl or ethyl ester, with 2-ethylhexanol is a frequently employed strategy. This method avoids the potentially harsh conditions and side reactions associated with other pathways, such as the direct Claisen condensation with 2-ethylhexyl acetate, which can lead to hydrolysis of the starting materials and product.[1][2][3]
Synthesis Pathway: Transesterification
The core of this synthesis is the conversion of an alkyl ester of 4-methoxycinnamic acid to the 2-ethylhexyl ester through a transesterification reaction. This process is typically catalyzed by an acid or an enzyme.
Chemical Reaction
The general chemical equation for the transesterification is as follows:
Caption: Transesterification of methyl 4-methoxycinnamate with 2-ethylhexanol.
Quantitative Data Summary
The efficiency of the transesterification reaction is highly dependent on the choice of catalyst and the reaction conditions. The following tables summarize quantitative data from various reported syntheses.
Table 1: Acid-Catalyzed Transesterification
| Starting Ester | Catalyst | Catalyst Loading | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |
| Ethyl 4-methoxycinnamate | p-Toluenesulfonic acid | 0.03 g/cm³ | 150 | 6 | 93% (Yield) | [1][2] |
| Ethyl 4-methoxycinnamate | Indion-130 (Ion-exchange resin) | - | 100 | - | Poor |
Table 2: Enzymatic Transesterification
| Starting Acid | Enzyme | Enzyme Loading | Temperature (°C) | Time (h) | Yield (%) | Reference |
| p-Methoxycinnamic acid | Rhizopus oryzae lipase | 750 U | 45 | 96 | 91.3 |
Experimental Protocols
This section provides a detailed experimental protocol for the acid-catalyzed transesterification of ethyl 4-methoxycinnamate.
Acid-Catalyzed Synthesis Protocol
This protocol is based on the efficient synthesis using p-toluenesulfonic acid as a catalyst.
Materials:
-
Ethyl 4-methoxycinnamate
-
2-Ethylhexanol (in excess)
-
p-Toluenesulfonic acid
-
Benzene (for workup)
-
10% Sodium carbonate solution
-
Anhydrous sodium sulfate
Equipment:
-
250 mL borosilicate glass reactor with a stirrer, four baffles, a thermometer pocket, and a condenser.
-
Constant temperature bath
-
Vacuum distillation apparatus
-
Gas chromatograph for analysis
Procedure:
-
Reaction Setup: In the 250 mL reactor, charge ethyl 4-methoxycinnamate (e.g., 30 g, 0.145 gmol), a significant excess of 2-ethylhexanol (e.g., 100 mL), and p-toluenesulfonic acid (e.g., 3 g).
-
Reaction Conditions: Immerse the reactor in a constant temperature bath to maintain the reaction mixture at 150°C. Stir the mixture vigorously (e.g., 1000 rpm) for 6 hours.
-
Monitoring: The progress of the reaction can be monitored by gas chromatography to determine the conversion of ethyl 4-methoxycinnamate.
-
Workup:
-
After the reaction is complete, distill off the excess solvent under vacuum.
-
To the residue, add benzene.
-
Wash the benzene layer with a 10% sodium carbonate solution to neutralize the acid catalyst, followed by washing with water until the washings are neutral.
-
Dry the benzene layer over anhydrous sodium sulfate.
-
-
Purification:
-
Remove the benzene by distillation under vacuum.
-
The crude product can be further purified by vacuum distillation to obtain pure 2-ethylhexyl-4-methoxycinnamate.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of 2-ethylhexyl-4-methoxycinnamate via transesterification.
Caption: General workflow for the synthesis of 2-ethylhexyl-4-methoxycinnamate.
Alternative Synthesis Routes
While transesterification is a robust method, other synthetic strategies have been reported.
-
Direct Esterification: This involves the reaction of 4-methoxycinnamic acid with 2-ethylhexanol, typically using an acid catalyst like p-toluenesulfonic acid. However, the low solubility of 4-methoxycinnamic acid in non-polar solvents can be a limitation, potentially leading to lower yields compared to transesterification.
-
Heck Reaction: A palladium-catalyzed Heck reaction between an aryl halide (such as 4-iodoanisole or 4-bromoanisole) and 2-ethylhexyl acrylate can also produce the target compound. This method can be efficient but may involve more expensive catalysts and require careful removal of catalyst residues from the final product.
Conclusion
The transesterification of lower alkyl esters of 4-methoxycinnamic acid with 2-ethylhexanol presents an efficient and scalable method for the synthesis of 2-ethylhexyl-4-methoxycinnamate. The use of p-toluenesulfonic acid as a catalyst at elevated temperatures provides high yields in a reasonable timeframe. Enzymatic methods, while operating under milder conditions, may require longer reaction times. The choice of synthetic route will ultimately depend on factors such as cost, desired purity, and available equipment. This guide provides the foundational knowledge for researchers and professionals to undertake the synthesis of this important UV-filtering agent.
References
Ethyl p-Methoxycinnamate: A Technical Guide to Its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl p-methoxycinnamate (EPMC) is a major bioactive compound found in several plant species, exhibiting a range of pharmacological activities including anti-inflammatory, antifungal, and anticancer properties.[1] This technical guide provides an in-depth overview of the natural sources of EPMC and detailed methodologies for its isolation and purification. The information is tailored for researchers, scientists, and professionals in the field of drug development who are interested in leveraging this promising natural product.
Natural Sources of Ethyl p-Methoxycinnamate
Ethyl p-methoxycinnamate is predominantly found in the rhizomes of plants belonging to the Zingiberaceae family. The most significant and widely studied sources are Kaempferia galanga (aromatic ginger) and Curcuma zedoaria.[2][3]
-
Kaempferia galanga L. (Aromatic Ginger): This is the most prominent natural source of EPMC, where it is a major constituent of the essential oil. The rhizomes of K. galanga are traditionally used in herbal medicine, and scientific studies have validated many of its therapeutic effects, which are largely attributed to its high EPMC content. The concentration of EPMC in the rhizome can be influenced by factors such as the geographical origin and the season of harvest.
-
Curcuma zedoaria (Zedoary): The dried rhizomes of Curcuma zedoaria have also been identified as a source of EPMC. It is considered one of the active principles responsible for the antifungal properties of the plant extract.
Isolation and Purification of Ethyl p-Methoxycinnamate
The isolation of EPMC from its natural sources typically involves extraction with a suitable solvent followed by chromatographic purification. The choice of extraction method can significantly impact the yield and purity of the final product.
Data on Extraction Yields of Ethyl p-Methoxycinnamate
The following table summarizes the quantitative data on EPMC yields obtained through various extraction methods from Kaempferia galanga.
| Extraction Method | Solvent | Plant Material | Yield of EPMC | Reference |
| Soxhlet Extraction | n-Hexane | Dried Herb | 1.99% (on dried herb weight) | |
| Maceration | n-Hexane | Powdered Rhizome | 5.88% | |
| Maceration | 70% Ethanol | Sun-dried Rhizomes (Rainy Season) | 0.01% | |
| Maceration | 70% Ethanol | Sun-dried Rhizomes (Dry Season) | 0.001% | |
| Water Distillation | - | Fresh and Dried Herb | High Purity and Yield |
Experimental Protocols
Extraction of Ethyl p-Methoxycinnamate from Kaempferia galanga
a) Maceration with n-Hexane
-
Preparation of Plant Material: Air-dry fresh rhizomes of Kaempferia galanga and grind them into a fine powder.
-
Maceration: Soak the powdered rhizome (e.g., 0.5 kg) in n-hexane for 3 x 24 hours at room temperature.
-
Filtration and Concentration: Filter the mixture and concentrate the filtrate under vacuum to obtain the crude extract.
-
Crystallization: Cool the crude extract in an ice bath to induce the formation of crude EPMC crystals.
-
Recrystallization: Filter the crystals, dry them, and recrystallize from n-hexane. For further purification, a two-solvent system of ethanol and water can be used to obtain pure EPMC as white crystals.
b) Soxhlet Extraction with n-Hexane
-
Preparation of Plant Material: Prepare dried and powdered rhizomes of Kaempferia galanga.
-
Extraction: Place the powdered rhizome in a thimble and extract with n-hexane in a Soxhlet apparatus for a specified duration (e.g., 6 hours).
-
Solvent Evaporation: After extraction, evaporate the solvent from the extract to obtain the crude EPMC. This method is reported to yield the highest extraction amount, though the purity might be lower compared to other methods like water distillation.
c) Water Distillation
-
Preparation of Plant Material: Use either fresh or dried rhizomes of Kaempferia galanga.
-
Distillation: Subject the plant material to water distillation. The volatile components, including EPMC, will be carried over with the steam.
-
Collection: Condense the steam and collect the distillate. EPMC can be separated from the aqueous phase. This method is noted for yielding EPMC with high purity.
Purification by Column Chromatography
Column chromatography is a standard method for purifying EPMC from crude extracts.
-
Preparation of the Column: Pack a glass column with silica gel as the stationary phase, using a suitable solvent system (e.g., n-hexane:ethyl acetate mixtures of increasing polarity) as the mobile phase.
-
Loading the Sample: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the column.
-
Elution: Elute the column with the mobile phase, gradually increasing the polarity.
-
Fraction Collection: Collect the eluate in fractions.
-
Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing EPMC. Combine the pure fractions.
-
Solvent Evaporation: Evaporate the solvent from the combined pure fractions to obtain purified EPMC.
Analytical Methods for Quantification
High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are commonly used for the quantification of EPMC in extracts.
a) High-Performance Liquid Chromatography (HPLC)
-
Column: C18 (150 x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (70:30) containing 0.1% Trifluoroacetic Acid (TFA).
-
Flow Rate: 1 mL/min.
-
Detection: UV detector at a wavelength of 308 nm.
-
Quantification: The concentration of EPMC is determined by comparing the peak area with that of a standard of known concentration.
b) High-Performance Thin-Layer Chromatography (HPTLC)
-
Stationary Phase: HPTLC plates pre-coated with silica gel.
-
Mobile Phase: A suitable solvent system is used for development.
-
Detection: The plates are scanned with a densitometer at a specific wavelength to quantify the EPMC spot.
-
Note: HPTLC has been shown to be a suitable method for the qualitative and quantitative analysis of EPMC in multiple batches of K. galanga rhizome.
Experimental Workflows
Caption: Maceration-based isolation workflow for EPMC.
Caption: HPLC analysis workflow for EPMC quantification.
Conclusion
This technical guide has outlined the primary natural sources of ethyl p-methoxycinnamate and provided detailed protocols for its isolation, purification, and quantification. For researchers and professionals in drug development, Kaempferia galanga represents a rich and accessible source of this bioactive compound. The choice of extraction and purification methodology should be guided by the desired yield and purity, with methods such as maceration followed by recrystallization offering a straightforward approach to obtaining pure EPMC. The analytical procedures detailed herein provide a robust framework for the quality control and standardization of EPMC-containing extracts. Further research into the pharmacological properties and potential therapeutic applications of EPMC is warranted.
References
- 1. Bioactivity-Guided Isolation of Ethyl-p-methoxycinnamate, an Anti-inflammatory Constituent, from Kaempferia galanga L. Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation of Ethyl p-methoxycinnamate, the major antifungal principle of Curcumba zedoaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Quantum Chemical Insights into the Stability of Ethylhexyl 4-Methoxycinnamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylhexyl 4-methoxycinnamate (EHMC), also known as octyl methoxycinnamate (OMC), is a widely utilized UVB filter in sunscreens and other personal care products. Its primary function is to absorb and dissipate harmful ultraviolet radiation, thereby protecting the skin. However, the stability of EHMC under UV irradiation is a critical factor influencing its efficacy and safety. This technical guide delves into the quantum chemical calculations that elucidate the stability, photodegradation pathways, and isomerization of EHMC, providing a comprehensive resource for researchers, scientists, and professionals in drug development.
Upon exposure to sunlight, the more stable trans (E) isomer of EHMC can undergo photoisomerization to the less-stable cis (Z) isomer.[1][2] This transformation is significant as the cis isomer has been shown to possess a higher genotoxic potential.[3][4] Furthermore, EHMC can undergo photodegradation, leading to a decrease in its UV-filtering capacity and the formation of various byproducts.[5] Understanding these processes at a molecular level is paramount for the development of more stable and safer photoprotective agents.
Computational Methodologies
The stability and reactivity of EHMC have been extensively investigated using a variety of quantum chemical methods. Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are among the most common approaches employed in these studies.
Density Functional Theory (DFT) Calculations
DFT has proven to be a powerful tool for studying the electronic structure and energetics of EHMC and its derivatives. A popular functional used for these calculations is B3LYP, often paired with basis sets such as 6-31+G(d,p). These calculations are instrumental in determining the relative energies of the trans and cis isomers, transition state geometries for isomerization, and the thermodynamic favorability of various degradation reactions. For instance, DFT calculations have shown that the trans isomer of EHMC is energetically more stable than the cis isomer by approximately 20 kJ/mol.
Experimental Protocols for Photodegradation Studies
Experimental investigations into the photodegradation of EHMC often involve the following key steps:
-
Sample Preparation: Solutions of EHMC are prepared in various solvents, such as methanol, and may include reactive species like hydrogen peroxide (H₂O₂) and hydrochloric acid (HCl) to simulate environmental conditions.
-
Irradiation: The prepared solutions are exposed to a UV source, often in a photoreactor equipped with a magnetic stirrer to ensure homogeneity. The temperature of the system is typically maintained at a constant value, for example, 20°C.
-
Concentration Monitoring: The change in EHMC concentration over time is monitored using spectrophotometry, measuring the absorbance at its λmax of 310 nm.
-
Product Identification: The degradation products are identified using techniques such as gas chromatography-mass spectrometry (GC-MS).
Quantitative Data on EHMC Stability and Degradation
The following tables summarize key quantitative data obtained from computational and experimental studies on EHMC.
| Parameter | Value | Method | Reference |
| Energy Difference (trans vs. cis) | ~20 kJ/mol | DFT (B3LYP) | |
| NOEC (trans-EHMC) | 0.064 mg/mL | UmuC test | |
| NOEC (cis-EHMC) | 0.038 mg/mL | UmuC test |
Table 1: Energetic and Toxicological Data for EHMC Isomers. NOEC: No Observed Effect Concentration.
| Condition | Observation | Reference |
| EHMC solution (no additives), 24h irradiation | 24% decrease in absorbance | |
| EHMC/H₂O₂ system, 10h irradiation | 50% decrease in absorbance | |
| EHMC/H₂O₂/HCl system (1:10:10 molar ratio) | Significantly faster degradation |
Table 2: Experimental Photodegradation Rates of EHMC.
Photodegradation Pathways of EHMC
Quantum chemical calculations, in conjunction with experimental data, have elucidated the primary photodegradation pathways of EHMC. Under UV irradiation, particularly in the presence of reactive oxygen and chlorine species, EHMC can degrade into several products. The main reactions include trans-cis photoisomerization and photolysis.
Figure 1: Proposed photodegradation pathways of EHMC.
The workflow for a combined experimental and computational investigation of EHMC stability is outlined below.
Figure 2: Integrated workflow for EHMC stability analysis.
Conclusion
The stability of ethylhexyl 4-methoxycinnamate is a multifaceted issue governed by its photochemical properties. Quantum chemical calculations, particularly DFT, have been indispensable in unraveling the mechanisms of its photoisomerization and degradation. The conversion of the stable trans-EHMC to the more genotoxic cis isomer upon UV exposure highlights the importance of considering isomeric forms in safety assessments. Experimental studies have quantified the degradation rates under various conditions and identified key degradation products. The synergistic application of computational and experimental techniques provides a robust framework for evaluating the stability of sunscreen agents and for the rational design of next-generation photoprotective molecules with enhanced safety and efficacy profiles.
References
- 1. Stability of octyl methoxycinnamate and identification of its photo-degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 5. 2-ETHYLHEXYL 4-METHOXYCINNAMATE - Ataman Kimya [atamanchemicals.com]
An In-depth Technical Guide on the Solubility and Physicochemical Parameters of Ethyl Methoxycinnamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl methoxycinnamate, specifically the para (4-methoxy) isomer, is an organic compound belonging to the cinnamate ester class.[1][2] It is a naturally occurring substance found in the rhizomes of plants like Kaempferia galanga and has garnered significant interest for its use as a UV absorber in cosmetics and its potential therapeutic properties, including anti-inflammatory and anticarcinogenic activities.[1][3] A thorough understanding of its physicochemical parameters is fundamental for formulation development, quality control, and predicting its behavior in biological systems. This guide provides a comprehensive overview of the solubility and key physicochemical properties of this compound, supported by detailed experimental protocols and logical visualizations.
Physicochemical Parameters
The essential physicochemical properties of Ethyl 4-Methoxycinnamate are summarized below. These parameters are critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for its formulation into various delivery systems.
| Parameter | Value | Source(s) |
| IUPAC Name | ethyl (E)-3-(4-methoxyphenyl)prop-2-enoate | [2] |
| Synonyms | Ethyl p-methoxycinnamate, 4-Methoxycinnamic Acid Ethyl Ester | |
| CAS Number | 1929-30-2, 24393-56-4 | |
| Molecular Formula | C₁₂H₁₄O₃ | |
| Molecular Weight | 206.24 g/mol | |
| Physical Form | White to off-white crystalline solid |
| Thermal & Partitioning Properties | Value | Source(s) |
| Melting Point | 47 - 51 °C | |
| Boiling Point | ~305 - 326 °C (at 760 mmHg, est.) 187 °C (at 15 mmHg) 177-180 °C (at 15 Torr) | |
| logP (XLogP3-AA) | 3.0 | |
| pKa (Strongest Basic, est.) | -4.8 | |
| Vapor Pressure | 0.0001 hPa @ 20°C (est.) 0.000235 mmHg @ 25.00 °C (est) | |
| Polar Surface Area | 35.53 Ų |
Solubility Profile
This compound is characterized by its limited solubility in water and high solubility in various organic solvents. This lipophilic nature is consistent with its logP value and is a key consideration for its use in oil-based formulations like sunscreens. The solubility in a range of common laboratory solvents at 20°C is detailed in the table below.
| Solvent | Solubility (g/L) @ 20°C | Source(s) |
| Water | 43.15 (mg/L) | |
| DMSO | 841.43 | |
| Ethanol | 93.71 | |
| Methanol | 74.81 | |
| Acetone | 182.23 | |
| Chloroform | 348.19 | |
| Dichloromethane | 151.75 | |
| Ethyl Acetate | 405.58 | |
| n-Octanol | 20.81 | |
| n-Hexane | 4.93 | |
| Toluene | 107.89 |
Experimental Protocols
Detailed, standardized methodologies are crucial for obtaining reliable and reproducible physicochemical data. The following sections describe the general experimental protocols applicable for determining the key parameters of this compound.
Solubility Determination (Shake-Flask Method - OECD 105)
The shake-flask method is the most common and straightforward technique for determining the water solubility of substances. It is suitable for compounds with solubilities above 10⁻² g/L.
Principle: A surplus amount of the test substance (this compound) is agitated in a solvent (e.g., purified water) at a constant temperature for a prolonged period to reach equilibrium. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.
Methodology:
-
Preparation: An excess amount of solid this compound is added to a known volume of the solvent in a vessel of suitable size.
-
Equilibration: The vessel is sealed and agitated (e.g., using a mechanical shaker or magnetic stirrer) in a constant temperature bath, preferably at 20 ± 0.5 °C. A preliminary test is recommended to estimate the time required to reach equilibrium (typically 24-48 hours).
-
Phase Separation: Once equilibrium is reached, the mixture is allowed to stand to let the phases separate. To ensure complete removal of undissolved solid, the saturated solution is centrifuged or filtered.
-
Analysis: The concentration of this compound in the clear, saturated solution is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.
-
Calculation: The solubility is expressed as the mass of the substance per volume of solvent (e.g., in g/L or mg/L). At least three replicate determinations are performed to ensure accuracy.
Partition Coefficient (n-Octanol/Water) Determination (Shake-Flask Method - OECD 107)
The n-octanol/water partition coefficient (P_ow_ or K_ow_) is a measure of a chemical's lipophilicity and is a critical parameter for predicting environmental fate and biological uptake. It is typically expressed as its logarithm (logP). The shake-flask method is suitable for compounds with logP values between -2 and 4.
Principle: A solution of the test substance in either n-octanol or water is mixed with the other immiscible solvent in a vessel. After shaking to reach partitioning equilibrium, the concentrations of the substance in both phases are measured.
Methodology:
-
Solvent Saturation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by a separation period.
-
Test Preparation: A stock solution of this compound is prepared in either n-octanol or water. A known volume of this stock solution is added to a vessel containing measured amounts of both saturated n-octanol and saturated water. The initial concentration should not exceed 0.01 mol/L.
-
Equilibration: The vessel is sealed and shaken at a constant temperature (e.g., 20-25 °C) until equilibrium is established. The mixture is then centrifuged to ensure complete separation of the two phases.
-
Analysis: The concentration of this compound in both the n-octanol and water phases is determined by a suitable analytical method (e.g., HPLC).
-
Calculation: The partition coefficient (P_ow_) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value. The experiment is typically run with varying solvent volume ratios to ensure the result is independent of the starting conditions.
Melting Point Determination (Capillary Method - ASTM E324)
This method determines the temperature range over which a crystalline solid melts, which is an important indicator of purity.
Principle: A small, uniform sample of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperatures at which melting begins (initial melting point) and is complete (final melting point) are observed and recorded.
Methodology:
-
Sample Preparation: A small amount of dry, powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-4 mm.
-
Heating: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube) alongside a calibrated thermometer.
-
Observation: The sample is heated rapidly to a temperature approximately 20°C below the expected melting point. The heating rate is then reduced to about 1-2°C per minute.
-
Recording: The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the last solid crystal disappears is recorded as the final melting point. The melting range is the interval between these two temperatures. For pure substances, this range is typically narrow (0.5-1.0°C).
Visualizations
Experimental and Logical Workflows
To better illustrate the processes and relationships discussed, the following diagrams have been generated using Graphviz.
References
A Technical Guide to the Thermal Degradation of Ethyl Methoxycinnamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the thermal degradation of ethyl methoxycinnamate, a common UV filter in pharmaceutical and cosmetic formulations. Understanding its thermal stability is paramount for ensuring product safety, efficacy, and shelf-life. This document details the experimental methodologies used to assess thermal decomposition, presents quantitative data from thermal analysis, and proposes a likely degradation pathway based on mass spectrometry fragmentation patterns.
Introduction
Ethyl p-methoxycinnamate (EPMC) is an organic ester widely used for its ability to absorb UVB radiation. Its efficacy and stability are critical for the performance of the final product. While its photodegradation has been extensively studied, its behavior under thermal stress is less documented but equally important, particularly concerning manufacturing processes, storage conditions, and formulation compatibility. This guide focuses exclusively on the thermal degradation profile of this compound.
Thermal Analysis Data
The thermal stability of this compound and its common analog, ethylhexyl methoxycinnamate (EHMC), has been evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide critical information on the temperature at which degradation begins, the rate of decomposition, and the energy changes involved.
Table 1: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) Data for Ethylhexyl Methoxycinnamate (EHMC)
| Parameter | Value | Reference |
| TGA Decomposition Range | 120.0 – 240.0 °C | [1] |
| Peak Decomposition Temp. (Tpeak) | 220.8 °C | [1] |
| Mass Loss (Δm) | 85.0% (up to 600 °C) | [1] |
| DSC Onset Temperature (Tonset) | 195.6 °C | [1] |
| DSC Peak Temperature (Tpeak) | 232.8 °C | [1] |
Note: The data presented is for Ethylhexyl Methoxycinnamate (EHMC), a closely related and often interchangeably discussed compound. The fundamental thermal degradation behavior is expected to be similar.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of thermal analysis studies. The following protocols are based on established research for the analysis of cinnamate-based UV filters.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.
-
Instrument: Thermogravimetric Analyzer
-
Sample Mass: 2.0 – 3.0 mg
-
Heating Rate: 10.0 °C min⁻¹
-
Temperature Range: 25 – 600 °C
-
Atmosphere: Dynamic nitrogen atmosphere (50 mL min⁻¹)
-
Crucible: Open alumina pan
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.
-
Instrument: Differential Scanning Calorimeter
-
Sample Mass: 2.0 – 3.0 mg
-
Heating Rate: 10.0 °C min⁻¹
-
Temperature Range: 25 – 300 °C
-
Atmosphere: Dynamic nitrogen atmosphere (50 mL min⁻¹)
-
Crucible: Hermetically sealed aluminum pan
-
Calibration: Indium standard (T_fusion = 156.6 °C; ΔH_fusion = 28.7 J g⁻¹)
Proposed Thermal Degradation Pathway
While direct studies on the thermal degradation products of this compound using techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) are not extensively available, the fragmentation pattern from mass spectrometry provides strong indications of the likely bond scission points and resulting degradation products. The mass spectrum of ethyl p-methoxycinnamate shows characteristic fragments at m/z 206 (molecular ion), 178, 161 (base peak), 134, and 118.
Based on these fragments, a plausible thermal degradation pathway can be proposed, primarily involving the cleavage of the ester group.
Caption: Proposed thermal degradation pathway of ethyl p-methoxycinnamate.
The primary degradation steps are likely initiated by the cleavage of the ester bond, leading to the formation of a stable p-methoxycinnamoyl cation (m/z 161) and an ethoxy radical. Further fragmentation can lead to the loss of ethylene (C₂H₄) or carbon monoxide (CO), resulting in the other observed mass fragments.
Experimental Workflow for Thermal Degradation Analysis
A systematic approach is necessary to fully characterize the thermal degradation of this compound. The following workflow outlines the key experimental and analytical steps.
Caption: Recommended workflow for thermal degradation analysis.
Conclusion
The thermal degradation of this compound commences at approximately 120 °C, with peak decomposition occurring around 220 °C. The primary degradation mechanism appears to be the fragmentation of the ester linkage. For drug development and formulation scientists, it is critical to consider these temperature limitations during manufacturing, processing, and storage to prevent degradation and ensure product stability and safety. Further studies employing Py-GC-MS are recommended to definitively identify all thermal degradation products and fully elucidate the complex degradation pathways.
References
Unlocking the Therapeutic Potential of EPMC: A Technical Guide to its Antimetastatic and Chemosensitizing Effects
For Immediate Release
This technical guide provides an in-depth analysis of the antimetastatic and chemosensitizing properties of Ethyl p-methoxycinnamate (EPMC), a natural compound isolated from Kaempferia galanga. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of EPMC in oncology.
Core Findings
EPMC has demonstrated significant potential as an anti-metastatic and chemosensitizing agent, primarily in melanoma cell lines. Its mechanism of action is centered on the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of cellular processes involved in cancer progression and metastasis.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on EPMC.
| Bioactivity of EPMC | Cell Line | IC50 Value |
| NFκB Inhibitory Activity | B16F10-NFκB Luc2 | 88.7 μM[1][2] |
| Cytotoxicity (in combination with Paclitaxel) | B16F10 G5-Luc | 23.81 μM (for Paclitaxel)[1] |
| Cytotoxicity | B16 melanoma cells | 97.09 μg/mL |
| Cytotoxicity | A549 lung cancer cells | 1407.75 μg/mL |
Signaling Pathway
EPMC exerts its effects by targeting the p38/AKT/NFκB signaling cascade. By inhibiting p38, EPMC prevents the phosphorylation of Akt at serine 473, which in turn suppresses NF-κB-dependent transcription. This disruption of a critical cell survival and proliferation pathway contributes to its anticancer effects.[1]
References
Methodological & Application
Application Note: HPLC-DAD Method for Simultaneous Determination of Sunscreen Agents
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the simultaneous quantification of multiple common sunscreen agents in cosmetic products. The described protocol offers a reliable and efficient approach for quality control and formulation analysis in the pharmaceutical and cosmetic industries. The method is characterized by its simple sample preparation and rapid analysis time, making it suitable for high-throughput screening.
Introduction
The increasing use of sunscreen products necessitates accurate and reliable analytical methods to ensure product quality and regulatory compliance. Sunscreen agents, or UV filters, are active ingredients that absorb, scatter, or reflect ultraviolet (UV) radiation. Regulatory bodies in various regions strictly control the types and concentrations of permitted UV filters in cosmetic formulations. Consequently, a validated analytical method for the simultaneous determination of these compounds is crucial for manufacturers. This document provides a detailed protocol for the analysis of common sunscreen agents using HPLC-DAD.
Experimental
A standard HPLC system equipped with a diode array detector is required. The following conditions have been shown to provide good separation and quantification of a wide range of sunscreen agents.
| Parameter | Condition |
| HPLC System | Agilent 1290 Infinity LC or equivalent |
| Detector | Diode Array Detector (DAD) |
| Column | ACE C18 (250 x 4.6 mm, 5 µm) or equivalent C18 column[1] |
| Mobile Phase | Methanol:Water (88:12, v/v), isocratic elution[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 20°C[1] |
| Injection Volume | 10 µL |
| Detection | DAD, monitoring at the maximum absorption wavelength (λmax) for each analyte |
| Total Run Time | Approximately 18 minutes[1] |
-
Reference standards of the target sunscreen agents (e.g., Benzophenone-3, Octocrylene, Ethylhexyl Methoxycinnamate, etc.)
-
HPLC-grade methanol
-
Ultrapure water
-
All other chemicals and solvents should be of analytical or HPLC grade.
Protocols
-
Stock Standard Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of each reference standard into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solutions with methanol to cover the expected concentration range of the analytes in the samples. A typical calibration range is 1-50 µg/mL.
The sample preparation protocol is designed to be simple and efficient, involving dilution, centrifugation, and filtration.
-
Weighing: Accurately weigh approximately 100 mg of the sunscreen product into a 15 mL centrifuge tube.
-
Extraction: Add 10 mL of methanol to the centrifuge tube.
-
Vortexing and Sonication: Vortex the sample for 2 minutes, followed by sonication for 10 minutes to ensure complete extraction of the sunscreen agents.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes to separate the insoluble matrix components.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Dilution: If necessary, dilute the filtered sample with methanol to bring the analyte concentrations within the calibration range.
Method Validation Parameters
The described method has been validated according to ICH guidelines, demonstrating its suitability for its intended purpose. The following table summarizes typical performance characteristics for a selection of common sunscreen agents.
| Sunscreen Agent | Retention Time (min) | λmax (nm) | Linearity (R²) | LOD (µg/mL) | LOQ (µg/mL) |
| Benzophenone-3 | ~3.5 | 288 | >0.999 | 0.4 - 1.5 | 1.3 - 4.5 |
| Ethylhexyl Salicylate | ~6.2 | 308 | >0.999 | 0.4 - 1.5 | 1.3 - 4.5 |
| Homosalate | ~7.8 | 306 | >0.999 | 0.4 - 1.5 | 1.3 - 4.5 |
| Ethylhexyl Methoxycinnamate | ~9.5 | 310 | >0.999 | 0.4 - 1.5 | 1.3 - 4.5 |
| Octocrylene | ~11.3 | 304 | >0.999 | 0.4 - 1.5 | 1.3 - 4.5 |
| Butyl Methoxydibenzoylmethane | ~13.8 | 358 | >0.999 | 0.4 - 1.5 | 1.3 - 4.5 |
| 4-Methylbenzylidene Camphor | ~15.2 | 299 | >0.999 | 0.4 - 1.5 | 1.3 - 4.5 |
| Ethylhexyl Dimethyl PABA | ~17.1 | 311 | >0.999 | 0.4 - 1.5 | 1.3 - 4.5 |
Note: Retention times are approximate and may vary depending on the specific column and system. LOD and LOQ values are indicative and should be experimentally determined for each instrument.
Visualizations
Caption: Experimental workflow for the HPLC-DAD analysis of sunscreen agents.
Caption: Logical relationship of the analytical method.
Conclusion
The HPLC-DAD method described in this application note is a simple, rapid, and reliable technique for the simultaneous determination of common sunscreen agents in cosmetic products. The method is suitable for routine quality control analysis and can be readily implemented in most analytical laboratories. The straightforward sample preparation and isocratic elution contribute to the efficiency and robustness of the assay.
References
Application Notes and Protocols: Raman Spectroscopy for In-Process Control of Ethylhexyl Methoxycinnamate (EHMC) in Suncare Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylhexyl methoxycinnamate (EHMC), also known as octinoxate, is a widely utilized UV-B filter in suncare products. Ensuring the precise concentration of EHMC during the manufacturing process is critical for the final product's efficacy and safety. Traditional quality control methods often rely on time-consuming off-line techniques like High-Performance Liquid Chromatography (HPLC). Raman spectroscopy has emerged as a powerful Process Analytical Technology (PAT) tool, offering rapid, non-destructive, and in-line analysis of chemical composition. This allows for real-time monitoring and control of the EHMC concentration throughout the production of suncare emulsions, leading to improved product consistency and manufacturing efficiency.[1]
Raman spectroscopy provides a molecular fingerprint of a sample by detecting the inelastic scattering of laser light.[2] This technique is highly specific and can provide quantitative information about the concentration of active pharmaceutical ingredients (APIs) and other components within a complex matrix, such as a sunscreen emulsion. Its compatibility with fiber optic probes allows for flexible integration into various stages of the manufacturing process, from raw material identification to final product analysis.
Principle of In-Process Control with Raman Spectroscopy
In-process control of EHMC in suncare products using Raman spectroscopy involves integrating a Raman probe into the manufacturing line, for instance, in a recirculation loop of a mixing vessel. The probe continuously acquires Raman spectra of the emulsion as it is being produced. The intensity of the Raman signal corresponding to EHMC is directly proportional to its concentration. By developing a robust calibration model that correlates the Raman spectral data with known EHMC concentrations (typically determined by a primary method like HPLC), it is possible to predict the EHMC concentration in real-time.[1] This immediate feedback allows for on-the-fly adjustments to the process parameters, ensuring the final product meets the required specifications.
Advantages of Raman Spectroscopy for In-Process Control
-
Real-Time Monitoring: Enables immediate detection of process deviations, allowing for timely corrective actions.
-
Non-Destructive Analysis: Preserves the integrity of the sample, as measurements can be taken directly in the process stream without sample extraction.
-
Reduced Reliance on Off-Line Testing: Minimizes delays and costs associated with traditional laboratory analysis.[3]
-
Enhanced Process Understanding: Provides continuous data that can be used to optimize the manufacturing process and improve product quality.
-
Improved Product Consistency: Ensures uniform distribution and concentration of the active ingredient in every batch.
Quantitative Data Summary
The following table summarizes the quantitative performance of Raman spectroscopy for the analysis of active ingredients in cosmetic and pharmaceutical formulations, including data relevant to EHMC (also known as Octyl Methoxycinnamate - OMC).
| Parameter | Value | Analyte/Matrix | Method | Source |
| Correlation Coefficient (R²) (PLS Model) | 0.9699 | Octyl p-methoxycinnamate (OMC) in oil-in-water microemulsions | Confocal Raman Spectrometry with PLS | [4] |
| Root Mean Square Error of Prediction (RMSEP) | 0.54% | Octyl p-methoxycinnamate (OMC) in oil-in-water microemulsions | Confocal Raman Spectrometry with PLS | |
| Limit of Detection (LOD) | 0.23% (w/w) | Common sunscreen active ingredient | Ultraviolet Resonance Raman Spectroscopy (UVRRS) | |
| Limit of Quantitation (LOQ) | 0.78% (w/w) | Common sunscreen active ingredient | Ultraviolet Resonance Raman Spectroscopy (UVRRS) | |
| Dynamic Range | 0.8% - 50% (w/w) | Common sunscreen active ingredient | Ultraviolet Resonance Raman Spectroscopy (UVRRS) | |
| Correlation Coefficient (R²) (Linear Regression) | 0.999 | Resorcinol in Stratum Corneum | Confocal Raman Microscopy with AUC Ratios | |
| Root Mean Square Error of Prediction (RMSEP) | 0.015 mg/mg | Resorcinol in Stratum Corneum | Confocal Raman Microscopy with PLSR |
Experimental Protocols
Calibration Model Development
Objective: To create a robust chemometric model that correlates Raman spectra with the concentration of EHMC in a representative suncare emulsion.
Methodology:
-
Preparation of Calibration Standards:
-
Prepare a series of suncare emulsion samples with varying concentrations of EHMC, covering the desired in-process concentration range (e.g., 5% to 15% w/w).
-
The composition of the placebo emulsion (without EHMC) should be identical to the product being manufactured.
-
Accurately determine the EHMC concentration in each standard using a validated reference method, such as HPLC.
-
-
Raman Data Acquisition:
-
Instrumentation: Utilize a Raman spectrometer equipped with a fiber-optic probe suitable for immersion in emulsions.
-
Laser Wavelength: A 785 nm laser is commonly used to minimize fluorescence from the sample matrix.
-
Laser Power: Adjust the laser power to obtain a good signal-to-noise ratio without causing sample degradation (typically 100-300 mW).
-
Integration Time and Accumulations: Set the integration time (e.g., 5-10 seconds) and number of accumulations (e.g., 3-5) to achieve a high-quality spectrum.
-
Measurement: For each calibration standard, acquire multiple spectra from different positions to account for any sample heterogeneity.
-
-
Spectral Pre-processing:
-
Apply appropriate pre-processing steps to the raw Raman spectra to remove unwanted variations, such as:
-
Cosmic ray removal.
-
Baseline correction (e.g., asymmetric least squares).
-
Smoothing (e.g., Savitzky-Golay filter).
-
Normalization (e.g., Standard Normal Variate - SNV) to correct for scattering effects.
-
-
-
Chemometric Modeling:
-
Utilize multivariate calibration techniques, such as Partial Least Squares (PLS) regression, to build a predictive model.
-
Correlate the pre-processed Raman spectral data (X-variables) with the corresponding EHMC concentrations obtained from the reference method (Y-variables).
-
Select the optimal number of latent variables to avoid overfitting the model.
-
Identify the key Raman bands of EHMC that are most influential in the model. Characteristic peaks for octinoxate (EHMC) can be observed at approximately 1177 cm⁻¹, 1288 cm⁻¹, and 1611 cm⁻¹.
-
-
Model Validation:
-
Validate the PLS model using an independent set of validation samples or through cross-validation.
-
Evaluate the model's performance based on statistical parameters such as the Root Mean Square Error of Prediction (RMSEP), the coefficient of determination (R²), and bias.
-
In-Process Monitoring Protocol
Objective: To utilize the validated Raman spectroscopy method for the real-time, in-line monitoring of EHMC concentration during the manufacturing of suncare products.
Methodology:
-
Installation of the Raman Probe:
-
Install a sanitized immersion or flow-through Raman probe into the manufacturing vessel or a recirculation loop.
-
Ensure the probe is positioned to obtain a representative measurement of the bulk emulsion.
-
-
System Suitability Test:
-
Before starting the manufacturing process, perform a system suitability test to ensure the Raman spectrometer is functioning correctly. This may involve measuring a standard sample with a known EHMC concentration.
-
-
Real-Time Data Acquisition:
-
Initiate the continuous acquisition of Raman spectra as the suncare emulsion is being produced.
-
Use the same acquisition parameters as those used for developing the calibration model.
-
-
Real-Time Prediction:
-
Apply the pre-developed and validated PLS model to each newly acquired spectrum to predict the EHMC concentration in real-time.
-
Display the predicted concentration on a control chart to visualize the process trend.
-
-
Process Control:
-
Set upper and lower control limits for the EHMC concentration based on the product specifications.
-
If the real-time measurement deviates from the set limits, an alarm can be triggered, prompting the operator to take corrective action.
-
Visualizations
Caption: Workflow for developing and implementing a Raman-based in-process control method for EHMC.
Caption: Logical flow of data analysis for quantitative determination of EHMC using Raman spectroscopy.
References
Application Note: A Validated HPLC Method for the Quantification of Ethyl p-Methoxycinnamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl p-methoxycinnamate (EPMC) is a major bioactive compound predominantly found in the rhizomes of Kaempferia galanga L., a plant widely used in traditional medicine for its analgesic and anti-inflammatory properties.[1] The quantification of EPMC is crucial for the standardization of herbal extracts and in pharmacokinetic studies. This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the accurate and precise quantification of EPMC in various samples, including plant extracts and biological matrices. The method is validated according to the International Conference on Harmonisation (ICH) guidelines.[1]
Experimental Protocols
This section provides a detailed methodology for the quantification of EPMC using HPLC.
Materials and Reagents
-
Ethyl p-methoxycinnamate (EPMC) standard: Reference grade
-
Acetonitrile: HPLC grade
-
Methanol: HPLC grade
-
Water: HPLC grade or purified water
-
Trifluoroacetic acid (TFA): HPLC grade
-
Phosphoric acid: Analytical grade
-
Sample: Kaempferia galanga extract or other EPMC-containing preparations
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
Photodiode Array (PDA) or UV-Vis detector
-
-
Analytical balance
-
Sonicator
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
Chromatographic Conditions
The following table summarizes the optimized HPLC conditions for the analysis of EPMC.
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm)[1][2] |
| Mobile Phase | Isocratic elution with Methanol:Water (70:30, v/v) containing 0.1% TFA[2] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 308 nm |
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of EPMC reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 5-360 µg/mL).
Preparation of Sample Solutions (from Kaempferia galanga extract)
-
Accurately weigh a known amount of the plant extract.
-
Dissolve the extract in a suitable solvent such as methanol.
-
Sonicate for approximately 5-10 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Method Validation Protocol
The developed HPLC method was validated for the following parameters as per ICH guidelines:
-
System Suitability: To ensure the HPLC system is performing adequately, parameters such as theoretical plates, tailing factor, and reproducibility of injections are monitored.
-
Linearity and Range: Assessed by analyzing a series of standard solutions at different concentrations. The linearity is evaluated by the correlation coefficient (r²) of the calibration curve.
-
Accuracy: Determined by the recovery of a known amount of EPMC spiked into a sample matrix.
-
Precision: Evaluated at two levels:
-
Repeatability (Intra-day precision): Analysis of replicate samples on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days.
-
-
Limit of Detection (LOD): The lowest concentration of analyte that can be detected but not necessarily quantified.
-
Limit of Quantification (LOQ): The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
Quantitative Data Summary
The following tables summarize the quantitative data obtained from the validation of the HPLC method for EPMC.
Table 1: System Suitability and Chromatographic Parameters
| Parameter | Acceptance Criteria | Result |
| Retention Time (min) | - | ~6.22 |
| Tailing Factor | ≤ 2 | Complies |
| Theoretical Plates | > 2000 | Complies |
| Resolution (Rs) | > 2 | 2.6 |
Table 2: Linearity, LOD, and LOQ
| Parameter | Result 1 | Result 2 |
| Linearity Range | 10-60 µg/mL | 5-360 ppm |
| Correlation Coefficient (r²) | 0.9988 | 0.9999 |
| Limit of Detection (LOD) | 0.0011 µg/mL | 7.0722 ppm |
| Limit of Quantification (LOQ) | 0.0037 µg/mL | 21.4311 ppm |
Table 3: Accuracy and Precision
| Parameter | Acceptance Criteria | Result 1 | Result 2 |
| Accuracy (% Recovery) | 80-120% | 94.07% - 113.82% | 98.02% - 101.26% |
| Precision (% RSD) | ≤ 2% | 1.19% - 2.37% | 1.57% |
Visualizations
The following diagrams illustrate the workflow of the HPLC method development and the logical relationship of the validation parameters.
Caption: Workflow for the HPLC quantification of Ethyl p-Methoxycinnamate.
Caption: Logical relationship of parameters for HPLC method validation.
Conclusion
The described HPLC method is simple, rapid, accurate, and precise for the quantification of ethyl p-methoxycinnamate. The validation results demonstrate that the method is suitable for its intended purpose, including the quality control of herbal medicines and pharmacokinetic studies. The provided protocols and data can be readily adopted by researchers and professionals in the field of drug development and natural product analysis.
References
Application Note: In Vitro SPF Measurement of Formulations Containing Ethylhexyl Methoxycinnamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylhexyl Methoxycinnamate (EHMC), also known as Octinoxate, is a widely utilized UVB filter in sunscreen and cosmetic formulations.[1][2] Accurate determination of the Sun Protection Factor (SPF) of products containing EHMC is crucial for ensuring product efficacy and regulatory compliance. While in vivo SPF testing has traditionally been the standard, ethical and cost considerations have driven the development of reliable in vitro methods.[3][4] This application note provides a detailed protocol for the in vitro measurement of SPF in formulations containing Ethylhexyl Methoxycinnamate, with a particular focus on addressing the challenges associated with its photo-instability.
Ethylhexyl Methoxycinnamate primarily absorbs UVB radiation in the range of 280-320 nm, with peak protection at approximately 310 nm.[1] However, it is known to undergo photodegradation upon exposure to UV radiation, which can lead to a reduction in its protective capabilities. This photo-instability necessitates specific considerations during in vitro SPF testing to obtain accurate and reproducible results. The recently established ISO 23675:2024 standard provides a robust framework for in vitro SPF determination, emphasizing standardized substrates and automated application to enhance reproducibility.
Key Considerations for Formulations Containing Ethylhexyl Methoxycinnamate
-
Photostability: EHMC can undergo photoisomerization from its trans to cis form upon UV exposure, with the cis isomer exhibiting lower UV absorbance. This can result in a decrease in the measured SPF value. Therefore, pre-irradiation of the sample is a critical step in the in vitro SPF measurement process to account for this photodegradation.
-
Formulation Matrix: The overall formulation can significantly impact the photostability of EHMC. The polarity of the oil phase and the presence of other UV filters or photostabilizers, such as Bemotrizinol (Tinosorb S), can influence its degradation kinetics.
-
Substrate: Polymethylmethacrylate (PMMA) plates are commonly used as a substrate for in vitro SPF testing to mimic the surface of the skin. The use of both molded and sandblasted PMMA plates, as recommended in ISO 23675, can provide a more comprehensive assessment.
Quantitative Data Summary
The following table summarizes in vitro SPF data for formulations containing Ethylhexyl Methoxycinnamate at various concentrations, both alone and in combination with other UV filters. This data is illustrative and actual SPF values will vary depending on the complete formulation.
| UV Filter(s) | Concentration (%) | In Vitro SPF | Reference |
| Ethylhexyl Methoxycinnamate | 5 | 10.05 | |
| Ethylhexyl Methoxycinnamate | 10 | 16.22 | |
| Ethylhexyl Methoxycinnamate | 20 | 28.87 | |
| Ethylhexyl Methoxycinnamate + Benzophenone-3 | 5 + 5 | 13.81 | |
| Ethylhexyl Methoxycinnamate + Benzophenone-3 | 10 + 10 | 26.16 | |
| Ethylhexyl Methoxycinnamate + Butyl Methoxydibenzoylmethane + ZnO | Not Specified | 285 | |
| Ethylhexyl Methoxycinnamate + Avobenzone + Rosmarinic Acid (0.1%) | Not Specified | >41% increase vs. without Rosmarinic Acid |
Experimental Protocol: In Vitro SPF Measurement (Adapted from ISO 23675:2024)
This protocol outlines the key steps for the in vitro determination of SPF for a sunscreen formulation containing Ethylhexyl Methoxycinnamate.
1. Materials and Equipment:
-
UV-Vis Spectrophotometer with an integrating sphere
-
Solar simulator with a controlled UV output
-
Polymethylmethacrylate (PMMA) plates (molded and sandblasted)
-
Robotic sample applicator
-
Positive displacement pipette
-
Analytical balance
-
Reference sunscreen with a known SPF
-
Glycerin (for blank measurement)
-
Ethanol (for cleaning)
2. Protocol Steps:
-
Substrate Preparation:
-
Clean the PMMA plates with ethanol and allow them to dry completely.
-
Record the weight of each plate.
-
-
Sample Application:
-
Accurately weigh the sunscreen formulation.
-
Using a positive displacement pipette, apply the product to the PMMA plate at a concentration of 1.2 mg/cm² for sandblasted plates and 1.3 mg/cm² for molded plates.
-
Utilize a robotic applicator to spread the sample evenly across the roughened surface of the plate. The automated process ensures a reproducible and uniform film thickness.
-
Allow the samples to dry for 15-30 minutes in the dark at a controlled temperature.
-
-
Initial UV Transmittance Measurement:
-
Measure the initial UV transmittance of the sunscreen film at multiple points on each plate using the UV-Vis spectrophotometer over the wavelength range of 290 to 400 nm.
-
A blank PMMA plate treated with glycerin should be used as a reference.
-
-
Pre-Irradiation:
-
Expose the plates to a controlled dose of UV radiation from a solar simulator. The irradiation dose should be sufficient to induce potential photodegradation of the Ethylhexyl Methoxycinnamate.
-
-
Final UV Transmittance Measurement:
-
After pre-irradiation, repeat the UV transmittance measurement as described in step 3.
-
-
SPF Calculation:
-
The SPF is calculated from the mean transmittance values using the following equation:
Where:
-
E(λ) is the erythemal effectiveness spectrum
-
S(λ) is the solar spectral irradiance
-
T(λ) is the mean spectral transmittance of the product
-
The integration is performed over the wavelength range of 290 to 400 nm.
-
3. Quality Control:
-
A reference sunscreen with a well-characterized SPF should be tested in parallel to validate the test procedure.
-
Multiple replicates should be performed for each sample to ensure the reproducibility of the results.
Diagrams
Caption: Experimental Workflow for In Vitro SPF Measurement.
Caption: Factors Influencing In Vitro SPF of EHMC Formulations.
References
- 1. Ethylhexyl Methoxycinnamate (Explained + Products) [incidecoder.com]
- 2. Analysis of photokinetics of 2′-ethylhexyl-4-methoxycinnamate in sunscreens - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 3. alsglobal.com [alsglobal.com]
- 4. In Vitro Evaluation of Sunscreens: An Update for the Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Neutral Red Uptake Assay to Determine the Cytotoxicity of Octyl Methoxycinnamate (OMC) Photoproducts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octyl methoxycinnamate (OMC), a widely used UV filter in sunscreens and other personal care products, has been shown to degrade upon exposure to UV radiation, forming various photoproducts.[1][2] Concerns have been raised about the potential toxicity of these degradation byproducts. This document provides a detailed protocol for assessing the in vitro cytotoxicity of OMC and its photoproducts using the neutral red uptake (NRU) assay. The NRU assay is a sensitive, quantitative, and reliable method for determining the viability of cells in culture.[3] It is based on the principle that viable cells incorporate and bind the supravital dye neutral red within their lysosomes.[3] A decrease in the uptake of neutral red is a measure of cytotoxicity.
Data on Cytotoxicity of OMC and its Photoproducts
The photolysis of OMC leads to the formation of several photoproducts, including 4-methoxybenzaldehyde, 2-ethylhexanol, and cyclodimers (δ-truxinate and α-truxillate).[1] Studies have shown that OMC and some of its photoproducts exhibit significant cytotoxicity.
Table 1: Summary of Cytotoxicity Data for OMC and its Photoproducts
| Compound | Cell Line/Organism | Endpoint | Result | Reference |
| Octyl methoxycinnamate (OMC) | NIH/3T3 mouse fibroblasts | Cytotoxicity | Significantly toxic | |
| 4-Methoxybenzaldehyde | NIH/3T3 mouse fibroblasts | Cytotoxicity | Significantly toxic | |
| OMC Cyclodimers (δ-truxinate and α-truxillate) | NIH/3T3 mouse fibroblasts | Cytotoxicity | Significantly toxic | |
| 2-Ethylhexanol | NIH/3T3 mouse fibroblasts | Cytotoxicity | Not cytotoxic | |
| Octyl methoxycinnamate (OMC) | Zebrafish (Danio rerio) embryos | EC50 | 64.0 µg/ml | |
| 4-Methoxybenzaldehyde | Zebrafish (Danio rerio) embryos | EC50 | 3.5 µg/ml | |
| 2-Ethylhexanol | Zebrafish (Danio rerio) embryos | EC50 | 34.0 µg/ml |
Note: EC50 (Effective Concentration 50) is the concentration of a substance that causes a defined effect in 50% of the test population.
Experimental Protocol: Neutral Red Uptake (NRU) Assay
This protocol is adapted for the assessment of potentially poorly water-soluble compounds like OMC and its photoproducts.
Materials
-
Cell Line: NIH/3T3 mouse fibroblasts (or other suitable adherent cell line).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Test Compounds: OMC and its photoproducts.
-
Solvent: Dimethyl sulfoxide (DMSO), cell culture grade.
-
Neutral Red (NR) Stock Solution: 4 mg/mL in PBS, stored in the dark.
-
Neutral Red Working Solution: Dilute NR stock solution 1:100 in culture medium to a final concentration of 40 µg/mL on the day of use.
-
PBS (Phosphate-Buffered Saline): Calcium and magnesium-free.
-
NR Desorb Solution: 1% acetic acid and 50% ethanol in deionized water.
-
96-well flat-bottom cell culture plates.
-
Multichannel pipette.
-
Microplate reader (spectrophotometer) with a 540 nm filter.
Procedure
Day 1: Cell Seeding
-
Culture NIH/3T3 cells until they reach exponential growth phase.
-
Trypsinize the cells and perform a cell count to ensure viability is above 95%.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
Day 2: Treatment with Test Compounds
-
Prepare stock solutions of OMC and its photoproducts in DMSO.
-
On the day of the experiment, prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Include the following controls on each plate:
-
Vehicle Control: Culture medium with the same final concentration of DMSO as the test wells.
-
Untreated Control: Culture medium only.
-
Blank: Wells with culture medium but no cells.
-
-
Carefully remove the medium from the wells and add 100 µL of the prepared test compound dilutions and controls to the respective wells.
-
Incubate the plate for 24 hours (or a desired exposure time) at 37°C and 5% CO₂.
Day 3: Neutral Red Uptake and Measurement
-
After the incubation period, visually inspect the cells under a microscope for any morphological changes.
-
Remove the treatment medium from the wells.
-
Wash the cells once with 150 µL of pre-warmed PBS.
-
Add 100 µL of the neutral red working solution to each well.
-
Incubate the plate for 2-3 hours at 37°C and 5% CO₂ to allow for dye uptake by viable cells.
-
After incubation, remove the neutral red solution and wash the cells twice with 150 µL of PBS to remove any unincorporated dye.
-
Add 150 µL of the NR desorb solution to each well to extract the dye from the lysosomes of viable cells.
-
Place the plate on a shaker for 10 minutes to ensure complete solubilization of the neutral red.
-
Measure the absorbance (Optical Density, OD) of each well at 540 nm using a microplate reader. Use the blank wells to calibrate the reader.
Data Analysis
-
Subtract the average OD of the blank wells from the OD of all other wells.
-
Calculate the percentage of cell viability for each treatment concentration using the following formula:
% Viability = (OD of treated cells / OD of vehicle control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the test compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the compound that causes a 50% reduction in cell viability) from the dose-response curve.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps of the Neutral Red Uptake Assay.
Caption: Workflow of the Neutral Red Uptake Assay for Cytotoxicity Testing.
Logical Relationship of OMC Photolysis and Cytotoxicity
The following diagram illustrates the process of OMC photolysis and the resulting cytotoxic effects of its photoproducts.
Caption: OMC Photolysis and Cytotoxicity of its Photoproducts.
References
- 1. Photolysis and cellular toxicities of the organic ultraviolet filter chemical octyl methoxycinnamate and its photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photolysis and cellular toxicities of the organic ultraviolet filter chemical octyl methoxycinnamate and its photoproducts - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 3. researchtweet.com [researchtweet.com]
Application Notes and Protocols for the Analysis of EHMC Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This document provides detailed application notes and protocols for the identification and quantification of degradation products of 2-ethylhexyl 4-methoxycinnamate (EHMC), a widely used UV filter in sunscreens and other personal care products. The primary analytical technique discussed is Gas Chromatography-Mass Spectrometry (GC-MS), a robust and sensitive method for separating and identifying volatile and semi-volatile organic compounds. These protocols are intended for researchers, scientists, and professionals in the fields of environmental science, analytical chemistry, and drug development who are investigating the environmental fate and potential toxicity of EHMC.
Introduction
2-ethylhexyl 4-methoxycinnamate (EHMC), also known as octinoxate, is a common ingredient in sunscreens due to its efficacy in absorbing UVB radiation.[1] However, concerns have been raised about its stability and the potential environmental and health impacts of its degradation products. EHMC can degrade under various conditions, including exposure to UV radiation (photodegradation), chlorination during water treatment, and oxidation.[1][2][3] This degradation can lead to the formation of various by-products, some of which may be more toxic than the parent compound.[4]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of EHMC degradation products. This method offers high resolution and sensitivity, enabling the detection of trace levels of contaminants in complex matrices. This document outlines the experimental protocols for sample preparation and GC-MS analysis of EHMC degradation products and provides a summary of known degradation products identified under different conditions.
Experimental Protocols
Sample Preparation: Extraction of EHMC and its Degradation Products
The following protocol describes a general procedure for the extraction of EHMC and its degradation products from an aqueous matrix. This can be adapted for other sample types such as sediment or biological tissues with appropriate modifications.
Materials:
-
Water sample containing EHMC (or other sample matrix)
-
Dichloromethane (DCM), HPLC grade
-
Sodium sulfate, anhydrous
-
Separatory funnel (250 mL)
-
Glass vials with PTFE-lined caps
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Liquid-Liquid Extraction (LLE):
-
To a 100 mL aqueous sample in a separatory funnel, add 20 mL of dichloromethane.
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate for 10 minutes.
-
Drain the lower organic layer (DCM) into a clean flask.
-
Repeat the extraction twice more with fresh 20 mL portions of DCM.
-
Combine the three organic extracts.
-
-
Drying the Extract:
-
Pass the combined DCM extract through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
-
Concentration:
-
Concentrate the dried extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
Transfer the concentrated extract to a 1.5 mL GC vial for analysis.
-
GC-MS Analysis
The following are typical GC-MS instrument parameters for the analysis of EHMC and its degradation products. These parameters may need to be optimized for specific instruments and columns.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent, Thermo Fisher, Shimadzu).
-
Capillary Column: A non-polar or semi-polar column is typically used, such as a ZB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute
-
Ramp 1: 10 °C/min to 260 °C
-
Ramp 2: 5 °C/min to 300 °C, hold for 2 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Scan Range: m/z 50-500
Data Presentation: Identified Degradation Products
The degradation of EHMC can result in a variety of products depending on the degradation pathway. The following table summarizes some of the key degradation products that have been identified using GC-MS.
| Degradation Condition | Degradation Product | Chemical Formula | Reference |
| Photodegradation (UV) | 4-Methoxybenzaldehyde | C₈H₈O₂ | |
| 2-Ethylhexanol | C₈H₁₈O | ||
| Z-EHMC (cis-isomer) | C₁₈H₂₆O₃ | ||
| Hydroxylated derivative | - | ||
| Dimeric species | - | ||
| Chlorination | Monochloro-EHMC | C₁₈H₂₅ClO₃ | |
| Dichloro-EHMC | C₁₈H₂₄Cl₂O₃ | ||
| 3-Chloro-4-methoxycinnamic acid | C₁₀H₉ClO₃ | ||
| 3,5-Dichloro-4-methoxycinnamic acid | C₁₀H₈Cl₂O₃ | ||
| Oxidation (e.g., H₂O₂/UV) | 4-Methoxycinnamic acid (4-MCA) | C₁₀H₁₀O₃ | |
| 4-Methoxyphenol (4-MP) | C₇H₈O₂ | ||
| 4-Methoxybenzaldehyde (4-MBA) | C₈H₈O₂ | ||
| 3-Chloro-4-methoxyphenol | C₇H₇ClO₂ | ||
| 3,5-Dichloro-4-methoxyphenol | C₇H₆Cl₂O₂ | ||
| Biodegradation | 4-Mercaptobenzoic acid | C₇H₆O₂S | |
| 3-Methoxyphenol | C₇H₈O₂ |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for GC-MS analysis of EHMC degradation products.
EHMC Photodegradation Pathway
Caption: Proposed photodegradation pathway of EHMC.
Conclusion
The protocols and data presented in this document provide a comprehensive guide for the analysis of EHMC degradation products using GC-MS. The identification and quantification of these by-products are crucial for assessing the environmental risk associated with the widespread use of EHMC in personal care products. The provided methods can be adapted for various research needs, contributing to a better understanding of the environmental fate of this common UV filter. Further research is warranted to fully elucidate the toxicological profiles of all identified degradation products.
References
- 1. researchgate.net [researchgate.net]
- 2. Estimation of physicochemical properties of 2-ethylhexyl-4-methoxycinnamate (EHMC) degradation products and their toxicological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The role of direct photolysis and indirect photochemistry in the environmental fate of ethylhexyl methoxy cinnamate (EHMC) in surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Monitoring Photoisomerization in Real-Time with Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Photoisomerization, the reversible transformation of a molecule between two isomeric forms upon light absorption, is a fundamental process in chemistry and biology with wide-ranging applications in drug delivery, molecular switches, and optical data storage. Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy has emerged as a powerful, non-destructive technique for in-situ monitoring of these transformations in real-time. This application note provides a comprehensive overview and detailed protocols for utilizing ATR-FTIR to study the kinetics and mechanisms of photoisomerization.
ATR-FTIR offers several advantages for monitoring photoisomerization.[1] The technique is highly sensitive to structural changes, allowing for the direct observation of changes in vibrational modes corresponding to each isomer. The shallow penetration depth of the evanescent wave (typically 0.5-2 µm) makes it ideal for analyzing thin films and surface modifications, as well as solutions.[2] Furthermore, the ability to perform measurements in situ allows for real-time kinetic analysis without the need for sample quenching or extraction.
Key Applications
-
Kinetic Studies: Determine the rates of photoisomerization and thermal back-isomerization.
-
Mechanistic Investigations: Identify transient intermediates and elucidate reaction pathways.
-
Material Characterization: Analyze the photoresponsive behavior of smart materials, polymers, and pharmaceutical formulations.
-
Quantitative Analysis: Determine the relative concentrations of isomers in a mixture.[1]
Data Presentation: Characteristic Vibrational Bands for Photoisomerization
The following tables summarize the characteristic FTIR vibrational bands for two common classes of photoswitchable molecules: azobenzenes and spiropyrans. These values can be used to identify and quantify the different isomers during an experiment.
Table 1: Characteristic FTIR Peaks for Azobenzene Trans-Cis Isomerization
| Vibrational Mode | trans-Azobenzene Wavenumber (cm⁻¹) | cis-Azobenzene Wavenumber (cm⁻¹) | Reference(s) |
| N=N stretch | ~1409 | - | [3] |
| C-N stretch | ~1141, 1456 | - | [3] |
| C-N=N bend | ~1189 | - | |
| Ph-N stretch | - | ~1577 | |
| Out-of-plane C-H bend | ~690, 775 | ~701, 756 |
Table 2: Characteristic FTIR Peaks for Spiropyran-Merocyanine Isomerization
| Vibrational Mode | Spiropyran (SP) Wavenumber (cm⁻¹) | Merocyanine (MC) Wavenumber (cm⁻¹) | Reference(s) |
| C=C (conjugated alkene) stretch | - | ~1600-1620 | |
| C-O (spiro) stretch | ~950 | - | |
| N-O stretch (NO₂ group) | ~1340, 1520 | ~1310, 1490 | |
| C-N stretch | ~1270 | ~1290 |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for monitoring photoisomerization using ATR-FTIR.
Caption: General experimental workflow for ATR-FTIR monitoring of photoisomerization.
Experimental Protocols
This section provides detailed protocols for monitoring photoisomerization of a photoswitchable compound in both solution and thin-film form using ATR-FTIR.
Protocol 1: Monitoring Photoisomerization of Azobenzene in Solution
Objective: To monitor the trans-to-cis photoisomerization of azobenzene in a solvent upon UV irradiation and the subsequent thermal cis-to-trans back-isomerization.
Materials:
-
FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or ZnSe crystal).
-
UV light source (e.g., 365 nm LED or lamp).
-
Azobenzene.
-
Suitable solvent (e.g., ethanol, acetonitrile).
-
Volumetric flasks and pipettes.
-
Computer with data acquisition and analysis software.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of azobenzene in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Further dilute the stock solution to an appropriate concentration for ATR-FTIR analysis. The optimal concentration should provide a good signal-to-noise ratio without saturating the detector.
-
-
Instrument Setup:
-
Install the ATR accessory in the FTIR spectrometer.
-
Clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and allow it to dry completely.
-
Configure the data acquisition parameters:
-
Spectral range: 4000-650 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 32-64 (adjust as needed for desired signal-to-noise)
-
Data acquisition mode: Time-resolved or rapid scan.
-
-
-
Data Acquisition:
-
Background Spectrum: Acquire a background spectrum of the pure solvent on the ATR crystal.
-
Initial Spectrum (Dark State): Place a drop of the azobenzene solution onto the ATR crystal, ensuring the crystal is fully covered. Record the spectrum of the initial state, which is predominantly the trans-isomer.
-
Photoisomerization:
-
Position the UV light source to irradiate the sample on the ATR crystal.
-
Begin recording spectra at regular time intervals (e.g., every 30 seconds) while the sample is being irradiated.
-
Continue irradiation until the spectral changes plateau, indicating that the photostationary state (PSS) has been reached.
-
-
Thermal Back-Isomerization:
-
Turn off the UV light source.
-
Continue to acquire spectra at regular time intervals to monitor the thermal relaxation of the cis-isomer back to the trans-isomer.
-
-
-
Data Analysis:
-
Perform baseline correction and normalization of the collected spectra.
-
Identify the characteristic peaks for the trans and cis isomers of azobenzene (refer to Table 1).
-
Plot the absorbance of a characteristic peak for each isomer as a function of time to obtain kinetic traces for the photoisomerization and thermal relaxation processes.
-
Fit the kinetic data to appropriate rate laws to determine the rate constants.
-
Caption: Protocol workflow for monitoring azobenzene photoisomerization in solution.
Protocol 2: Monitoring Photoisomerization of a Spiropyran-Doped Polymer Film
Objective: To investigate the photoisomerization of a spiropyran derivative embedded in a polymer matrix.
Materials:
-
FTIR spectrometer with an ATR accessory.
-
UV-Vis light source (e.g., 365 nm for SP to MC, and >500 nm for MC to SP).
-
Spiropyran derivative.
-
Polymer (e.g., PMMA, polystyrene).
-
Solvent for dissolving the polymer and spiropyran (e.g., chloroform, THF).
-
Spin coater or drop-casting equipment.
-
Glass slides or other suitable substrates.
Methodology:
-
Sample Preparation:
-
Prepare a solution containing the polymer and the spiropyran derivative at a desired weight ratio (e.g., 1-5 wt% spiropyran).
-
Deposit a thin film of the polymer/spiropyran mixture onto the ATR crystal using either spin coating or drop-casting.
-
Ensure the film is thin and uniform. The solvent should be allowed to evaporate completely.
-
-
Instrument Setup:
-
Follow the instrument setup steps as described in Protocol 1.
-
-
Data Acquisition:
-
Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal.
-
Initial Spectrum (Dark State): Record the spectrum of the spiropyran-doped polymer film. This will represent the closed-ring spiropyran form.
-
Forward Isomerization (SP to MC):
-
Irradiate the film with UV light (e.g., 365 nm).
-
Acquire spectra at regular intervals until the photostationary state is reached, as indicated by the stabilization of the merocyanine peaks (see Table 2).
-
-
Reverse Isomerization (MC to SP):
-
Switch the irradiation source to a visible light source (e.g., >500 nm) or turn off the light to monitor thermal reversion.
-
Acquire spectra over time to monitor the disappearance of the merocyanine form and the reappearance of the spiropyran form.
-
-
-
Data Analysis:
-
Process the spectra as described in Protocol 1.
-
Monitor the changes in the characteristic vibrational bands of the spiropyran and merocyanine forms.
-
Analyze the kinetics of the forward and reverse isomerization processes.
-
Conclusion
ATR-FTIR spectroscopy is a versatile and powerful tool for the real-time, in-situ monitoring of photoisomerization. The detailed protocols and data provided in this application note serve as a comprehensive guide for researchers and scientists to effectively utilize this technique in their studies of photoswitchable molecules and materials. The ability to obtain detailed kinetic and mechanistic information makes ATR-FTIR an invaluable technique in the development of new photoresponsive systems for a wide range of applications.
References
Application Notes and Protocols for the Preparation of Polymethylmethacrylate (PMMA) Microspheres for Active Pharmaceutical Ingredient (API) Encapsulation
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The active pharmaceutical ingredient "EHM" was not definitively identified in public literature. Therefore, these application notes and protocols are provided for the encapsulation of a model active pharmaceutical ingredient (API). The specific physicochemical properties of EHM (e.g., solubility, thermal stability, chemical reactivity) will necessitate optimization of the provided methods.
Introduction
Polymethylmethacrylate (PMMA) is a biocompatible, non-biodegradable polymer widely utilized in the pharmaceutical and medical fields due to its excellent transparency, high strength, and good processability.[1][2] PMMA microspheres serve as effective carriers for controlled drug delivery, protecting the encapsulated active pharmaceutical ingredient (API) from premature degradation and enabling sustained release over an extended period.[3] This document provides detailed protocols for the preparation of PMMA microspheres for API encapsulation using two common methods: oil-in-water (o/w) solvent evaporation and emulsion polymerization.
The choice of encapsulation method largely depends on the solubility and stability of the API. The solvent evaporation technique is suitable for APIs that are soluble in organic solvents, while emulsion polymerization is ideal for encapsulating water-insoluble or sparingly soluble APIs. These methods allow for the preparation of microspheres with tunable sizes and release characteristics.[4][5]
Data Presentation
The following tables summarize typical quantitative data obtained during the preparation and characterization of API-loaded PMMA microspheres. The data is presented for a model drug to illustrate expected outcomes.
Table 1: Formulation Parameters for PMMA Microsphere Preparation
| Parameter | Solvent Evaporation Method | Emulsion Polymerization Method |
| Polymer | Polymethylmethacrylate (PMMA) | Methyl Methacrylate (MMA) Monomer |
| API (Model Drug) | Doxycycline | Silver Sulfadiazine |
| Organic Solvent | Dichloromethane (DCM) | Not Applicable |
| Aqueous Phase | Polyvinyl Alcohol (PVA) solution (1% w/v) | Deionized Water |
| Emulsifier/Surfactant | Polyvinyl Alcohol (PVA) | Sodium Dodecyl Sulfate (SDS) |
| Initiator | Not Applicable | Potassium Persulfate (KPS) |
| Stirring Speed | 500 - 1500 rpm | 300 - 800 rpm |
| Temperature | 30 - 40 °C | 70 - 85 °C |
| Reaction Time | 4 - 6 hours | 2 - 4 hours |
Table 2: Characterization of API-Loaded PMMA Microspheres
| Property | Solvent Evaporation Method | Emulsion Polymerization Method | Reference |
| Mean Particle Size (µm) | 50 - 200 | 0.1 - 10 | |
| Encapsulation Efficiency (%) | 60 - 85 | 70 - 95 | |
| Drug Loading (%) | 5 - 20 | 1 - 10 | |
| Zeta Potential (mV) | -15 to -25 | -30 to -50 | |
| Polydispersity Index (PDI) | < 0.5 | < 0.2 |
Experimental Protocols
Protocol 1: Oil-in-Water (o/w) Solvent Evaporation Method
This method is suitable for encapsulating APIs that are soluble in volatile organic solvents. The process involves dissolving the polymer and the API in an organic solvent, emulsifying this organic phase in an aqueous phase containing a surfactant, and finally removing the solvent by evaporation to form solid microspheres.
Materials:
-
Polymethylmethacrylate (PMMA)
-
Active Pharmaceutical Ingredient (API) - e.g., Doxycycline
-
Dichloromethane (DCM) - Organic Solvent
-
Polyvinyl Alcohol (PVA) - Surfactant
-
Deionized Water
Equipment:
-
Magnetic stirrer with heating plate
-
Beakers
-
Homogenizer (optional)
-
Centrifuge
-
Freeze-dryer or vacuum oven
Procedure:
-
Preparation of the Organic Phase: Dissolve a known amount of PMMA and the API in DCM.
-
Preparation of the Aqueous Phase: Dissolve PVA in deionized water to a final concentration of 1% (w/v).
-
Emulsification: Add the organic phase to the aqueous phase while stirring at a controlled speed (e.g., 1000 rpm) to form an oil-in-water emulsion. For smaller and more uniform droplets, a homogenizer can be used.
-
Solvent Evaporation: Continue stirring the emulsion at room temperature or slightly elevated temperature (e.g., 35°C) for several hours to allow the DCM to evaporate completely.
-
Microsphere Collection and Washing: Collect the formed microspheres by centrifugation. Wash the microspheres several times with deionized water to remove any residual PVA and unencapsulated API.
-
Drying: Dry the washed microspheres using a freeze-dryer or in a vacuum oven at a suitable temperature.
Protocol 2: Emulsion Polymerization Method
This method is used to synthesize PMMA microspheres and encapsulate the API simultaneously. It is particularly useful for APIs that are insoluble in water.
Materials:
-
Methyl Methacrylate (MMA) - Monomer
-
Active Pharmaceutical Ingredient (API) - e.g., Silver Sulfadiazine
-
Potassium Persulfate (KPS) - Initiator
-
Sodium Dodecyl Sulfate (SDS) - Surfactant
-
Deionized Water
-
Nitrogen gas
Equipment:
-
Three-neck round-bottom flask
-
Condenser
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Centrifuge
-
Freeze-dryer or vacuum oven
Procedure:
-
Reaction Setup: Assemble the three-neck flask with the mechanical stirrer, condenser, and a nitrogen inlet/outlet.
-
Preparation of the Reaction Mixture: Add deionized water and SDS to the flask. Disperse the API in this aqueous solution.
-
Purging: Purge the system with nitrogen for 20-30 minutes to remove oxygen, which can inhibit polymerization.
-
Monomer Addition: Add the MMA monomer to the reaction mixture while stirring.
-
Initiation of Polymerization: Heat the mixture to the desired reaction temperature (e.g., 75°C). Dissolve the KPS initiator in a small amount of deionized water and add it to the flask to start the polymerization.
-
Polymerization: Continue the reaction under a nitrogen atmosphere with constant stirring for the specified duration (e.g., 3 hours).
-
Cooling and Collection: After the reaction is complete, cool the flask to room temperature. Collect the synthesized microspheres by centrifugation.
-
Washing and Drying: Wash the microspheres multiple times with deionized water to remove unreacted monomer, initiator, and surfactant. Dry the final product using a freeze-dryer or a vacuum oven.
Visualizations
The following diagrams illustrate the experimental workflows for the preparation of PMMA microspheres.
Caption: Workflow for the Solvent Evaporation Method.
Caption: Workflow for the Emulsion Polymerization Method.
References
- 1. Electronic Home Monitoring — Stewart MacNichols Harmell Inc. P.S. [sbmhlaw.com]
- 2. Glossary [eudragmdp.ema.europa.eu]
- 3. Equine herpes myeloencephalopathy (EHM) fact sheet - inspection.canada.ca [inspection.canada.ca]
- 4. Zoetis [www2.zoetis.co.uk]
- 5. List of drugs: Em–Ep - Wikipedia [en.wikipedia.org]
Application Notes: In Vivo Evaluation of Minimum Erythema Dose (MED) in Animal Models
Introduction
The Minimum Erythema Dose (MED) is a critical parameter in dermatological and photobiological research, representing the lowest dose of ultraviolet (UV) radiation required to produce a perceptible reddening of the skin (erythema) 24 hours after exposure.[1][2] The determination of MED in preclinical animal models is a fundamental step in the safety and efficacy evaluation of novel photosensitizing or photoprotective agents, as well as in studying the mechanisms of UV-induced skin damage and inflammation.[3][4] Animal models provide a vital in vivo system to understand the potential effects of UV radiation and test therapeutic interventions before human clinical trials.[3]
Principle of MED Determination
The principle of MED testing involves exposing small, defined areas of an animal's skin to a series of incrementally increasing doses of UV radiation. The skin is then observed at a specific time point, typically 24 hours post-irradiation, to identify the lowest dose that elicits a discernible, uniform erythema with sharp borders. This dose is designated as the MED. The response is often dose-dependent, with higher UV doses leading to more intense erythema and potential edema.
Selection of Animal Models
The choice of animal model is crucial and depends on the specific research objectives, as well as physiological and anatomical similarities to human skin.
-
Rodents (Mice and Rats): Mice and rats are the most frequently used models due to their cost-effectiveness, ease of handling, and the availability of genetically modified strains. Hairless mice (e.g., SKH-1) are particularly useful as they do not require depilation, which can itself cause skin irritation. However, it's important to note that the erythema response in some mouse strains can be variable, with edema being a more prominent reaction. This has led some researchers to propose using the term "Clinically Relevant Dose (CRD)"—the lowest dose to trigger any perceptible skin reaction—as a replacement for MED in mice.
-
Pigs: The skin of domestic pigs shares significant anatomical and physiological characteristics with human skin, including epidermal thickness, hair follicle density, and dermal vasculature. This makes the pig an excellent model for dermatological research, though they are more expensive and require specialized housing.
-
Other Models: Rabbits and guinea pigs have also been used for dermal toxicity and hypersensitivity studies.
UV Irradiation Sources
The selection and characterization of the UV source are critical for reproducible MED studies. An exact description of the UV exposure, including wavelength and intensity, is vital for comparing data.
-
Broad-Band UVB Sources: Fluorescent sunlamps, such as the Westinghouse FS40, are commonly used. These lamps emit a broad spectrum of UVB radiation (280-320 nm) and some UVA.
-
Narrow-Band UVB Sources: Monochromators can provide specific wavelengths of UV radiation, allowing for the investigation of the effects of different parts of the UV spectrum.
-
Kromayer Lamps: These are high-pressure mercury arc lamps that can deliver high-intensity UVB radiation.
Accurate dosimetry is essential and is performed using a calibrated radiometer or spectroradiometer to measure the irradiance (in W/m² or mW/cm²) at the skin surface. The total dose (in J/m² or mJ/cm²) is then calculated by multiplying the irradiance by the exposure time.
Assessment of Erythema
Erythema can be assessed both visually and instrumentally.
-
Visual Scoring: This is the most common method, where trained observers grade the redness of the skin using a standardized scale. The MED is the lowest dose producing a defined, perceptible erythema.
-
Instrumental Measurement: For more objective and quantitative assessment, various instruments can be used:
-
Chromametry/Spectrophotometry: These devices measure color coordinates on the skin. The a* value, which represents the red-green color spectrum, is a reliable indicator of erythema. An increase in the a* value signifies increased redness. A difference of 2.5 points in the a* value between unexposed and exposed skin is often considered significant.
-
Digital Photography and Image Analysis: Standardized digital photographs can be analyzed using software to calculate an erythema index, such as the EIBRG, which is based on the red, green, and blue (RGB) color channels.
-
Optical Coherence Tomography (OCT): This imaging technique can be used to measure changes in skin blood flow and edema, providing further quantitative data on the inflammatory response.
-
Experimental Protocols
Protocol 1: MED Determination in Hairless Mice (SKH-1)
This protocol outlines the procedure for determining the MED in SKH-1 hairless mice using a broad-band UVB source.
Materials and Equipment:
-
SKH-1 hairless mice (6-8 weeks old)
-
Animal housing with a 12-hour light/dark cycle
-
UVB irradiation source (e.g., FS40 fluorescent sunlamps)
-
Calibrated UV radiometer
-
Opaque templates with circular or square apertures (e.g., 1 cm²)
-
Animal restraints or anesthesia (e.g., isoflurane)
-
Visual scoring scale for erythema
-
(Optional) Spectrophotometer or Chromameter
Procedure:
-
Acclimatization: Acclimate the mice to the laboratory conditions for at least one week before the experiment.
-
Dosimetry: Turn on the UVB lamp for a warm-up period as recommended by the manufacturer. Use the UV radiometer to measure the irradiance at the same distance that the mouse's back will be from the lamp.
-
Animal Preparation: Anesthetize the mouse or place it in a suitable restraint. The dorsal skin of the mouse should be facing the UV source.
-
Irradiation:
-
Place the opaque template on the dorsal skin of the mouse. The template will have several apertures to allow for the irradiation of distinct spots.
-
Expose each aperture to a different, incrementally increasing dose of UVB radiation. This is achieved by varying the exposure time. A typical dose range for mice might be 50, 100, 150, 200, 250, and 300 mJ/cm².
-
Calculate the required exposure time for each dose using the formula: Time (s) = Dose (mJ/cm²) / Irradiance (mW/cm²) .
-
Cover the apertures that are not being irradiated to prevent unintended exposure.
-
-
Post-Irradiation Observation: Return the mouse to its cage after the procedure.
-
Erythema Assessment (24 hours post-irradiation):
-
Visually assess the irradiated areas under good lighting conditions.
-
Score the erythema for each dose according to a predefined scale (see Table 2).
-
The MED is the lowest UVB dose that produces a clearly defined, perceptible erythema (a score of 1 or higher).
-
(Optional) Use a spectrophotometer to measure the a* value of both an unexposed area of skin and each irradiated spot. The MED can be defined as the lowest dose that causes a significant increase in the a* value.
-
-
Data Recording: Record the MED for each animal.
Data Presentation
Table 1: Summary of MED Values in Different Animal Models
| Animal Model | UV Source | MED (Shaved Skin) | Reference |
| Mouse (BALB/c) | Kromayer Lamp | 480 J/m² | |
| Mouse (BALB/c) | FS40 Lamp | 2000 J/m² | |
| Mouse (SKH-1) | UV Irradiation | 50 mJ/cm² (500 J/m²) | |
| Rat (Wistar) | Kromayer Lamp | 640 J/m² | |
| Rat (Wistar) | FS40 Lamp | 3000 J/m² | |
| Pig | Not Specified | 165 J/m² | |
| Cattle (Holstein) | Narrowband UV-B LED | 329 J/m² |
Table 2: Example of a Visual Erythema Scoring Scale
| Score | Description |
| 0 | No visible reaction |
| 1 | Minimal, faint, or patchy erythema |
| 2 | Moderate erythema with a uniform appearance |
| 3 | Severe erythema (beefy red) |
| 4 | Severe erythema with edema |
Visualizations
Caption: Experimental workflow for Minimum Erythema Dose (MED) determination in an animal model.
Caption: Overview of qualitative and quantitative methods for erythema assessment.
References
- 1. Frontiers | Minimal Erythema Dose Determination in Holstein Friesian Cattle [frontiersin.org]
- 2. Minimal Erythema Dose Determination in Holstein Friesian Cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal Model [genome.gov]
Probing Photochemical Degradation using Laser-Interfaced Mass Spectrometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The photochemical stability of a drug substance is a critical parameter evaluated during pharmaceutical development. Exposure to light can lead to photodegradation, resulting in a loss of potency, altered bioavailability, and the formation of potentially toxic degradants. Therefore, it is imperative to characterize the photochemical degradation pathways of new drug candidates. Laser-interfaced mass spectrometry has emerged as a powerful analytical tool for this purpose, offering high sensitivity, speed, and structural information for the parent compound and its photodegradation products. This application note provides detailed protocols for utilizing Matrix-Assisted Laser Desorption/Ionization (MALDI) and Laser Desorption/Ionization (LDI) Mass Spectrometry, often coupled with Liquid Chromatography (LC-MS), to study photochemical degradation.
Key Concepts
Laser-interfaced mass spectrometry techniques, such as MALDI-MS and LDI-MS, utilize laser energy to desorb and ionize molecules for mass analysis.
-
MALDI-MS: In MALDI, the analyte is co-crystallized with a matrix that strongly absorbs the laser energy. This "soft" ionization technique minimizes fragmentation of the parent molecule, making it ideal for identifying the intact molecule and its primary degradation products.
-
LDI-MS: LDI is a matrix-free technique where the laser directly irradiates the sample. It is often used for samples that can absorb the laser energy directly or with the assistance of a surface (Surface-Assisted Laser Desorption/Ionization, SALDI).
-
LC-MS/MS: The coupling of liquid chromatography with tandem mass spectrometry provides a robust platform for separating complex mixtures of photodegradation products and obtaining detailed structural information through fragmentation analysis.
Experimental Protocols
Protocol 1: Screening of Photodegradation using MALDI-TOF MS
This protocol outlines a general procedure for the rapid screening of photochemical degradation of a drug substance using MALDI-Time-of-Flight Mass Spectrometry.
Materials:
-
Analyte (drug substance)
-
MALDI Matrix (e.g., α-cyano-4-hydroxycinnamic acid (CHCA), 2,5-dihydroxybenzoic acid (DHB))
-
Solvents (e.g., acetonitrile, methanol, water, 0.1% trifluoroacetic acid (TFA))
-
MALDI target plate
-
Micropipettes
-
Vortex mixer
-
Centrifuge
-
UV irradiation source (e.g., xenon lamp, UV chamber)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the analyte at a concentration of 1-10 mg/mL in a suitable solvent.
-
Prepare a saturated solution of the MALDI matrix in an appropriate solvent mixture (e.g., for CHCA, use a 1:1 mixture of acetonitrile and 0.1% TFA in water). Vortex the solution and centrifuge to pellet any undissolved matrix.
-
In a microcentrifuge tube, mix the analyte solution and the matrix solution. The final analyte-to-matrix molar ratio should be in the range of 1:1000 to 1:10,000. Vortex the mixture briefly.
-
-
Photodegradation Induction:
-
Spot 1 µL of the analyte/matrix mixture onto the MALDI target plate. Allow the spot to air dry completely. This is the "time zero" (T0) sample.
-
Place the MALDI target plate under a UV irradiation source for a defined period (e.g., 1, 2, 4, 8, and 24 hours). To study the effect of different wavelengths, specific filters can be used. It is recommended to perform the irradiation in a controlled environment to monitor temperature and humidity.
-
For each time point, a new spot of the analyte/matrix mixture should be prepared and irradiated.
-
-
MALDI-TOF MS Analysis:
-
Insert the MALDI target plate into the mass spectrometer.
-
Acquire mass spectra for each spot (T0 and irradiated time points) in the positive or negative ion mode, depending on the analyte's properties.
-
The mass range should be set to cover the expected mass of the parent compound and its potential degradation products.
-
Compare the mass spectra obtained at different irradiation times. The appearance of new peaks or a decrease in the intensity of the parent ion peak indicates photodegradation.
-
Protocol 2: Identification and Quantification of Photodegradation Products by LC-MS/MS
This protocol describes a comprehensive workflow for the separation, identification, and quantification of photodegradation products using Liquid Chromatography-Tandem Mass Spectrometry.
Materials:
-
Analyte (drug substance)
-
Solvents for LC mobile phase (e.g., HPLC-grade water, acetonitrile, methanol, formic acid, ammonium formate)
-
LC column (e.g., C18 reversed-phase column)
-
Autosampler vials
-
UV irradiation source
-
LC-MS/MS system (e-g., Triple Quadrupole or Q-TOF)
Procedure:
-
Photodegradation Study:
-
Prepare a solution of the analyte in a suitable solvent (e.g., water, methanol, or a mixture) at a known concentration (e.g., 10 µg/mL).
-
Expose the solution to a controlled light source for various time intervals. A control sample should be kept in the dark under the same conditions.
-
At each time point, an aliquot of the solution is taken for LC-MS/MS analysis.
-
-
LC Separation:
-
Develop a chromatographic method to separate the parent compound from its degradation products. A gradient elution with a C18 column is often a good starting point.
-
The mobile phase typically consists of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).
-
-
MS/MS Detection and Identification:
-
Operate the mass spectrometer in full scan mode to detect all ions present in the sample.
-
Compare the chromatograms of the irradiated and control samples to identify peaks corresponding to degradation products.
-
Perform product ion scans (tandem MS) on the parent ion and the newly formed ions to obtain fragmentation patterns. The fragmentation data is crucial for the structural elucidation of the degradation products.
-
High-resolution mass spectrometry (e.g., Q-TOF) can provide accurate mass measurements, which aid in determining the elemental composition of the degradation products.
-
-
Quantitative Analysis:
-
Develop a Multiple Reaction Monitoring (MRM) method for the parent compound and its major degradation products. This involves selecting specific precursor-to-product ion transitions for each analyte.
-
Prepare calibration standards of the parent compound to quantify its degradation over time. If standards for the degradation products are available, they can also be quantified. Otherwise, their relative abundance can be determined based on their peak areas relative to the parent compound at time zero.
-
Analyze the samples from the photodegradation study using the developed MRM method.
-
Plot the concentration or peak area of the parent compound and the degradation products as a function of irradiation time to determine the degradation kinetics.
-
Data Presentation
Quantitative data from photodegradation studies should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Quantitative Analysis of Ciprofloxacin Photodegradation by LC-MS
| Irradiation Time (min) | Ciprofloxacin Concentration (µg/mL) | Degradation (%) | Major Degradation Product 1 (Peak Area) | Major Degradation Product 2 (Peak Area) |
| 0 | 10.00 | 0 | 0 | 0 |
| 30 | 7.52 | 24.8 | 1.25E+05 | 8.76E+04 |
| 60 | 5.15 | 48.5 | 2.89E+05 | 1.98E+05 |
| 120 | 2.33 | 76.7 | 5.12E+05 | 3.54E+05 |
| 240 | 0.89 | 91.1 | 6.98E+05 | 4.82E+05 |
Table 2: Identified Photodegradation Products of Nifedipine by LC-MS/MS
| Product | m/z (Positive Ion Mode) | Proposed Structure |
| Nifedipine | 347.1234 | C17H18N2O6 |
| Dehydronifedipine | 345.1078 | C17H16N2O6 |
| Nitrosonifedipine | 329.1132 | C17H16N2O5 |
| Nitronifedipine | 315.0976 | C16H14N2O5 |
Mandatory Visualization
Diagrams created using Graphviz (DOT language) are essential for visualizing experimental workflows and degradation pathways.
Application Notes and Protocols for In Silico QSAR Modeling of Photo-Transformation Product Toxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive guide to utilizing in silico Quantitative Structure-Activity Relationship (QSAR) modeling for the prediction of toxicity associated with photo-transformation products (PTPs) of pharmaceuticals and other chemicals. This document outlines the experimental generation of PTPs, subsequent in silico toxicity prediction workflows, and the underlying toxicological pathways.
Introduction
The environmental fate and toxicity of pharmaceuticals and other xenobiotics are of increasing concern. When exposed to sunlight, many of these compounds undergo photo-transformation, leading to the formation of various PTPs. These PTPs can exhibit different, and sometimes greater, toxicity than the parent compound, posing a risk to environmental and human health.[1][2] Traditional toxicological testing of all potential PTPs is time-consuming and resource-intensive. In silico QSAR modeling offers a rapid and cost-effective alternative for prioritizing PTPs for further investigation and for regulatory risk assessment.[3][4][5]
QSAR models are mathematical models that correlate the chemical structure of a compound with its biological activity or toxicity. By developing robust and validated QSAR models, the toxicity of newly identified or predicted PTPs can be estimated based on their molecular descriptors. This approach aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.
Experimental Protocol: Generation of Photo-Transformation Products (OECD Test Guideline 316)
A standardized method for studying the direct photolysis of chemicals in water is provided by the OECD Test Guideline 316. This protocol is essential for generating the PTPs that will be subjected to toxicity assessment and QSAR modeling.
Principle
This tiered test guideline evaluates the potential effects of solar irradiation on a chemical in an aqueous solution. The rate and pathway of degradation via direct photolysis are determined.
-
Tier 1: Theoretical Screen: An initial estimation of the maximum possible direct photolysis rate is calculated based on the chemical's absorption spectrum.
-
Tier 2: Experimental Study: If the estimated loss in Tier 1 is significant, an experimental study is conducted to determine the photolysis rate constant and identify major transformation products.
Materials and Apparatus
-
Test Chemical: Radiolabeled (e.g., ¹⁴C) test chemical is preferred for ease of tracking transformation products.
-
Light Source: A filtered xenon arc lamp that simulates natural sunlight (290-800 nm) is recommended.
-
Reaction Vessels: Quartz glass cuvettes or flasks that are transparent to the required wavelengths.
-
Solvent: Sterilized, buffered pure water (e.g., Milli-Q).
-
Analytical Equipment: High-Performance Liquid Chromatography (HPLC) with UV and radio-detection, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for identification of PTPs.
-
Incubation Chamber: Temperature-controlled chamber (e.g., 25°C).
Procedure
-
Preparation of Test Solution: Dissolve the test chemical in the buffered aqueous solution at a concentration not exceeding half its solubility.
-
Preliminary Test (Range-finding): Conduct a preliminary experiment to determine the appropriate sampling time points.
-
Irradiation: Expose the test solutions to the light source in the temperature-controlled chamber. Dark controls (samples incubated in the dark) must be run in parallel to account for non-photolytic degradation (e.g., hydrolysis).
-
Sampling: Collect samples at predetermined time intervals. The number of samples should be sufficient to establish the decline pattern of the parent compound and the formation and decline of PTPs (minimum of 5-7 samples for regression analysis).
-
Analysis:
-
Quantify the concentration of the parent chemical and PTPs at each time point using HPLC.
-
Identify the structure of major PTPs using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the pseudo-first-order rate constant (k) and the half-life (t₁/₂) of the parent compound.
-
Determine the rate of formation and decline of major PTPs.
-
In Silico Protocol: QSAR Modeling for Toxicity Prediction
Following the identification of PTPs, QSAR modeling can be employed to predict their toxicity.
QSAR Modeling Workflow
A typical QSAR modeling workflow involves data collection, descriptor calculation, model development, and validation.
Step-by-Step Protocol
-
Data Collection:
-
Gather experimental toxicity data (e.g., EC₅₀, LD₅₀) for a set of chemicals structurally related to the PTPs of interest. Publicly available databases such as the EPA's Toxicity Forecaster (ToxCast) and the ECHA database are valuable resources.
-
Include toxicity data for the parent compound and any experimentally tested PTPs.
-
-
Data Curation:
-
Standardize chemical structures (e.g., using SMILES or InChI formats).
-
Remove duplicates and ensure data quality.
-
-
Molecular Descriptor Calculation:
-
Use software such as PaDEL-Descriptor or Dragon to calculate a wide range of molecular descriptors for each chemical in the dataset. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometrical, and quantum-chemical properties.
-
-
Data Splitting:
-
Divide the dataset into a training set (typically 70-80% of the data) for model development and a test set (20-30%) for external validation.
-
-
Model Development:
-
Employ statistical or machine learning algorithms to build the QSAR model. Common methods include:
-
Multiple Linear Regression (MLR)
-
Partial Least Squares (PLS)
-
Support Vector Machines (SVM)
-
Artificial Neural Networks (ANN)
-
-
-
Model Validation:
-
Internal Validation: Assess the robustness of the model using techniques like cross-validation (e.g., leave-one-out or k-fold cross-validation) on the training set.
-
External Validation: Evaluate the predictive power of the model on the independent test set. Key statistical parameters include the coefficient of determination (R²), root mean square error (RMSE), and for classification models, sensitivity, specificity, and accuracy.
-
-
Applicability Domain (AD) Definition:
-
Define the chemical space in which the model provides reliable predictions. Predictions for PTPs that fall outside the AD should be treated with caution.
-
-
Toxicity Prediction:
-
Input the molecular structures of the identified PTPs into the validated QSAR model to predict their toxicity.
-
Data Presentation: Toxicity of Photo-Transformation Products
The following tables summarize quantitative data on the toxicity of PTPs for selected pharmaceuticals.
Table 1: Acute Toxicity of Atenolol and its Photo-Transformation Products to Vibrio fischeri
| Compound | EC₅₀ (mg/L) | Reference |
| Atenolol (Parent) | > 100 | |
| PTP-1 | 55 | |
| PTP-2 | 78 | |
| PTP-3 | > 100 |
Table 2: Acute Toxicity of Metoprolol and its Photo-Transformation Products to Vibrio fischeri
| Compound | EC₅₀ (mg/L) | Reference |
| Metoprolol (Parent) | 85 | |
| PTP-A | 32 | |
| PTP-B | 65 | |
| PTP-C | 92 |
Mechanistic Insights: Signaling Pathways in Phototoxicity
The toxicity of many photo-activated compounds is mediated by the generation of reactive oxygen species (ROS), which can damage cellular components and trigger specific signaling pathways.
Upon absorption of light, a photo-activatable compound transitions to an excited state. This excited molecule can then transfer energy to molecular oxygen, generating ROS such as singlet oxygen and superoxide radicals. These highly reactive species can cause oxidative damage to cellular macromolecules, including lipids, proteins, and DNA. This cellular stress can activate various signaling pathways, notably the Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38 kinases. Activation of the MAPK pathway can lead to the downstream activation of transcription factors like AP-1, which in turn regulate the expression of genes involved in inflammation and apoptosis, ultimately leading to cell death.
Conclusion
The integrated approach of experimental PTP generation followed by in silico QSAR modeling provides a powerful framework for assessing the toxicological risks associated with the environmental transformation of chemicals. These protocols and application notes offer a guide for researchers to implement this workflow, contributing to a more comprehensive and efficient safety assessment of pharmaceuticals and other xenobiotics. The use of validated in silico methods is crucial for prioritizing high-risk PTPs and for making informed regulatory decisions.
References
- 1. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 2. Occurrence of Pharmaceutical and Pesticide Transformation Products in Freshwater: Update on Environmental Levels, Toxicological Information and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hazard screening of photo-transformation products from pharmaceuticals: Application to selective β1-blockers atenolol and metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Silico Frontiers Shaping the Next Generation of Transformation Product Prediction and Toxicological Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Transdermal Permeation of Ethylhexyl Methoxycinnamate
Introduction
Ethylhexyl Methoxycinnamate (EHMC), also known as Octinoxate, is one of the most widely used UVB filters in sunscreens and other personal care products to protect the skin from solar radiation.[1][2] The efficacy and safety of EHMC are directly related to its ability to remain on the skin's surface and its potential to permeate into deeper skin layers and reach systemic circulation.[3] Therefore, studying the transdermal permeation of EHMC is critical for assessing its safety profile, including potential endocrine-disrupting effects, and for optimizing formulations to enhance its photoprotective action while minimizing systemic absorption.[4][5] This document provides detailed protocols for common experimental methods used in EHMC permeation studies and summarizes key quantitative data from the literature.
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Assessment using Franz Diffusion Cells
This protocol describes the use of vertical Franz diffusion cells, a common in vitro model for evaluating the permeation and penetration of substances through the skin. This method allows for the determination of the rate and extent of drug permeation from a topical formulation.
Objective: To quantify the amount of EHMC that permeates through an excised skin membrane over a specified time period.
Materials and Equipment:
-
Vertical Franz diffusion cells
-
Excised skin (human, porcine, or murine)
-
Receptor fluid (e.g., phosphate-buffered saline (PBS), potentially with a solubility enhancer)
-
Test formulation containing EHMC
-
Magnetic stirrer and stir bars
-
Thermostatically controlled water bath or heating block (to maintain 32±1°C on the skin surface)
-
Syringes for sampling
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UPLC) system for analysis
-
Microtome or dermatome for skin preparation
-
Transepidermal Water Loss (TEWL) measurement device (for skin integrity validation)
Procedure:
-
Skin Preparation:
-
Obtain full-thickness skin (e.g., human skin from cosmetic surgery, porcine ear skin from a slaughterhouse).
-
Carefully remove any subcutaneous fat and connective tissue.
-
If required, prepare dermatomed skin sections of a specific thickness (e.g., 750 µm).
-
Validate the integrity of the skin barrier by measuring TEWL before mounting.
-
-
Franz Cell Assembly:
-
Mount the prepared skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.
-
Fill the receptor chamber with a known volume of degassed receptor fluid, ensuring no air bubbles are trapped beneath the skin.
-
Place a small magnetic stir bar in the receptor chamber for continuous mixing.
-
Place the assembled cells in a heating block or water bath to maintain the skin surface temperature at approximately 32°C.
-
-
Application of Formulation:
-
Apply a precise amount of the EHMC-containing formulation (e.g., 4.4 mg/cm²) to the skin surface in the donor chamber.
-
-
Sampling:
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), collect samples from the receptor fluid via the sampling arm.
-
Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor fluid to maintain a constant volume.
-
-
-
Dismount the skin from the diffusion cell.
-
Remove any excess formulation from the surface.
-
Separate the stratum corneum from the remaining epidermis and dermis using tape stripping or heat separation.
-
Extract EHMC from each skin layer using an appropriate solvent (e.g., acetone, isopropyl myristate).
-
-
Quantification:
-
Analyze the concentration of EHMC in the collected receptor fluid samples and skin layer extracts using a validated HPLC or UPLC method.
-
Protocol 2: In Vivo Skin Permeation Assessment using Tape Stripping
The tape-stripping technique is an in vivo method used to investigate the distribution and penetration of a substance within the stratum corneum, the outermost layer of the skin.
Objective: To determine the concentration of EHMC within successive layers of the stratum corneum after topical application on human volunteers.
Materials and Equipment:
-
Test formulation containing EHMC
-
Adhesive tapes (e.g., D-Squame®, Scotch® Magic™ Tape)
-
Applicator (e.g., syringe, glass rod)
-
Solvent for extraction (e.g., ethanol, acetone)
-
Vials for sample collection
-
HPLC-DAD or UPLC system for analysis
-
Spectrophotometer for total protein assay (optional, for quantifying SC thickness removed)
Procedure:
-
Volunteer Recruitment and Site Demarcation:
-
Recruit healthy volunteers with informed consent.
-
Define a specific application area on the skin (e.g., volar forearm).
-
-
Formulation Application:
-
Apply a known quantity of the EHMC formulation to the demarcated skin area.
-
-
Exposure Period:
-
Allow the formulation to remain on the skin for a defined period (e.g., 8 hours).
-
-
Tape Stripping:
-
After the exposure period, remove any unabsorbed formulation from the skin surface.
-
Firmly press a piece of adhesive tape onto the application site and then rapidly remove it.
-
Repeat this process sequentially with fresh pieces of tape to progressively remove layers of the stratum corneum.
-
-
Sample Processing:
-
Place each tape strip (or a defined number of pooled strips) into a separate vial.
-
Add a known volume of a suitable solvent to extract the EHMC from the tape.
-
Vortex or sonicate the vials to ensure complete extraction.
-
-
Quantification:
-
Analyze the EHMC concentration in the solvent extracts using a validated HPLC or UPLC method.
-
(Optional) The amount of stratum corneum removed by each strip can be estimated by performing a total protein assay on the tape strips.
-
Protocol 3: Analytical Quantification of EHMC by Chromatography
A validated analytical method is essential for the reliable quantification of EHMC in samples from permeation studies. UPLC and HPLC are commonly used for this purpose.
Objective: To accurately measure the concentration of EHMC in receptor fluid, skin extracts, or tape strip extracts.
Typical HPLC/UPLC System Parameters:
-
System: Ultra-High Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Column: C18 reversed-phase column (e.g., Purospher Star® RP18e).
-
Mobile Phase: A mixture of solvents such as a phosphate buffer, methanol, and acetonitrile.
-
Elution: Isocratic elution.
-
Flow Rate: e.g., 1.2 mL/min.
-
Detection Wavelength: e.g., 308 nm.
-
Column Temperature: e.g., 40°C.
Method Validation: The analytical method must be validated for several parameters to ensure accuracy and reliability, including:
-
Linearity: The analytical curve should be linear over a defined concentration range (e.g., 0.25 to 250 µg/mL), with a correlation coefficient (r) > 0.99.
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components.
-
Precision: Assessed through repeatability and intermediate precision, with a standard deviation typically between 0.05% and 1.24%.
-
Accuracy: Recovery should be within an acceptable range (e.g., 96.72% to 105.52%).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified (e.g., LOD of 0.1 µg/mL and LOQ of 0.25 µg/mL).
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.
Quantitative Data Summary
The following tables summarize quantitative data from various transdermal permeation studies of Ethylhexyl Methoxycinnamate.
Table 1: In Vivo Human Skin Permeation of EHMC in Different Formulations Data from a study using the tape-stripping technique on human volunteers.
| Formulation Type | Percentage of Applied Dose in Stratum Corneum (Mean ± SD) | Reference |
| O/W Emulsion (Non-encapsulated EHMC) | 32.4 ± 4.1% | |
| O/W Emulsion (Lipid Microparticle Encapsulated EHMC) | 25.3 ± 5.5% |
Table 2: In Vitro Skin Permeation & Retention of EHMC Data from studies using Franz diffusion cells with animal skin models.
| Skin Model | Formulation/Vehicle | Duration (h) | Amount in Receptor Fluid (% of Applied Dose) | Amount Retained in Stratum Corneum (µg/cm²) | Amount Retained in Epidermis/Dermis (µg/cm²) | Reference |
| Baby Mouse Skin | Ethanolic Solution / Lotion | 24 | 2.98 ± 0.38% | Not Reported | Not Reported | |
| Pig Ear Skin | Liquid Crystalline System (5% EHMC) | 12 | Low (not specified) | 315.3 ± 13.08 | 75.52 ± 23 |
Table 3: Dermal Absorption of EHMC in Rodents Following Topical Application Data from an in vivo study over 72 hours.
| Species | Applied Dose (mg/kg) | Percentage of Dose Absorbed (Mean) | Reference |
| Rat | 8 | 34 - 42% | |
| Mouse | 8 | 54 - 62% |
Visualizations
Caption: Workflow for an In Vitro Skin Permeation Study using Franz Diffusion Cells.
Caption: Workflow for an In Vivo Skin Permeation Study using the Tape Stripping Technique.
Caption: Logical Flow for the Analytical Quantification of EHMC using HPLC/UPLC.
References
- 1. Analysis of photokinetics of 2′-ethylhexyl-4-methoxycinnamate in sunscreens - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. An ultra-high performance liquid chromatography method to determine the skin penetration of an octyl methoxycinnamate-loaded liquid crystalline system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Encapsulation of the UV filters ethylhexyl methoxycinnamate and butyl methoxydibenzoylmethane in lipid microparticles: effect on in vivo human skin permeation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SCCS Preliminary Opinion on Ethylhexyl Methoxycinnamate (EHMC) – CRITICAL CATALYST [criticalcatalyst.com]
Application of Ethyl Methoxycinnamate as a Fragrance Ingredient in Cosmetics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl methoxycinnamate, also known as octinoxate, is an organic compound widely utilized in the cosmetics industry. While its primary and most well-documented application is as a UV-B filter in sunscreen products, it also serves as a fragrance ingredient and a photostabilizer for other components within a formulation.[1][2][3] Its chemical structure, an ester of methoxycinnamic acid and 2-ethylhexanol, imparts a subtle, pleasant scent, making it a functional fragrance component that also contributes to the overall stability and efficacy of the cosmetic product.[4][5] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in the multifaceted role of this compound in cosmetics.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for formulation development and stability testing.
| Property | Value | Reference |
| Chemical Name | 2-Ethylhexyl 4-methoxycinnamate | |
| INCI Name | ETHYLHEXYL METHOXYCINNAMATE | |
| CAS Number | 5466-77-3 | |
| EC Number | 226-775-7 | |
| Molecular Formula | C18H26O3 | |
| Molecular Weight | 290.40 g/mol | |
| Appearance | Colorless to pale yellow oily liquid | |
| Odor | Practically odorless to a faint, pleasant scent | |
| Solubility | Insoluble in water; Soluble in oils and ethanol | |
| UV Absorption (λmax) | 310 nm (in the UVB range of 280-320 nm) | |
| Boiling Point | 216 °C (at 0.133-0.267 kPa) | |
| Refractive Index | 1.542–1.548 (at 20 °C) |
Regulatory Status
The use of this compound in cosmetic products is regulated by various international bodies. Adherence to these regulations is mandatory for product development and commercialization.
| Region/Authority | Regulation | Maximum Concentration |
| United States (FDA) | Approved as an active ingredient in OTC sunscreen products. | 7.5% |
| European Union (SCCS) | Listed in Annex VI (List of UV filters allowed in cosmetic products) of the Cosmetics Regulation (EC) No. 1223/2009. A recent opinion (SCCS/1671/24) confirmed its safety at the specified concentration. | 10% |
| Canada | Permitted for use in sunscreen products. | 8.5% |
| Japan | Permitted for use in sunscreen products. | 20% |
| China | Included in the Inventory of Existing Cosmetic Ingredients in China (IECIC). | 10% |
Application Notes
As a Fragrance Ingredient
While primarily a UV filter, this compound's subtle scent allows it to be used as a functional fragrance ingredient. It can contribute to the overall olfactory profile of a product without the need for additional, potentially sensitizing, fragrance allergens. Its use in this dual capacity is particularly beneficial in minimalist or "fragrance-free" labeled products where a pleasant background note is desired.
As a Photostabilizer
This compound can help protect other light-sensitive ingredients in a cosmetic formulation from degradation upon exposure to UV radiation. This is a critical function in products containing vitamins (e.g., Retinyl Palmitate), antioxidants, and certain colorants. By absorbing UV energy, it prevents the initiation of photochemical reactions that could alter the efficacy, safety, and aesthetic properties of the product.
Formulation Considerations
-
Solubility: Being oil-soluble, this compound is readily incorporated into the oil phase of emulsions (creams, lotions) and anhydrous formulations (balms, sticks).
-
Stability: this compound can undergo photo-isomerization from the active trans-isomer to the less effective cis-isomer upon prolonged sun exposure, which may reduce its efficacy over time. Encapsulation techniques or combination with other photostabilizing UV filters can mitigate this.
-
Compatibility: It is compatible with a wide range of cosmetic ingredients. However, its photostability can be influenced by other UV filters in the formulation. For instance, it can be stabilized by some and destabilized by others. Therefore, photostability testing of the final formulation is crucial.
Experimental Protocols
Quantification of this compound in a Cosmetic Formulation by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for the accurate quantification of this compound in a cosmetic product.
Objective: To determine the concentration of this compound in a given cosmetic sample.
Materials and Reagents:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 150 x 4.6 mm, 5 µm)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) (optional, for improved peak shape)
-
This compound reference standard
-
Cosmetic sample containing this compound
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in methanol (e.g., 1000 ppm).
-
From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase (e.g., 5, 10, 25, 50, 100 ppm).
-
-
Sample Preparation:
-
Accurately weigh a known amount of the cosmetic sample (e.g., 1 g) into a volumetric flask.
-
Dissolve the sample in methanol and sonicate for 15 minutes to ensure complete extraction of this compound.
-
Dilute to the mark with methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Mobile Phase: Methanol:Water (e.g., 70:30 v/v), with or without 0.1% TFA.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection Wavelength: 308 nm or 310 nm.
-
Injection Volume: 10-20 µL.
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve (peak area vs. concentration).
-
Inject the prepared sample solution.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Workflow Diagram:
Caption: HPLC analysis workflow for this compound.
Photostability Testing of a Formulation Containing this compound
This protocol is designed to assess the stability of this compound in a cosmetic formulation upon exposure to UV radiation, following ICH Q1B guidelines.
Objective: To evaluate the photodegradation of this compound in a final cosmetic formulation.
Materials and Equipment:
-
Photostability chamber equipped with a light source conforming to ICH Q1B (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps).
-
Quartz plates or other suitable transparent substrate.
-
HPLC system for quantification (as described in Protocol 1).
-
Cosmetic formulation containing this compound.
-
Control samples stored in the dark.
Procedure:
-
Sample Preparation:
-
Apply a thin, uniform film of the cosmetic formulation onto the quartz plates (e.g., 2 mg/cm²).
-
Prepare multiple plates for different time points and for dark controls.
-
-
Exposure:
-
Place the sample plates in the photostability chamber.
-
Expose the samples to a controlled dose of light, achieving an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Simultaneously, store the control plates in the dark at the same temperature.
-
-
Sample Analysis:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8 hours of exposure), remove a sample plate from the chamber.
-
Extract the formulation from the plate using a suitable solvent (e.g., methanol).
-
Quantify the remaining amount of this compound using the HPLC method described in Protocol 1.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point compared to the initial concentration (time 0).
-
Compare the results with the dark controls to differentiate between photodegradation and other forms of instability.
-
Logical Relationship Diagram:
Caption: Logical flow for assessing photostability.
In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol describes an in vitro method to assess the extent and rate of this compound permeation through the skin.
Objective: To determine the skin penetration profile of this compound from a cosmetic formulation.
Materials and Equipment:
-
Franz diffusion cells.
-
Excised human or animal skin (e.g., porcine ear skin).
-
Receptor fluid (e.g., phosphate-buffered saline with a solubility enhancer like ethanol or polysorbate 20).
-
Water bath with a stirrer.
-
Cosmetic formulation containing this compound.
-
HPLC system for quantification.
Procedure:
-
Skin Preparation:
-
Thaw the excised skin and remove any subcutaneous fat.
-
Cut the skin into sections to fit the Franz diffusion cells.
-
-
Cell Assembly:
-
Mount the skin sections between the donor and receptor compartments of the Franz diffusion cells, with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with pre-warmed (32-37°C) receptor fluid and ensure no air bubbles are trapped beneath the skin.
-
-
Dosing:
-
Apply a finite dose of the cosmetic formulation (e.g., 5-10 mg/cm²) to the skin surface in the donor compartment.
-
-
Sampling:
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid and replace it with an equal volume of fresh, pre-warmed receptor fluid.
-
-
Analysis:
-
Analyze the concentration of this compound in the collected receptor fluid samples using the HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative amount of this compound permeated per unit area over time.
-
Determine the steady-state flux (Jss) and permeability coefficient (Kp).
-
Experimental Workflow Diagram:
Caption: Workflow for in vitro skin permeation study.
Safety Assessment Protocols
The HRIPT is the gold standard for assessing the skin sensitization potential of a cosmetic ingredient or formulation in humans.
Objective: To determine if a cosmetic formulation containing this compound induces contact sensitization.
General Protocol Outline:
-
Induction Phase:
-
A patch containing the test material is applied to the skin of human volunteers (typically on the back) for 24-48 hours.
-
This is repeated 9 times over a 3-week period at the same application site.
-
-
Rest Phase:
-
A 2-week rest period with no applications follows the induction phase.
-
-
Challenge Phase:
-
A challenge patch with the test material is applied to a naive skin site.
-
The site is evaluated for signs of a dermal reaction (e.g., erythema, edema) at 24, 48, and 72/96 hours after application.
-
This test is used to determine if a substance can cause an allergic reaction when the skin is subsequently exposed to light.
Objective: To assess the photoallergic potential of this compound.
General Protocol Outline:
-
Application:
-
Duplicate sets of patches containing the test substance (e.g., this compound at a specified concentration in a suitable vehicle) are applied to the backs of volunteers.
-
-
Irradiation:
-
After 24 or 48 hours, one set of patches is removed, and the site is irradiated with a controlled dose of UVA light (e.g., 5 J/cm²). The other set remains covered as a non-irradiated control.
-
-
Evaluation:
-
Both the irradiated and non-irradiated sites are scored for skin reactions at 48 and 72/96 hours after irradiation. A reaction at the irradiated site but not the non-irradiated site indicates photoallergy.
-
Concerns have been raised about the potential endocrine-disrupting properties of some UV filters. In vitro assays are used as a screening tool to assess these potential effects.
-
Estrogenic Activity:
-
Yeast Estrogen Screen (YES) Assay: This assay uses genetically modified yeast cells that express the human estrogen receptor (hER). Binding of an estrogenic substance to the hER triggers the expression of a reporter gene (e.g., lacZ), which can be measured colorimetrically.
-
MCF-7 Cell Proliferation Assay: This assay uses the estrogen-responsive human breast cancer cell line MCF-7. An increase in cell proliferation in the presence of the test substance indicates estrogenic activity.
-
hERα-mediated Reporter Gene Assay: This involves transfecting cells with a plasmid containing the human estrogen receptor alpha (hERα) and an estrogen-responsive reporter gene (e.g., luciferase). Estrogenic compounds will bind to hERα and induce the expression of the reporter gene.
-
-
Anti-Androgenic Activity:
-
MDA-kb2 Cell Transcriptional-Activation Assay: This assay utilizes a human breast cancer cell line (MDA-kb2) that endogenously expresses the androgen receptor (AR). The ability of a test substance to inhibit the transcriptional activation induced by a known androgen (e.g., DHT) is measured.
-
AR-mediated Reporter Gene Assay: Similar to the estrogenic assay, cells are transfected with a plasmid containing the human androgen receptor (hAR) and an androgen-responsive reporter gene. Anti-androgenic compounds will inhibit the signal produced by a known androgen.
-
Signaling Pathway for Estrogenic Activity:
Caption: Simplified signaling pathway of estrogenic activity.
Conclusion
This compound is a versatile ingredient in the cosmetic formulator's palette, offering both fragrance and photoprotective benefits. Its application requires a comprehensive understanding of its properties, regulatory landscape, and potential safety considerations. The detailed protocols provided herein offer a framework for researchers and drug development professionals to rigorously evaluate formulations containing this compound, ensuring the development of safe, stable, and effective cosmetic products. Continuous monitoring of scientific literature and regulatory updates is essential, particularly concerning its long-term safety and environmental impact.
References
- 1. air.unimi.it [air.unimi.it]
- 2. academic.oup.com [academic.oup.com]
- 3. cosmileeurope.eu [cosmileeurope.eu]
- 4. [PDF] Analysis of Ethyl p-Methoxycinnamate from Kaempferia galanga L. Extract by High Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]
- 5. files.core.ac.uk [files.core.ac.uk]
Application Notes: Ethylhexyl Methoxycinnamate in Hair Products for UV Protection
1. Introduction
Ethylhexyl Methoxycinnamate (EHMC), also known as Octinoxate, is a widely utilized organic UVB filter in the cosmetics industry.[1][2] Its application extends beyond skincare to protective hair care formulations, where it serves to mitigate the damaging effects of solar radiation.[3][4] Ultraviolet (UV) radiation, particularly in the UVB spectrum (280-320 nm), is a primary cause of hair damage, leading to protein degradation, color fading, loss of mechanical strength, and a decline in overall hair health.[5] EHMC functions by absorbing this harmful UVB radiation, converting it into less damaging thermal energy, thereby protecting the hair shaft from photo-degradation.
2. Mechanism of Action
Solar radiation inflicts damage on hair through a cascade of photochemical reactions. UVB rays are absorbed by amino acids in keratin, the primary structural protein in hair, leading to the generation of free radicals. These reactive species initiate oxidative processes that degrade proteins and lipids, and bleach melanin pigments. The consequences manifest as reduced hair strength, increased brittleness, surface damage, and significant color fading, especially in dyed hair.
Ethylhexyl Methoxycinnamate is an oil-soluble, chemical absorber with a peak absorption at 310 nm, placing it squarely in the UVB range. When incorporated into hair care products, it forms a protective film on the hair shaft. This film absorbs incoming UVB photons before they can penetrate the cuticle and cortex, thus preventing the initial step of photodamage.
3. Formulation Guidelines
-
Solubility : EHMC is an oil-soluble liquid, making it ideal for incorporation into the oil phase of emulsions such as conditioners, hair creams, and leave-in treatments. It is insoluble in water.
-
Concentration : For effective UV protection in hair care, EHMC is typically used at concentrations ranging from 1.0% to 5.0% w/w in both rinse-off and leave-on products. Regulatory limits for cosmetic sunscreen use are up to 7.5% in the USA and 10% in the EU.
-
Photostability : EHMC can exhibit reduced efficacy upon prolonged UV exposure due to photodegradation. Its stability and performance can be significantly enhanced by co-formulating with photostabilizers or other UV filters like Octocrylene or Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine (Tinosorb S).
-
Compatibility : It is compatible with most cosmetic ingredients and acts as an excellent solubilizer for many solid UV filters, which can be advantageous for creating broad-spectrum (UVA/UVB) hair care products.
-
Product Types : EHMC is suitable for a variety of formats, including shampoos, conditioners, hair sprays, mousses, and serums. For maximum efficacy, leave-on products are generally preferred as they provide a continuous protective layer.
4. Efficacy Data
The primary methods for substantiating UV protection claims for hair involve measuring changes in the hair's physical and chemical properties after UV exposure. Differential Scanning Calorimetry (DSC) is a highly sensitive method for quantifying internal protein damage. UV radiation damages the cross-linked protein structure of keratin, resulting in a lower denaturation temperature (Td). An effective UV protectant will mitigate this drop in Td.
| Treatment Group | UV Exposure | Mean Keratin Denaturation Temp. (Td) | Protection vs. Untreated |
| Virgin Hair (Control) | None | 140.4°C | N/A |
| Untreated Hair | 72 hours @ 150 W/m² | 131.2°C | 0% |
| Placebo Formulation | 72 hours @ 150 W/m² | 133.0°C | 19.6% |
| Formulation with Broad-Spectrum Filter | 72 hours @ 150 W/m² | 135.5°C | 46.7% |
| Data synthesized from a study by BASF Care Creations evaluating a system containing a broad-spectrum UV filter blend of Ethylhexyl Methoxycinnamate and Diethylamino Hydroxybenzoyl Hexyl Benzoate. Protection is calculated as: ((Td_Treated - Td_Untreated) / (Td_Virgin - Td_Untreated)) * 100. |
Experimental Protocols
Protocol 1: Evaluation of Keratin Protection by Differential Scanning Calorimetry (DSC)
This protocol assesses the ability of a hair product containing EHMC to prevent UV-induced damage to keratin proteins.
1. Materials and Equipment:
-
Virgin hair swatches (e.g., European brown hair)
-
Test product (e.g., conditioner with EHMC) and Placebo (without EHMC)
-
Solar simulator or weatherometer with controlled irradiance (e.g., Q-Sun Xenon Test Chamber)
-
Differential Scanning Calorimeter (DSC)
-
High-pressure DSC pans
-
Deionized water
-
Analytical balance
2. Methodology:
-
Swatch Preparation : Prepare at least three sets of identical hair swatches (approx. 1g, 15 cm length). Designate sets as: (A) Virgin Control, (B) Untreated UV-Exposed, (C) Placebo-Treated UV-Exposed, (D) Test Product-Treated UV-Exposed.
-
Product Application :
-
For sets C and D, apply a standardized amount of the respective product (e.g., 0.5g per swatch), ensuring even distribution.
-
Allow products to dry or follow standard rinse-off procedure if applicable.
-
-
UV Irradiation :
-
Place swatches B, C, and D into the solar simulator. Keep swatch A protected from light.
-
Expose swatches to a defined dose of UV radiation. A common regimen is 10-72 hours of artificial weathering, which can be correlated to natural sun exposure. For example, 10 hours of artificial weathering can equate to 45 hours of natural sunlight.
-
-
Sample Preparation for DSC :
-
Cut small segments (approx. 10 mg) from the middle portion of each hair swatch.
-
Accurately weigh the hair samples and place them into high-pressure DSC pans with 50 µL of deionized water. Seal the pans.
-
-
DSC Analysis :
-
Place the sealed pan in the DSC instrument.
-
Heat the sample at a constant rate, typically 10°C/min, from approximately 30°C to 200°C.
-
Record the heat flow to determine the endothermic peak corresponding to the denaturation temperature (Td) of keratin.
-
-
Data Analysis : Compare the Td values across the different treatment groups. A higher Td for the test product group compared to the untreated and placebo groups indicates a protective effect.
Protocol 2: Assessment of Color Protection by Colorimetry
This protocol quantifies the ability of a hair product with EHMC to prevent color fading in dyed hair upon UV exposure.
1. Materials and Equipment:
-
Dyed hair swatches (uniform color)
-
Test product and Placebo
-
Solar simulator or weatherometer
-
Spectrophotometer or Colorimeter (with CIE Lab* color space capability)
2. Methodology:
-
Baseline Measurement : Measure the initial color of all hair swatches using the colorimeter. Record the L* (lightness), a* (red/green), and b* (yellow/blue) values. Take at least three readings per swatch.
-
Swatch Preparation and Treatment : Prepare swatch sets as described in Protocol 1. Apply products to the respective swatches.
-
UV Irradiation : Expose the swatches (excluding the unexposed control) to a standardized dose of UV radiation in the solar simulator.
-
Post-Exposure Measurement : After irradiation, clean the swatches if necessary and allow them to dry completely. Remeasure the Lab* values for all swatches.
-
Data Analysis :
-
Calculate the total color change (ΔE) for each swatch using the formula: ΔE = √[(ΔL)² + (Δa)² + (Δb)²] where ΔL, Δa, and Δb are the differences in values before and after UV exposure.
-
A smaller ΔE* value for the test product group compared to the untreated and placebo groups signifies better color protection.
-
References
Troubleshooting & Optimization
Technical Support Center: Improving the Photostability of Ethylhexyl Methoxycinnamate with Antioxidants
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments focused on enhancing the photostability of ethylhexyl methoxycinnamate (EHMC) using antioxidants.
Frequently Asked Questions (FAQs)
Q1: Why is the photostability of ethylhexyl methoxycinnamate (EHMC) a concern?
A1: Ethylhexyl methoxycinnamate, a widely used UVB filter, is inherently unstable when exposed to UV radiation.[1] This instability can lead to a reduction in its efficacy as a sunscreen agent. The primary degradation pathway is the conversion of the more effective trans-isomer to the less effective cis-isomer through photoisomerization.[1][2] This process can result in a significant loss of SPF protection in a short period. For instance, it can lose 10% of its SPF protection ability within 35 minutes of sun exposure.[1] Furthermore, photodegradation can generate reactive oxygen species (ROS) and other byproducts that may pose safety concerns.[3]
Q2: How do antioxidants improve the photostability of EHMC?
A2: Antioxidants can improve the photostability of EHMC through several mechanisms. They can act as quenching agents, accepting the excited-state energy from EHMC molecules that have absorbed UV radiation and dissipating it as heat, thus preventing the chemical reactions that lead to degradation. Some antioxidants can also scavenge free radicals that may be generated during the photodegradation process, preventing further degradation of the UV filter and other components in the formulation.
Q3: What are some common antioxidants used to stabilize EHMC?
A3: A variety of natural and synthetic antioxidants are used to enhance the photostability of EHMC. Commonly used antioxidants include:
-
Vitamin E (α-Tocopherol): A well-known antioxidant that can quench singlet oxygen and other reactive species.
-
Butylated Hydroxytoluene (BHT): A synthetic antioxidant often used in cosmetic formulations for its stabilizing properties.
-
Ferulic Acid: A natural antioxidant found in plants that has been shown to have photoprotective effects.
-
Resveratrol: A polyphenol with potent antioxidant properties that can help stabilize UV filters.
-
Rosmarinic Acid: A component of rosemary extract that has demonstrated the ability to improve the SPF of formulations containing EHMC.
Q4: Can other UV filters improve the photostability of EHMC?
A4: Yes, certain UV filters can act as photostabilizers for EHMC. For example, Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine (Tinosorb S) has been shown to prevent the photodegradation of EHMC, especially when it is in a formulation with avobenzone.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments on improving the photostability of EHMC with antioxidants.
| Problem | Possible Causes | Solutions |
| Rapid decrease in EHMC concentration during UV exposure, even with antioxidants. | 1. Inadequate Antioxidant Concentration: The concentration of the antioxidant may be too low to effectively quench the photodegradation of EHMC. 2. Antioxidant Instability: The antioxidant itself may be photodegrading under the experimental conditions. 3. Incompatible Formulation: Other ingredients in the formulation may be interacting with the antioxidant or EHMC, reducing their stability. | 1. Optimize Antioxidant Concentration: Perform a dose-response study to determine the optimal concentration of the antioxidant. 2. Use a Combination of Antioxidants: A synergistic blend of antioxidants may provide better protection. 3. Evaluate Antioxidant Photostability: Test the photostability of the antioxidant alone under the same irradiation conditions. 4. Simplify the Formulation: Start with a simple base formulation to minimize potential interactions. |
| Inconsistent or non-reproducible results between experimental batches. | 1. Variability in Sample Preparation: Inconsistent film thickness or uneven application of the sample onto the substrate can lead to variable UV exposure. 2. Fluctuations in UV Lamp Output: The intensity of the UV lamp may not be consistent over time. 3. Inconsistent Incubation/Drying Time: The time allowed for the sample to dry and form a film can affect the results. | 1. Standardize Sample Application: Use a consistent and validated method for applying the sample to the substrate to ensure a uniform film thickness (e.g., 2 mg/cm²). 2. Calibrate and Monitor UV Source: Regularly calibrate the UV lamp and monitor its output to ensure consistent irradiation. 3. Control Environmental Conditions: Maintain consistent temperature and humidity during sample preparation and exposure. 4. Standardize Drying Time: Use a fixed drying time for all samples before UV exposure. |
| Appearance of unexpected peaks in the HPLC chromatogram after UV exposure. | 1. Formation of Photodegradation Products: The new peaks are likely byproducts of EHMC and/or antioxidant degradation. 2. Contamination: The sample or solvent may be contaminated. | 1. Identify Degradation Products: Use a mass spectrometer (MS) detector coupled with the HPLC to identify the chemical structure of the new peaks. 2. Run Controls: Analyze a blank (solvent only) and a non-irradiated sample to rule out contamination. 3. Consult Literature: Review literature on the photodegradation of EHMC and the chosen antioxidant to see if the observed byproducts have been previously reported. |
| Baseline drift or noise in the HPLC chromatogram. | 1. Mobile Phase Issues: Improperly prepared or degassed mobile phase, or microbial growth. 2. Pump Problems: Air bubbles in the pump or worn pump seals. 3. Column Contamination: Buildup of contaminants on the column from previous injections. 4. Detector Issues: Fluctuations in the detector lamp. | 1. Prepare Fresh Mobile Phase: Filter and degas the mobile phase before use. 2. Purge the Pump: Purge the pump to remove any air bubbles. 3. Wash the Column: Flush the column with a strong solvent to remove contaminants. 4. Allow for Detector Warm-up: Ensure the detector lamp has had sufficient time to warm up and stabilize. |
| Peak tailing or fronting in the HPLC chromatogram. | 1. Column Overload: Injecting too high a concentration of the analyte. 2. Column Degradation: The stationary phase of the column is deteriorating. 3. Inappropriate Mobile Phase pH: The pH of the mobile phase is not optimal for the analyte. 4. Sample Solvent Mismatch: The solvent in which the sample is dissolved is much stronger or weaker than the mobile phase. | 1. Dilute the Sample: Reduce the concentration of the sample being injected. 2. Replace the Column: If the column is old or has been used extensively, it may need to be replaced. 3. Adjust Mobile Phase pH: Optimize the pH of the mobile phase to ensure the analyte is in a single ionic state. 4. Match Sample Solvent to Mobile Phase: Dissolve the sample in the mobile phase or a solvent with a similar polarity. |
Data Presentation
The following tables summarize quantitative data on the photostabilizing effect of various antioxidants on Ethylhexyl Methoxycinnamate (EHMC). The data is compiled from multiple studies and is intended for comparative purposes. Experimental conditions may vary between studies.
Table 1: Photostability of EHMC with Different Antioxidants
| Antioxidant | Concentration (% w/w) | UV Exposure | % EHMC Remaining | Reference |
| None (Control) | - | 30 min | ~56% | |
| Rosmarinic Acid | 0.1% | 30 min | ~58% | |
| None (Control) | - | 90 min | ~49% | |
| Ferulic Acid | Not specified | 90 min | Higher than control | |
| Resveratrol | Not specified | 90 min | Higher than control |
Note: The study with Rosmarinic Acid also included Avobenzone in the formulation, which is known to be stabilized by certain antioxidants, potentially influencing the results for EHMC. The study with Ferulic Acid and Resveratrol noted a qualitative improvement in stability but did not provide specific percentage recovery values for EHMC alone.
Table 2: Effect of Rosmarinic Acid on the In Vitro Sun Protection Factor (SPF) of a Formulation Containing EHMC and Avobenzone
| Formulation | In Vitro SPF (before irradiation) | In Vitro SPF (after 30 min irradiation) | % Decrease in SPF |
| EHMC (10%) + Avobenzone (5%) | ~14 | ~8 | 44% |
| EHMC (10%) + Avobenzone (5%) + Rosmarinic Acid (0.1%) | ~19 | ~11 | 42% |
Data adapted from a study by de Oliveira Bispo et al. (2023).
Experimental Protocols
1. In Vitro Photostability Assessment using UV Spectroscopy
This protocol provides a general method for assessing the photostability of EHMC in the presence of antioxidants by measuring changes in UV absorbance.
-
Materials and Equipment:
-
UV-Vis Spectrophotometer with an integrating sphere
-
Solar simulator with a controlled UV output
-
Polymethylmethacrylate (PMMA) plates
-
Positive displacement pipette
-
Analytical balance
-
Suitable solvent for extraction (e.g., ethanol, methanol)
-
-
Procedure:
-
Sample Preparation: Prepare formulations of EHMC with and without the antioxidant(s) to be tested in a suitable vehicle.
-
Application: Accurately weigh and apply a specific amount of the formulation (e.g., 2 mg/cm²) onto the surface of a PMMA plate. Spread the formulation evenly to create a uniform film.
-
Drying: Allow the film to dry in a dark place at a controlled temperature for a specified time (e.g., 30 minutes).
-
Initial Absorbance Measurement: Measure the initial UV absorbance spectrum of the sample-coated plate from 290 to 400 nm using the UV-Vis spectrophotometer. This is the pre-irradiation measurement.
-
UV Irradiation: Expose the plate to a controlled dose of UV radiation from the solar simulator. The dose should be relevant to real-world sun exposure.
-
Post-Irradiation Absorbance Measurement: After irradiation, remeasure the UV absorbance spectrum of the same plate.
-
Data Analysis: Compare the pre- and post-irradiation absorbance spectra. A smaller decrease in absorbance at the λmax of EHMC (around 310 nm) indicates better photostability. The percentage of photostability can be calculated based on the change in the area under the curve of the absorbance spectrum.
-
2. In Vitro Photostability Assessment using High-Performance Liquid Chromatography (HPLC)
This protocol allows for the quantitative determination of the remaining EHMC concentration after UV exposure.
-
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 analytical column
-
Solar simulator
-
PMMA plates
-
Suitable solvents for mobile phase (e.g., methanol, acetonitrile, water) and extraction
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
-
-
Procedure:
-
Sample Preparation and Irradiation: Prepare and irradiate the samples on PMMA plates as described in the UV spectroscopy protocol (steps 1-5). Prepare a non-irradiated control sample for each formulation.
-
Extraction: After irradiation, place the PMMA plate in a beaker with a known volume of a suitable solvent (e.g., methanol). Use sonication to ensure the complete dissolution of the film and extraction of the analytes.
-
Sample Preparation for HPLC: Dilute the extracts to a concentration within the linear range of the HPLC method. Filter the diluted samples through a 0.45 µm syringe filter into HPLC vials.
-
HPLC Analysis:
-
Mobile Phase: A typical mobile phase is a mixture of methanol and water (e.g., 85:15 v/v). The exact ratio may need to be optimized.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection Wavelength: Set the UV detector to the λmax of EHMC (approximately 310 nm).
-
Injection Volume: Inject a standard volume of the prepared samples (e.g., 20 µL).
-
-
Quantification: Create a calibration curve using standard solutions of EHMC of known concentrations. Determine the concentration of EHMC in the irradiated and non-irradiated samples by comparing their peak areas to the calibration curve.
-
Data Analysis: Calculate the percentage of EHMC remaining after irradiation by comparing the concentration in the irradiated sample to that in the non-irradiated control.
-
Mandatory Visualizations
Caption: Workflow for in vitro photostability testing of EHMC formulations.
Caption: Mechanism of EHMC photodegradation and antioxidant intervention.
References
Reducing the photodegradation of ethylhexyl methoxycinnamate in sunscreen formulations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to reduce the photodegradation of Ethylhexyl Methoxycinnamate (EHMC) in sunscreen formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Ethylhexyl Methoxycinnamate (EHMC) photodegradation?
A1: The primary mechanism of EHMC photodegradation upon exposure to UV radiation is photoisomerization from its more effective UV-absorbing trans (E) form to the less effective cis (Z) form.[1][2][3][4][5] This trans-cis isomerization disrupts the molecule's ability to absorb UVB rays efficiently, leading to a decrease in the Sun Protection Factor (SPF) of the sunscreen formulation over time. Studies have shown that EHMC can lose 10% of its SPF protection ability within 35 minutes of sun exposure. In addition to isomerization, other photodegradation pathways can occur, including [2+2] cycloaddition reactions and the formation of photo-transformation products such as oxidized and hydroxylated isomers.
Q2: What are the main factors influencing the photostability of EHMC in a formulation?
A2: Several factors can influence the photostability of EHMC:
-
Formulation Polarity: The polarity of the oil phase in the emulsion can affect the rate of photodegradation. Higher polarity has been shown to be advantageous for the photostability of EHMC.
-
EHMC Concentration: Higher concentrations of EHMC can surprisingly be beneficial for its photostability. At higher concentrations, not every EHMC molecule will absorb a photon due to increased optical density, resulting in less degradation on average per molecule.
-
Presence of Other UV Filters: The interaction with other UV filters in the formulation is critical. For instance, Avobenzone (Butyl Methoxydibenzoylmethane) has been shown to destabilize EHMC.
-
Presence of Photostabilizers: The inclusion of specific photostabilizing agents can significantly enhance the stability of EHMC.
-
Presence of Oxidizing and Chlorinating Agents: In aqueous environments, the presence of reactive oxygen and chlorine species can accelerate the photodegradation of EHMC.
Q3: Which compounds are effective photostabilizers for EHMC?
A3: Several compounds have been identified as effective photostabilizers for EHMC:
-
Bis-ethylhexyloxyphenol methoxyphenyl triazine (Tinosorb S): This broadband UV filter is particularly effective at preventing the photodegradation of EHMC, especially in formulations also containing Avobenzone.
-
Bemotrizinol: This is another photostabilizer that can help prevent the breakdown of EHMC.
-
Ethylhexyl Methoxycrylene (EHMCR): This compound has been shown to improve the photostability of formulations containing Avobenzone and EHMC.
-
Tris(tetramethylhydroxypiperidinol) citrate (TTMHP): This is another stabilizer that can be added to improve the photostability of UV filter combinations.
-
Antioxidants: The use of antioxidants can improve the overall photostability of the formulation.
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps |
| Rapid decrease in UV absorbance of the formulation during in vitro testing. | 1. Photodegradation of EHMC. 2. Interaction with other unstable UV filters (e.g., Avobenzone). 3. Inappropriate solvent system affecting polarity. | 1. Incorporate a known photostabilizer such as Tinosorb S or Bemotrizinol into the formulation. 2. If Avobenzone is present, ensure a potent photostabilizer is also included. 3. Evaluate the polarity of the oil phase and consider modifications to enhance stability. 4. Add antioxidants to the formulation. |
| Inconsistent results in photostability assays. | 1. Non-uniform application of the sunscreen film on the substrate. 2. Variations in the UV irradiation dose or spectrum. 3. Inconsistent sample extraction for HPLC analysis. | 1. Use a standardized procedure for applying the product to the substrate (e.g., PMMA plates) to ensure a uniform film thickness. 2. Calibrate and validate the UV exposure source to ensure consistent and reproducible irradiation. 3. Develop and validate a robust extraction protocol, potentially using sonication to ensure complete dissolution of the sunscreen film. |
| Formation of unexpected degradation products detected by HPLC-MS. | 1. Complex photodegradation pathways beyond simple isomerization. 2. Interaction with other formulation components or contaminants. 3. Presence of reactive oxygen or chlorine species. | 1. Conduct a thorough literature review on the known photo-transformation products of EHMC. 2. Analyze individual components of the formulation for their potential to interact with EHMC under UV irradiation. 3. If applicable, deoxygenate the sample or add chelating agents to minimize oxidative degradation. |
Experimental Protocols
In Vitro Photostability Assessment by UV Spectroscopy
This method assesses the change in UV absorbance of a sunscreen film before and after UV irradiation.
1. Materials and Equipment:
-
UV-Vis Spectrophotometer with an integrating sphere
-
Solar simulator (Xenon Arc Lamp)
-
Polymethyl methacrylate (PMMA) plates
-
Positive displacement pipette or syringe
-
Gloved finger or automated spreading device
-
Incubator or drying oven (35°C)
2. Protocol:
-
Sample Application: Accurately weigh and apply a specific amount of the sunscreen formulation (e.g., 0.5 mg/cm²) onto a PMMA plate.
-
Spreading: Spread the product evenly across the entire surface of the plate to achieve a uniform film.
-
Drying: Allow the film to dry for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 35°C).
-
Initial Absorbance Measurement: Measure the initial UV absorbance spectrum of the sunscreen film from 290 to 400 nm using the spectrophotometer.
-
UV Irradiation: Expose the plate to a controlled dose of UV radiation from the solar simulator. The dose can be a fraction of the product's expected SPF.
-
Post-Irradiation Absorbance Measurement: After irradiation, remeasure the UV absorbance spectrum of the film.
-
Data Analysis: Compare the pre- and post-irradiation spectra. The photostability can be quantified by calculating the change in the area under the curve (AUC) for the UVB (290-320 nm) and UVA (320-400 nm) regions. A common criterion for photostability is an AUC Index (AUC after / AUC before) greater than 0.80.
Quantification of EHMC Degradation by High-Performance Liquid Chromatography (HPLC)
This method provides a quantitative measure of the EHMC concentration before and after UV irradiation.
1. Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reversed-phase column
-
Solar simulator
-
PMMA plates
-
Extraction solvent (e.g., methanol, acetonitrile)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
Analytical standard of EHMC
2. Protocol:
-
Sample Preparation and Irradiation: Prepare and irradiate sunscreen films on PMMA plates as described in the UV Spectroscopy protocol (steps 1-5). Prepare a set of non-irradiated control plates.
-
Extraction: Place the irradiated and non-irradiated plates into separate beakers containing a known volume of a suitable extraction solvent. Use sonication to ensure complete dissolution of the sunscreen film and extraction of EHMC.
-
Sample Preparation for HPLC:
-
Dilute the extracts to a concentration within the linear range of the calibration curve.
-
Filter the diluted samples through a 0.45 µm syringe filter into HPLC vials.
-
-
HPLC Analysis:
-
Mobile Phase: A suitable mixture, for example, of acetonitrile and water.
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Detection Wavelength: Set to the absorbance maximum of EHMC (around 310 nm).
-
-
Quantification:
-
Prepare a calibration curve using at least five concentrations of the EHMC analytical standard.
-
Inject the prepared sample extracts and determine the concentration of EHMC by comparing their peak areas to the calibration curve.
-
-
Data Analysis: Calculate the percentage of EHMC degradation by comparing the concentration in the irradiated samples to the non-irradiated control samples.
Data Presentation
Table 1: Hypothetical Photostability Data for Different EHMC Formulations
| Formulation ID | Photostabilizer | Irradiation Dose (MEDs) | % EHMC Remaining (HPLC) | UVB AUC Index (Spectroscopy) |
| F1 (Control) | None | 10 | 65% | 0.72 |
| F2 | 3% Tinosorb S | 10 | 92% | 0.95 |
| F3 | 2% Bemotrizinol | 10 | 88% | 0.91 |
| F4 | 2% EHMCR | 10 | 85% | 0.88 |
Visualizations
Caption: Primary photodegradation pathway of Ethylhexyl Methoxycinnamate (EHMC).
Caption: Experimental workflow for assessing EHMC photostability.
References
Technical Support Center: Optimizing Ethylhexyl Methoxycinnamate for Maximum SPF
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Ethylhexyl Methoxycinnamate (EHMC) to achieve maximum Sun Protection Factor (SPF) in sunscreen formulations.
Frequently Asked Questions (FAQs)
Q1: What is the maximum permissible concentration of Ethylhexyl Methoxycinnamate (EHMC) in sunscreen formulations?
A1: The maximum allowable concentration of EHMC varies by region. In the European Union, the limit is 10% w/w, while in the United States, it is 7.5% w/w[1][2][3][4][5]. It's crucial to adhere to the specific regulatory limits of the target market for your product.
Q2: Is there a direct linear relationship between the concentration of EHMC and the final SPF of a formulation?
A2: No, the relationship is not strictly linear. While increasing the concentration of EHMC will generally contribute to a higher SPF, the final SPF value is highly dependent on the overall formulation. Factors such as the base emulsion type, the presence of other UV filters, the choice of emollients, and the use of SPF boosters all play a significant role. High SPF values are often achieved with EHMC concentrations well within the legal limits, through synergistic combinations with other UV filters.
Q3: What is the primary mechanism by which EHMC protects against UV radiation?
A3: EHMC is a chemical sunscreen agent that primarily absorbs ultraviolet B (UVB) radiation, with a peak absorption at approximately 310 nm. It functions by absorbing the energy from UVB rays and converting it into a less harmful form of energy, such as heat.
Q4: Why is the photostability of EHMC a concern in sunscreen formulation?
A4: EHMC is known to be photolabile, meaning it can degrade upon exposure to UV radiation. This degradation involves a process called photoisomerization, where the more effective trans-EHMC converts to the less effective cis-EHMC, leading to a reduction in SPF protection over time. One study noted a 10% loss of its SPF protection ability within 35 minutes of sun exposure.
Q5: How can the photostability of EHMC be improved in a formulation?
A5: The photostability of EHMC can be enhanced through several strategies:
-
Combination with photostabilizers: Certain UV filters, such as Bemotrizinol (Tinosorb S), can help stabilize EHMC and prevent its degradation.
-
Avoiding destabilizing combinations: Avobenzone, a common UVA filter, can accelerate the photodegradation of EHMC. If used together, a photostabilizer is essential.
-
Encapsulation: Encapsulating EHMC in microparticles, such as polymethylmethacrylate (PMMA) microspheres, has been shown to significantly improve its photostability and increase the formulation's efficacy.
Troubleshooting Guide
Issue 1: The measured SPF of our formulation is significantly lower than predicted based on the EHMC concentration.
| Possible Cause | Troubleshooting Step |
| Photodegradation of EHMC | Review the full formulation for the presence of destabilizing agents like Avobenzone. If present, incorporate a photostabilizer such as Bemotrizinol. Consider conducting a photostability test on your final formulation. |
| Poor Film Formation on the Skin | The effectiveness of a sunscreen relies on the formation of a uniform film upon application. Evaluate the rheology of your formulation and consider adding film-forming polymers to improve the evenness of the sunscreen layer. |
| Suboptimal Emollient Choice | The emollients used can affect the solubility and dispersion of UV filters, thereby impacting SPF. Experiment with different emollients to find a system that ensures homogenous distribution of EHMC and other filters. |
| Inadequate Dispersion of UV Filters | If other solid or particulate UV filters are used, ensure they are properly dispersed. Agglomeration of filter particles can lead to a non-uniform film and lower SPF. |
| Emulsion Instability | Phase separation or instability in the emulsion can lead to a non-uniform distribution of EHMC, resulting in lower protection. Conduct stability testing on your formulation at various temperatures. |
Issue 2: The SPF of the product decreases significantly after a short period of sun exposure.
| Possible Cause | Troubleshooting Step |
| EHMC Photodegradation | This is a strong indicator of EHMC instability. Refer to the solutions for Issue 1, focusing on the incorporation of photostabilizers or encapsulation of EHMC. |
| Interaction with Other Ingredients | Other components in the formulation could be contributing to the photo-instability. A systematic evaluation of individual ingredients and their combinations under UV exposure may be necessary. |
Data Presentation
Table 1: Representative Concentrations of Ethylhexyl Methoxycinnamate in High SPF Commercial Products
| Product SPF | Ethylhexyl Methoxycinnamate Concentration (%) | Notes |
| SPF 50+ | 8.99 | In combination with other UV filters. |
| SPF 50+ | 8.49 | Part of a multi-filter system. |
| SPF 35 | 7.5 | Combined with other sunscreens. |
| SPF 50+ | 7.49 | Used alongside other UV absorbers. |
Source: INCIDecoder. This table illustrates that high SPF values are achieved with EHMC concentrations within the legal limits, as part of a broader UV filter strategy.
Experimental Protocols
Protocol 1: In Vitro SPF Measurement (Based on ISO 23675)
This method provides a standardized approach to determine SPF without human testing.
-
Substrate Preparation: Polymethylmethacrylate (PMMA) plates are used to mimic the surface of the skin. Both molded and sandblasted plates are utilized in a "double plate" approach for enhanced reliability.
-
Sample Application: The sunscreen product is applied to the PMMA plates at a concentration of 1.3 mg/cm². An automated robot is used to ensure a uniform and reproducible application.
-
Drying: The applied sunscreen is allowed to dry for a defined period.
-
Initial Spectrophotometric Measurement: The absorbance of the sunscreen-coated plates is measured across the UV spectrum (290-400 nm) using a spectrophotometer with an integrating sphere. This provides an initial SPF value.
-
UV Irradiation: The plates are then exposed to a controlled dose of UV radiation from a solar simulator.
-
Final Spectrophotometric Measurement: After irradiation, the UV absorbance is measured again.
-
SPF Calculation: The final SPF is calculated based on the spectrophotometric data, taking into account the erythemal action spectrum.
Protocol 2: In Vivo SPF Determination (Summary of ISO 24444:2019)
This is the benchmark method for SPF testing involving human volunteers.
-
Subject Recruitment: A panel of human subjects is selected.
-
Test Sites Demarcation: Small areas are marked on the subjects' backs.
-
Product Application: The sunscreen is applied at a precise concentration of 2 mg/cm² to the designated test sites. An unprotected site and a site with a standard sunscreen are also included.
-
Drying Time: The product is allowed to dry for 15-30 minutes.
-
UV Exposure: The test sites are exposed to incremental doses of UV radiation from a solar simulator.
-
Erythema Assessment: 16-24 hours after UV exposure, the skin's response is visually assessed for erythema (redness) by a trained evaluator.
-
SPF Calculation: The SPF is calculated as the ratio of the minimal erythemal dose (MED) on protected skin to the MED on unprotected skin.
Protocol 3: Photostability Assessment using HPLC
This method quantifies the degradation of EHMC after UV exposure.
-
Sample Preparation: A thin film of the sunscreen formulation is applied to a suitable substrate (e.g., PMMA plate) and the initial concentration of EHMC is recorded.
-
UV Irradiation: The sample is exposed to a controlled dose of UV radiation from a solar simulator.
-
Extraction: The irradiated sunscreen film is extracted from the substrate using a suitable solvent (e.g., methanol or a mixture of acetonitrile and THF) with the aid of sonication. A non-irradiated sample is also extracted as a control.
-
HPLC Analysis:
-
The extracts are filtered and diluted to an appropriate concentration.
-
The samples are injected into an HPLC system equipped with a C18 column and a UV detector set to an appropriate wavelength for EHMC (e.g., 325 nm).
-
A gradient elution with a mobile phase such as methanol, isopropanol, and water is often used.
-
-
Quantification: The concentration of EHMC in the irradiated sample is determined by comparing its peak area to a calibration curve and the non-irradiated control. The percentage of degradation is then calculated.
Visualizations
Caption: Workflow for In Vitro SPF Measurement.
Caption: Logical Flow for Troubleshooting Low SPF.
References
Technical Support Center: Enhancing Ethylhexyl Methoxycinnamate Efficacy with Nanoaggregates
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on enhancing the efficacy of ethylhexyl methoxycinnamate (EHMC) through the use of nanoaggregates.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation, characterization, and testing of EHMC-loaded nanoaggregates.
| Issue | Potential Cause | Troubleshooting Steps |
| Low in vitro Sun Protection Factor (SPF) | 1. Inhomogeneous Film Formation: Uneven application of the formulation onto the substrate (e.g., PMMA plate) can lead to inaccurate absorbance readings. 2. Suboptimal Nanoaggregate Concentration: The concentration of nanoaggregates may not be sufficient to provide a significant scattering and synergistic effect. 3. Degradation of EHMC: EHMC may have degraded during the formulation process or due to exposure to light prior to testing. 4. Inappropriate Vehicle: The formulation base may interfere with the UV-protective activity of the EHMC-nanoaggregate complex. | 1. Ensure a standardized and validated spreading technique to achieve a uniform film. Utilize a robotic spreader if available. 2. Titrate the concentration of nanoaggregates in the formulation to find the optimal ratio with EHMC. 3. Protect the formulation from light during preparation and storage. Confirm the integrity of EHMC using chromatographic techniques (e.g., HPLC) before SPF testing. 4. Evaluate the compatibility of the vehicle with both EHMC and the nanoaggregates. Consider simpler formulations to isolate the source of the issue. |
| Poor Photostability of the Formulation | 1. Inherent Photolability of EHMC: EHMC is known to be photolabile, undergoing trans-cis isomerization upon UV exposure, which reduces its efficacy.[1][2] 2. Insufficient Encapsulation: EHMC may not be effectively encapsulated within or adsorbed onto the nanoaggregates, leaving it exposed to UV radiation. 3. Reactive Oxygen Species (ROS) Generation: Some inorganic nanoaggregates can generate ROS upon UV exposure, which can degrade EHMC. | 1. The primary purpose of using nanoaggregates is to improve photostability. If still an issue, consider co-encapsulating a photostabilizer. 2. Optimize the nanoaggregate preparation method to improve encapsulation efficiency. Characterize the encapsulation using techniques like differential scanning calorimetry (DSC) or Fourier-transform infrared spectroscopy (FTIR). 3. Select nanoaggregates with low photocatalytic activity or use coated nanoparticles. Incorporating antioxidants into the formulation can also mitigate ROS-induced degradation.[3] |
| Inconsistent Particle Size and Distribution | 1. Aggregation of Nanoparticles: Improper surface stabilization can lead to the clumping of nanoaggregates. 2. Issues with Preparation Method: Variables in the synthesis process (e.g., stirring speed, temperature, solvent evaporation rate) are not well-controlled. | 1. Use appropriate stabilizers or surfactants during nanoparticle synthesis. Optimize the concentration of the stabilizing agent. 2. Standardize the preparation protocol. Ensure all parameters are precisely controlled and monitored. |
| Phase Separation or Formulation Instability | 1. Incompatibility of Components: The nanoaggregates may not be compatible with the formulation's base or other excipients. 2. Incorrect pH: The pH of the formulation may affect the stability of the nanoaggregates or their interaction with EHMC. | 1. Conduct compatibility studies with all formulation components. 2. Adjust the pH of the formulation to a range where the nanoaggregates and EHMC are stable. |
| High Skin Permeation of EHMC | 1. Small Particle Size: Very small nanoparticles might enhance the penetration of EHMC into the skin. 2. Lipophilic Nature of the Formulation: The vehicle itself may promote skin penetration. | 1. While nano-sizing is key, the goal is to keep the sunscreen on the skin's surface. Select a particle size and nanoaggregate type that is known to reduce permeation. For example, lipid microparticles have been shown to reduce the skin penetration of EHMC.[4] 2. Modify the formulation to be less penetrative, for instance by incorporating film-forming agents. |
Frequently Asked Questions (FAQs)
1. How do nanoaggregates enhance the efficacy of Ethylhexyl Methoxycinnamate?
Nanoaggregates can enhance the efficacy of EHMC through several mechanisms:
-
Increased SPF: Inorganic nanoaggregates like zinc oxide (ZnO) and titanium dioxide (TiO2) can scatter and reflect UV radiation, providing a physical sun protection mechanism that complements the UV absorption of EHMC. This synergistic effect can lead to a significant increase in the overall SPF of the formulation. For instance, the combination of star-shaped ZnO nanoaggregates with EHMC and other organic filters has been shown to increase the in vitro SPF from 26 to 285.[5]
-
Improved Photostability: Encapsulating EHMC in nanoaggregates, such as poly-D,L-lactide-co-glycolide (PLGA) nanoparticles or lipid microparticles, can protect it from direct exposure to UV radiation. This reduces the rate of photodegradation, thereby maintaining the sunscreen's effectiveness over a longer period. Encapsulation in PLGA nanoparticles has been shown to reduce the photodegradation of EHMC from 52.3% to 35.3%.
-
Reduced Skin Penetration: Encapsulation can increase the effective size of the EHMC molecule, reducing its ability to permeate the skin. This can improve the safety profile of the sunscreen, as there are some concerns about the systemic absorption and potential endocrine-disrupting effects of EHMC.
2. What types of nanoaggregates are commonly used with EHMC?
Several types of nanoaggregates have been investigated for enhancing EHMC efficacy, including:
-
Inorganic Metal Oxides: Zinc oxide (ZnO) and titanium dioxide (TiO2) nanoparticles are widely used due to their UV scattering properties.
-
Polymeric Nanoparticles: Biocompatible and biodegradable polymers like poly-D,L-lactide-co-glycolide (PLGA) and ethylcellulose are used to encapsulate EHMC.
-
Lipid-Based Nanoparticles: Solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) are effective in encapsulating lipophilic molecules like EHMC.
-
Silica Nanoparticles: These can form sol-gel complexes that entrap EHMC molecules, providing controlled release.
3. What are the key parameters to consider during the formulation of EHMC-loaded nanoaggregates?
Key parameters include:
-
Particle Size and Polydispersity Index (PDI): These affect the stability of the formulation and the uniformity of the sunscreen film.
-
Encapsulation Efficiency and Loading Capacity: These determine the amount of EHMC that is successfully incorporated into the nanoaggregates.
-
Zeta Potential: This is an indicator of the stability of the nanoparticle dispersion.
-
Choice of Stabilizer/Surfactant: The type and concentration of the stabilizer are crucial for preventing aggregation.
4. Are there any safety concerns associated with the use of nanoaggregates in sunscreens?
While nanoaggregates can improve the efficacy and safety of EHMC by reducing its skin penetration, the safety of the nanoparticles themselves is a subject of ongoing research. Concerns include the potential for nanoparticle penetration into the skin and systemic circulation, as well as their long-term effects. Regulatory bodies in Europe and the US have deemed EHMC safe for use in cosmetics at specified concentrations, though recent evaluations have raised concerns about its endocrine-disrupting properties.
Data Presentation
Table 1: Enhancement of Sun Protection Factor (SPF) of EHMC with Nanoaggregates
| Nanoaggregate Type | Base Formulation | EHMC Concentration (%) | Nanoaggregate Concentration (%) | In Vitro SPF (without Nanoaggregates) | In Vitro SPF (with Nanoaggregates) | SPF Increase (%) | Reference |
| Star-shaped ZnO | Cream | Not specified | Not specified | 26 | 285 | ~990% | |
| PMMA Microspheres | Cream | 3% | Not specified | 4.66 | >16.0 | >243% | |
| Lignin Models | Not specified | Not specified | Not specified | Not specified | 19.37 | Not applicable |
Table 2: Improvement of Photostability of EHMC with Nanoaggregates
| Nanoaggregate Type | Irradiation Time | Degradation of Free EHMC (%) | Degradation of Encapsulated EHMC (%) | Improvement in Photostability (%) | Reference |
| PLGA Nanoparticles | Not specified | 52.3% | 35.3% | 32.5% | |
| Nanostructured Lipid Carriers (NLC) | 2 hours | 30% | 10-21% | 30-67% | |
| Ethylcellulose (EC) Nanoparticles | Not specified | 52.3% | No significant effect | 0% |
Experimental Protocols
Preparation of EHMC-Loaded PLGA Nanoparticles (Emulsification-Solvent Evaporation Method)
This protocol is a generalized procedure based on common laboratory practices.
Materials:
-
Poly(D,L-lactide-co-glycolide) (PLGA)
-
Ethylhexyl methoxycinnamate (EHMC)
-
Dichloromethane (DCM) or Ethyl Acetate (organic solvent)
-
Polyvinyl alcohol (PVA) solution (e.g., 1% w/v in distilled water) as a surfactant
-
Distilled water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and EHMC in the organic solvent.
-
Aqueous Phase Preparation: Prepare the PVA solution in distilled water.
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion. The duration and speed of homogenization are critical parameters to control particle size.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase.
-
Washing: Wash the collected nanoparticles with distilled water to remove excess PVA and unencapsulated EHMC.
-
Lyophilization (Optional): Freeze-dry the nanoparticles to obtain a powder for long-term storage.
In Vitro SPF Determination (Diffuse Reflectance Spectrophotometry)
This protocol is based on the principles outlined in ISO 24443.
Materials and Equipment:
-
Spectrophotometer with an integrating sphere
-
Polymethylmethacrylate (PMMA) plates with a roughened surface
-
Positive and negative control sunscreen formulations
-
Gloved finger or automated spreader
Procedure:
-
Sample Application: Apply a precise amount of the test formulation (e.g., 1.3 mg/cm²) onto the PMMA plate.
-
Spreading: Spread the sample evenly across the plate to create a uniform film.
-
Drying/Incubation: Allow the film to dry under controlled conditions (e.g., 30 minutes at 35°C).
-
Pre-irradiation (for photostability assessment): Expose the plate to a controlled dose of UV radiation from a solar simulator.
-
Spectrophotometric Measurement: Place the PMMA plate in the spectrophotometer and measure the absorbance/transmittance at defined intervals across the UV spectrum (290-400 nm).
-
SPF Calculation: The SPF is calculated from the absorbance data using a standardized equation that takes into account the erythemal action spectrum and the solar spectrum.
Photostability Testing
Procedure:
-
Prepare two sets of sunscreen films on PMMA plates as described in the in vitro SPF protocol.
-
Irradiation: Irradiate one set of plates with a controlled dose of UV radiation from a solar simulator. The other set serves as the non-irradiated control.
-
Analysis:
-
Spectrophotometric Method: Measure the UV absorbance spectrum of both the irradiated and non-irradiated samples. A decrease in absorbance after irradiation indicates photodegradation.
-
Chromatographic Method (HPLC): Extract the EHMC from both sets of plates using a suitable solvent (e.g., methanol). Analyze the extracts by HPLC to quantify the amount of remaining EHMC. The percentage of degradation is calculated by comparing the EHMC concentration in the irradiated sample to the control.
-
Visualizations
Caption: Workflow for the preparation and testing of EHMC-loaded nanoaggregates.
Caption: Troubleshooting flowchart for low in vitro SPF results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Nanotechnology-Enhanced Sunscreens: Balancing Efficacy, Safety, and Environmental Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-UV Microgel Based on Interfacial Polymerization to Decrease Skin Irritation of High Permeability UV Absorber Ethylhexyl Methoxycinnamate [mdpi.com]
- 5. In vitro photoprotective efficacy and photostability of synthesized star-shaped ZnO nanoaggregates associated with ethylhexyl methoxycinnamate and butyl methoxydibenzoylmethane - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing the trans-cis photoisomerization of ethylhexyl p-methoxycinnamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethylhexyl p-methoxycinnamate (EHMC) and its trans-cis photoisomerization.
Frequently Asked Questions (FAQs)
Q1: What is the primary photochemical reaction of ethylhexyl p-methoxycinnamate (EHMC) upon UV exposure?
Upon exposure to UV radiation, particularly UVB (280-320 nm), the predominant photochemical reaction of the trans-(E)-EHMC isomer is photoisomerization to the cis-(Z)-EHMC isomer.[1][2][3][4] This conversion is a key mechanism by which EHMC absorbs UV energy.[5] However, the cis isomer has a lower molar extinction coefficient, leading to a decrease in the overall UV absorptivity of the compound upon prolonged exposure.
Q2: My HPLC analysis shows a new peak after irradiating my EHMC sample. What is this new peak?
The new peak observed in your HPLC chromatogram following UV irradiation is most likely the cis-(Z)-EHMC isomer. The initial, more prominent peak corresponds to the thermodynamically more stable trans-(E)-EHMC isomer. The identity of the new peak as the cis isomer can be confirmed using techniques such as NMR spectroscopy or LC-MS.
Q3: Why is the ratio of trans to cis isomers in my experiment different from what is reported in the literature?
The ratio of trans to cis isomers at the photostationary state is highly dependent on the experimental conditions. Several factors can influence this ratio, including:
-
Solvent Polarity: The polarity of the solvent used can significantly alter the isomerization quantum yield and thus the equilibrium between the two isomers.
-
Concentration: The concentration of EHMC in the solution can affect the photoisomerization equilibrium.
-
Wavelength and Intensity of UV Light: The specific wavelength and intensity of the UV source will impact the rate and extent of isomerization.
-
Presence of Other Substances: Other components in a formulation, such as other UV filters or excipients, can interact with EHMC and influence its photochemical behavior.
Q4: I am observing more than one new peak after UV exposure. What could be the cause?
While trans-cis isomerization is the primary photochemical event, prolonged UV exposure, especially in aggregated forms (like neat films or aqueous suspensions), can lead to irreversible photodegradation of EHMC. This degradation can result in the formation of multiple photoproducts, including photodimers. If you are observing multiple unexpected peaks, it is advisable to consider photodegradation as a potential cause and employ techniques like mass spectrometry to identify these byproducts.
Q5: How can I quantify the amounts of trans- and cis-EHMC in my sample?
High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common method for separating and quantifying trans- and cis-EHMC. A C-18 column is typically used with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water. Quantification is achieved by integrating the peak areas of the two isomers and comparing them to calibration curves of known standards. It is crucial to protect the samples and standards from light during the entire analytical process to prevent further isomerization.
Q6: What are the key differences in the spectroscopic properties of trans- and cis-EHMC?
The trans and cis isomers of EHMC have distinct spectroscopic properties that allow for their differentiation:
-
UV-Vis Spectroscopy: The cis isomer generally exhibits a slightly blue-shifted λmax (wavelength of maximum absorbance) compared to the trans isomer. The molar absorptivity of the cis isomer is also lower than that of the trans isomer.
-
NMR Spectroscopy: 1H NMR spectroscopy is a powerful tool to distinguish between the two isomers. The coupling constants (J-values) of the olefinic protons are characteristically different. The trans isomer has a larger coupling constant (typically around 15.9 Hz) compared to the cis isomer (around 12.9 Hz). The chemical shifts of the protons in the vicinity of the double bond will also differ due to their different spatial arrangements.
Troubleshooting Guides
Issue 1: Poor Separation of trans and cis Isomers in HPLC
| Possible Cause | Troubleshooting Step |
| Inappropriate Mobile Phase Composition | Adjust the ratio of the organic solvent (methanol or acetonitrile) to water. A slight modification in the mobile phase composition can significantly improve resolution. |
| Incorrect Column Type | Ensure you are using a suitable reversed-phase column, such as a C18 column, which is effective for separating these isomers. |
| Flow Rate is Too High | Decrease the flow rate to allow for better interaction between the analytes and the stationary phase, which can improve separation. |
| Temperature Fluctuations | Use a column oven to maintain a constant and optimized temperature, as temperature can affect retention times and selectivity. |
Issue 2: Inconsistent or Irreproducible Isomer Ratios
| Possible Cause | Troubleshooting Step |
| Uncontrolled Light Exposure | Protect all samples, standards, and even solvents from light, especially UV radiation, throughout the experiment and analysis. Use amber vials or cover glassware with aluminum foil. |
| Variable Irradiation Conditions | Ensure that the distance from the UV lamp, the intensity of the lamp, and the irradiation time are kept constant for all experiments. |
| Solvent Evaporation | Keep sample vials tightly capped to prevent solvent evaporation, which would change the concentration of EHMC and potentially affect the photoisomerization equilibrium. |
| Degradation of the Compound | If the sample has been stored for a long time or under improper conditions, degradation may have occurred. Use fresh samples for your experiments. EHMC is stable in the dark at various temperatures but degrades in sunlight. |
Issue 3: Suspected Photodegradation
| Possible Cause | Troubleshooting Step |
| High Intensity or Prolonged UV Exposure | Reduce the intensity of the UV source or shorten the irradiation time to favor isomerization over degradation. |
| Aggregation of EHMC | The aggregation of EHMC molecules can lead to complex photochemistry and the formation of multiple photoproducts. Consider conducting experiments in dilute solutions to minimize aggregation. |
| Presence of Photosensitizers | Other components in the sample matrix could be acting as photosensitizers, accelerating the degradation of EHMC. If possible, conduct experiments with purified EHMC. |
| Reactive Oxygen Species | Excitation of aggregated EHMC can lead to the formation of reactive oxygen species, which can further degrade the molecule. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the analysis and properties of EHMC isomers.
Table 1: HPLC Analytical Parameters for EHMC Quantification
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.89 mg/L | |
| Limit of Quantification (LOQ) | 2.7 mg/L | |
| Recovery from Spiked Solutions | 98–102% | |
| Relative Standard Deviation (%RSD) | 0.97% – 6.1% |
Table 2: Genotoxicity Data for EHMC Isomers
| Isomer | No Observed Effect Concentration (NOEC) | Reference |
| trans-EHMC | 0.064 mg/mL | |
| cis-EHMC | 0.038 mg/mL |
Experimental Protocols
Protocol 1: Monitoring EHMC Photoisomerization using UV-Vis Spectrophotometry
-
Sample Preparation: Prepare a dilute solution of EHMC in a UV-transparent solvent (e.g., ethanol, cyclohexane). The concentration should be adjusted to have an absorbance maximum between 1 and 1.5.
-
Initial Spectrum: Record the UV-Vis absorption spectrum of the non-irradiated sample from 250 nm to 400 nm.
-
Irradiation: Expose the solution in a quartz cuvette to a controlled UV source (e.g., a solar simulator or a specific wavelength lamp).
-
Time-course Measurement: At regular time intervals, stop the irradiation and record the UV-Vis spectrum.
-
Analysis: Observe the changes in the absorption spectrum over time. A decrease in the main absorption peak and potential shifts in the λmax are indicative of photoisomerization.
Protocol 2: Quantification of EHMC Isomers using HPLC
-
Sample Preparation: Dissolve a known concentration of EHMC in a suitable solvent (e.g., methanol). Prepare a series of calibration standards for both trans-EHMC and, if available, purified cis-EHMC.
-
Irradiation: Expose the sample solution to a UV source for a defined period to induce isomerization.
-
HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 3.5 µm, 2.1×150 mm).
-
Mobile Phase: An isocratic mixture of methanol and water (e.g., 89:11, v/v).
-
Flow Rate: 0.2 mL/min.
-
Detection: UV detector set at a wavelength where both isomers have reasonable absorbance (e.g., 310 nm).
-
-
Injection and Analysis: Inject the irradiated sample and the calibration standards into the HPLC system.
-
Quantification: Identify the peaks corresponding to the trans and cis isomers based on their retention times. Calculate the concentration of each isomer in the sample by comparing the peak areas to the calibration curves.
Protocol 3: Identification of EHMC Isomers using 1H NMR Spectroscopy
-
Sample Preparation: Prepare two samples: one of the non-irradiated trans-EHMC and one of the UV-irradiated mixture, dissolved in a deuterated solvent (e.g., CDCl3).
-
NMR Acquisition: Acquire the 1H NMR spectra for both samples.
-
Spectral Analysis:
-
In the spectrum of the non-irradiated sample, identify the characteristic signals for the trans isomer, particularly the olefinic protons.
-
In the spectrum of the irradiated sample, look for a new set of signals corresponding to the cis isomer.
-
Pay close attention to the olefinic proton region. The trans isomer will show a doublet with a coupling constant (J) of approximately 16 Hz, while the cis isomer will have a doublet with a smaller coupling constant of around 13 Hz.
-
Visualizations
References
- 1. Stability of octyl methoxycinnamate and identification of its photo‐degradation product | Semantic Scholar [semanticscholar.org]
- 2. Photochemical Degradation of the UV Filter Octyl Methoxy Cinnamate Probed via Laser-Interfaced Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of octyl methoxycinnamate and identification of its photo-degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Skin Penetration of Ethylhexyl Methoxycinnamate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to minimize the skin penetration of Ethylhexyl Methoxycinnamate (EHMC), a common UVB filter in sunscreen products.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to reduce the skin penetration of Ethylhexyl Methoxycinnamate (EHMC)?
A1: The primary strategies focus on formulation approaches designed to keep the UV filter on the skin's surface, primarily within the stratum corneum, where it is most effective.[1][2] Key strategies include:
-
Encapsulation: Enclosing EHMC within micro- or nanoparticles can significantly reduce its penetration.[3] This is because the larger size of the encapsulated particle limits its ability to traverse the stratum corneum.
-
Vehicle Optimization: The choice of vehicle in the formulation plays a crucial role. For instance, oil-in-water (O/W) emulsion gels have been shown to retain more UV filters in the stratum corneum compared to petrolatum-based formulations.
-
High Molecular Weight Filters: While EHMC itself has a specific molecular weight, a broader strategy is to use UV filters with higher molecular weights, which generally exhibit lower skin penetration.
-
Inclusion Complexes: Forming inclusion complexes with molecules like cyclodextrins can increase the size of the EHMC molecule, thereby reducing its penetration.
Q2: How effective is encapsulation in reducing EHMC skin penetration?
A2: Encapsulation is a highly effective strategy. Studies have demonstrated a significant reduction in the amount of EHMC that permeates the skin when it is encapsulated. For example, encapsulation in lipid microparticles has been shown to decrease the percentage of the applied dose that diffuses into the stratum corneum.
Q3: Does the type of formulation vehicle impact EHMC penetration?
A3: Yes, the vehicle has a significant impact. The amount of UV filters retained in the stratum corneum can be approximately three times higher with an oil-in-water (O/W) emulsion gel compared to a petrolatum jelly-based formulation. The formulation's composition influences the release and partitioning of the UV filter into the skin.
Troubleshooting Guides
Troubleshooting Inconsistent Results in In Vitro Skin Penetration Studies (Franz Diffusion Cell)
Issue: High variability in EHMC penetration rates across different Franz cell replicates.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Air Bubbles Under the Membrane | Ensure no air bubbles are trapped between the skin membrane and the receptor fluid, as this can create a barrier to diffusion. Degas the receptor medium before use and be meticulous when mounting the membrane. |
| Inconsistent Membrane Thickness | Use dermatomed skin of a consistent thickness to minimize variability in barrier function. |
| Poor Membrane Integrity | Visually inspect membranes for any damage before mounting. Conduct a baseline integrity test (e.g., transepidermal water loss) to ensure barrier function is intact. |
| Inconsistent Donor Formulation Application | Apply a precise and consistent amount of the formulation to the membrane surface for each cell. The recommended application rate for sunscreen testing is 2 mg/cm². |
| Receptor Fluid Saturation | Ensure the receptor fluid maintains "sink conditions," meaning the concentration of the analyte is well below its saturation point. This may require adjusting the sampling frequency or the composition of the receptor fluid (e.g., adding a solubilizer like isopropanol for lipophilic compounds). |
| Inconsistent Temperature | Maintain a constant temperature, typically 32°C to mimic skin surface temperature, as temperature fluctuations can affect diffusion rates. |
Troubleshooting Low Retention of EHMC in the Stratum Corneum in In Vivo Studies (Tape Stripping)
Issue: Lower than expected amounts of EHMC are recovered from the stratum corneum using the tape stripping technique.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Tape Strip Application | Apply consistent pressure and duration for each tape strip to ensure a uniform amount of stratum corneum is removed with each strip. |
| Inefficient Extraction of EHMC from Tape | Optimize the solvent and extraction procedure to ensure complete removal of EHMC from the adhesive tape for accurate quantification. |
| Surface Residue Interference | Ensure the skin surface is properly cleansed before the first tape strip to remove any unabsorbed formulation that could contaminate the sample. |
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating strategies to minimize EHMC skin penetration.
Table 1: Effect of Encapsulation on EHMC Skin Penetration
| Formulation | EHMC Penetration (% of Applied Dose in Stratum Corneum) | Reference |
| Non-encapsulated EHMC in O/W emulsion | 32.4 ± 4.1% | |
| Encapsulated EHMC in lipid microparticles in O/W emulsion | 25.3 ± 5.5% |
Table 2: Effect of Vehicle on UV Filter Retention in the Stratum Corneum
| Vehicle Type | Relative Amount of UV Filters Retained in Stratum Corneum | Reference |
| Petrolatum Jelly | 1x | |
| Oil-in-Water (O/W) Emulsion Gel | ~3x |
Experimental Protocols
In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol provides a general methodology for assessing the skin penetration of EHMC.
-
Membrane Preparation: Excised human or porcine skin is most commonly used. The skin is dermatomed to a thickness of approximately 500 µm.
-
Franz Cell Assembly: The dermatomed skin is mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Receptor Fluid: The receptor chamber is filled with a suitable receptor medium, such as a phosphate-buffered saline (PBS) and isopropanol mixture (e.g., 70:30 v/v) to ensure sink conditions for the lipophilic EHMC. The fluid is continuously stirred and maintained at 32°C.
-
Formulation Application: A precise amount of the EHMC-containing formulation (e.g., 2 mg/cm²) is applied evenly to the surface of the stratum corneum in the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, and 24 hours), aliquots of the receptor fluid are withdrawn for analysis. An equal volume of fresh receptor fluid is added to maintain a constant volume.
-
Quantification: The concentration of EHMC in the collected samples is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The cumulative amount of EHMC permeated per unit area is plotted against time to determine the penetration profile.
In Vivo Skin Penetration Study using Tape Stripping
This protocol outlines a common in vivo method for evaluating the distribution of EHMC within the stratum corneum.
-
Volunteer Selection: Healthy human volunteers with no skin diseases are recruited for the study.
-
Test Site Demarcation: A specific area on the forearm or back is demarcated for the application of the formulation.
-
Formulation Application: A precise amount of the EHMC-containing formulation (2 mg/cm²) is applied to the test site.
-
Incubation: The formulation is left on the skin for a specified period (e.g., 30 minutes or several hours).
-
Removal of Excess Formulation: The skin surface is gently wiped to remove any unabsorbed formulation.
-
Tape Stripping: A consistent number of adhesive tape strips (e.g., 15-20) are sequentially applied to the test site with uniform pressure and then removed. Each strip removes a layer of the stratum corneum.
-
Extraction: The EHMC is extracted from each tape strip using a suitable solvent.
-
Quantification: The amount of EHMC on each tape strip is quantified using an analytical method like HPLC.
-
Data Analysis: The amount of EHMC in each layer of the stratum corneum is determined to create a penetration profile.
Visualizations
Caption: Workflow for In Vitro EHMC Skin Penetration using Franz Diffusion Cells.
Caption: Logical Relationship of Strategies to Minimize EHMC Skin Penetration.
References
- 1. Cutaneous Permeation and Penetration of Sunscreens: Formulation Strategies and In Vitro Methods [mdpi.com]
- 2. arpi.unipi.it [arpi.unipi.it]
- 3. Encapsulation of the UV filters ethylhexyl methoxycinnamate and butyl methoxydibenzoylmethane in lipid microparticles: effect on in vivo human skin permeation - PubMed [pubmed.ncbi.nlm.nih.gov]
Deconvolution of complex chromatograms in ethyl methoxycinnamate analysis
Technical Support Center: Analysis of Ethyl Methoxycinnamate
Welcome to the technical support center for the analysis of this compound. This guide provides troubleshooting assistance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the deconvolution of complex chromatograms in this compound analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Sample Preparation & Injection
Question: My baseline is noisy and drifting after injecting a cosmetic sample matrix containing this compound. What could be the cause and how can I fix it?
Answer: A noisy or drifting baseline is often indicative of contamination or matrix effects. Here are some potential causes and solutions:
-
Cause: Incomplete sample cleanup, leading to the co-injection of non-volatile or semi-volatile matrix components from the cosmetic product.
-
Solution: Enhance your sample preparation protocol. Consider using solid-phase extraction (SPE) with a suitable sorbent to remove interfering substances. A C18 sorbent can be effective for retaining the non-polar this compound while allowing more polar matrix components to be washed away.
-
Cause: Contamination in the GC inlet, such as a dirty liner or septum bleed.
-
Solution: Regularly replace the inlet liner and septum. For complex cosmetic matrices, using a liner with glass wool can help trap non-volatile residues. Ensure you are using a high-temperature, low-bleed septum.
-
Cause: The sample solvent is not appropriate for the analysis.
-
Solution: Ensure your sample is dissolved in a high-purity, volatile solvent compatible with your GC column and detector. Dichloromethane has been shown to be an effective solvent for extracting this compound from cosmetic matrices with weak matrix effects[1].
Question: I'm observing peak fronting for my this compound peak. What is the likely cause?
Answer: Peak fronting is typically a sign of column overload.
-
Cause: The concentration of this compound in your sample is too high for the column's capacity.
-
Solution: Dilute your sample and reinject. If you are performing a splitless injection, consider increasing the split ratio to reduce the amount of sample introduced onto the column.
Chromatographic Separation & Peak Shape Issues
Question: My this compound peak is tailing. What are the common causes and how can I resolve this?
Answer: Peak tailing can be caused by several factors, from column issues to improper method parameters.
-
Cause: Active sites in the GC system, particularly in the inlet liner or at the head of the column, can interact with the analyte.
-
Solution: Use a deactivated inlet liner. If the problem persists, you can trim a small portion (e.g., 10-20 cm) from the inlet side of the column to remove any active sites that have developed.
-
Cause: The GC oven temperature program is not optimized.
-
Solution: If the initial oven temperature is too high, it can cause poor focusing of the analyte on the column, leading to peak distortion. Try lowering the initial oven temperature to 10-20°C below the boiling point of your sample solvent.
-
Cause: A leak in the system, particularly at the inlet.
-
Solution: Perform a leak check of your GC system, paying close attention to the septum and column fittings.
Question: I am seeing broad peaks for this compound, leading to poor resolution from other components. What should I investigate?
Answer: Broad peaks are often a sign of inefficient separation.
-
Cause: The carrier gas flow rate is not optimal.
-
Solution: Check and optimize the carrier gas flow rate for your column dimensions to ensure you are operating at or near the optimal linear velocity for maximum efficiency.
-
Cause: The temperature ramp rate in your oven program is too fast.
-
Solution: A slower temperature ramp can improve the separation of closely eluting compounds. Experiment with reducing the ramp rate to enhance resolution.
-
Cause: The column is degraded or not suitable for the separation.
-
Solution: If the column has been in use for a long time or with complex matrices, its performance may have degraded. Replacing the column with a new one of the same type or a column with a different stationary phase that offers better selectivity for your analytes may be necessary.
Peak Deconvolution & Quantification
Question: I have overlapping peaks in my chromatogram. How can I accurately quantify this compound?
Answer: Overlapping peaks are a common challenge, and deconvolution algorithms are essential for accurate quantification.
-
Solution: Utilize the deconvolution software provided with your chromatography data system (CDS). These algorithms use mathematical models to separate the signals of co-eluting compounds based on their mass spectral differences. Modern software can automatically identify and separate overlapping peaks, extracting pure component spectra.[2]
-
Solution: If your system allows, consider using advanced deconvolution techniques like multivariate curve resolution (MCR) which can be particularly powerful for resolving severely overlapping peaks by analyzing the entire data matrix (time, m/z, and intensity).
Question: How do I choose the right deconvolution algorithm for my data?
Answer: The choice of algorithm can depend on the complexity of the overlap and the software available.
-
Guidance: For moderately overlapping peaks, traditional peak fitting algorithms that model peaks using a Gaussian or modified Gaussian function may be sufficient. For more complex chromatograms with severely overlapping peaks, more advanced methods like those that utilize mass spectral information across the entire peak are preferable. It is often beneficial to compare the results from different deconvolution approaches available in your software to see which provides the most consistent and accurate quantification for your standards.
Experimental Protocols
Validated GC-MS Method for this compound in Cosmetics
This protocol is a synthesized example based on established methods for the analysis of sunscreen agents in cosmetic products[1][3].
1. Sample Preparation:
-
Weigh approximately 0.5 g of the cosmetic product into a 50 mL volumetric flask.
-
Add dichloromethane to the flask and dissolve the sample by ultrasonic extraction for 15 minutes.
-
Allow the solution to cool to room temperature and dilute to the mark with dichloromethane.
-
Withdraw 1.0 mL of the extract and dilute it to 50.0 mL with dichloromethane in a separate volumetric flask.
-
Filter the final solution through a 0.22-μm membrane filter into a GC vial.
2. GC-MS Parameters:
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5MS (or equivalent 5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1.0 µL |
| Injection Mode | Split (e.g., 20:1 ratio) or Splitless, depending on concentration |
| Oven Program | Initial temperature: 150°C, hold for 1 minRamp 1: 10°C/min to 290°CHold at 290°C for 5 min |
| Mass Spectrometer | |
| Ion Source Temp. | 230°C |
| Transfer Line Temp. | 280°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
| SIM Ions for this compound | m/z 178 (quantifier), 161, 133 (qualifiers)[4] |
| Scan Range (for Full Scan) | m/z 50-400 |
Quantitative Data Summary
Comparison of Peak Integration Methods for Overlapping Peaks
The following table summarizes a conceptual comparison of common peak integration methods when dealing with co-eluting peaks. Deconvolution methods generally provide more accurate results for overlapping peaks compared to traditional methods.
| Integration Method | Description | Advantages | Disadvantages |
| Valley Drop | A baseline is drawn from the valley between two peaks down to the main baseline. | Simple and fast. | Can significantly overestimate the area of the first peak and underestimate the second. Inaccurate for severely overlapping peaks. |
| Perpendicular Drop | A vertical line is dropped from the valley point to the baseline. | Can be more accurate than valley drop for symmetrical peaks. | Still prone to significant errors with asymmetric or heavily overlapping peaks. |
| Deconvolution (Peak Fitting) | Mathematically models the overlapping peaks with Gaussian or other peak shape functions and calculates the area of each fitted peak. | Significantly more accurate for overlapping peaks. Can handle some degree of asymmetry. | Requires more computational power and user input to define the peak model. |
| Mass Spectral Deconvolution | Utilizes differences in the mass spectra of co-eluting compounds to separate their chromatographic signals. | Highly accurate even for severely overlapping peaks, as long as the mass spectra are distinct. Provides pure mass spectra for each component. | Requires mass spectral data (GC-MS) and specialized software. May be less effective for isomers with very similar mass spectra. |
Visualizations
Workflow for Troubleshooting Peak Tailing in this compound Analysis
The following diagram illustrates a logical workflow for diagnosing and resolving peak tailing issues.
Caption: A logical troubleshooting workflow for addressing peak tailing.
Photodegradation Pathway of this compound
This diagram illustrates the potential degradation pathways of this compound when exposed to UV radiation and oxidizing agents, which can be relevant when analyzing aged or stressed samples.
Caption: Potential photodegradation pathways of this compound.
References
Improving the yield and purity of ethyl 4-methoxycinnamate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of ethyl 4-methoxycinnamate for higher yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing ethyl 4-methoxycinnamate?
A1: Several common methods are employed for the synthesis of ethyl 4-methoxycinnamate. These include:
-
Claisen-Schmidt Condensation: This reaction involves the condensation of p-anisaldehyde with an excess of ethyl acetate in the presence of a strong base like sodium ethoxide.[1][2]
-
Wittig Reaction: This method utilizes the reaction of p-anisaldehyde with a phosphorus ylide, such as (carbethoxymethylene)triphenylphosphorane.[3][4][5]
-
Esterification of 4-methoxycinnamic acid: This involves the direct esterification of 4-methoxycinnamic acid with ethanol in the presence of an acid catalyst or using a coupling agent. A variation involves the reaction of 4-methoxycinnamic acid with iodoethane in the presence of a base like cesium carbonate.
-
Heck Reaction: This palladium-catalyzed cross-coupling reaction can be used to couple 4-bromoanisole with ethyl acrylate.
-
Perkin Reaction: This method can be used to synthesize the precursor, 4-methoxycinnamic acid, which is then esterified. The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride.
Q2: What is the typical yield I can expect for ethyl 4-methoxycinnamate synthesis?
A2: The expected yield of ethyl 4-methoxycinnamate can vary significantly depending on the chosen synthetic method and reaction conditions. Reported yields for different methods are summarized in the table below.
Q3: How can I purify the crude ethyl 4-methoxycinnamate?
A3: Common purification techniques for ethyl 4-methoxycinnamate include:
-
Recrystallization: This is a widely used method for purifying the solid product. Ethanol is a common solvent for recrystallization.
-
Column Chromatography: Silica gel column chromatography is effective for separating the product from impurities. A common eluent system is a mixture of hexanes and ethyl acetate.
-
Vacuum Distillation: For liquid products or to remove volatile impurities, vacuum distillation can be employed.
-
Washing: The crude product can be washed with solutions like 10% sodium carbonate to remove acidic impurities, followed by washing with water and brine.
Troubleshooting Guide
Problem 1: Low Yield of Ethyl 4-methoxycinnamate
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has not gone to completion, consider extending the reaction time or increasing the temperature. For the Wittig reaction, ensure the ylide is properly formed and reactive. |
| Side Reactions | Hydrolysis of the ester product back to 4-methoxycinnamic acid can occur, especially in the presence of water and acid or base. Ensure anhydrous reaction conditions by using dry solvents and reagents. The Cannizzaro reaction can be a side reaction in Claisen-Schmidt condensations; using a limited amount of ethanol can help prevent this. |
| Suboptimal Reaction Conditions | The choice of base, solvent, temperature, and reaction time can significantly impact the yield. Refer to the detailed experimental protocols and the data summary table below for optimized conditions for each synthesis method. For instance, in the Claisen-Schmidt condensation, using cyclohexane as a solvent can increase the solubility of sodium ethoxide and improve catalytic efficiency. |
| Inefficient Purification | Product loss can occur during workup and purification. Optimize extraction and recrystallization procedures to minimize loss. Ensure complete extraction from the aqueous layer and careful handling during filtration and transfer steps. |
Problem 2: Impure Ethyl 4-methoxycinnamate (e.g., presence of starting materials or byproducts)
| Potential Cause | Suggested Solution |
| Unreacted Starting Materials | If TLC or NMR analysis shows the presence of starting materials (e.g., p-anisaldehyde, 4-methoxycinnamic acid), the reaction may not have gone to completion. Consider optimizing reaction conditions as mentioned above. For purification, column chromatography is highly effective in separating the product from unreacted starting materials. |
| Formation of Byproducts | Side reactions can lead to impurities. For example, in the Claisen-Schmidt condensation, self-condensation of ethyl acetate can occur. Careful control of reaction conditions, such as temperature and the rate of addition of reagents, can minimize byproduct formation. Purification via column chromatography or recrystallization is crucial to remove these impurities. |
| Isomeric Impurities | The Wittig and Heck reactions can sometimes produce a mixture of E and Z isomers. The E isomer is typically the major product, especially when a stabilized ylide is used in the Wittig reaction. Purification by column chromatography can often separate these isomers. |
| Residual Solvents or Reagents | Ensure the final product is thoroughly dried under vacuum to remove any residual solvents from the reaction or purification steps. Washing the organic layer with brine during workup helps remove residual water and some water-soluble impurities. |
Data Presentation
Table 1: Comparison of Synthesis Methods for Ethyl 4-methoxycinnamate
| Synthesis Method | Reactants | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) |
| Claisen-Schmidt Condensation | p-Anisaldehyde, Ethyl acetate | Sodium metal, Methanol (catalytic) | Toluene | 30 | 20 h | High | - |
| Claisen-Schmidt Condensation | p-Anisaldehyde, Ethyl acetate | Sodium ethoxide | Cyclohexane | 40-60 | - | >85 | >99.98 |
| Wittig Reaction | p-Anisaldehyde, Ethyl (triphenylphosphoranylidene)acetate | - | Dichloromethane | 20 | 16 h | 77 | - |
| Esterification | 4-Methoxycinnamic acid, Iodoethane | Cesium carbonate | DMF | 50 | 1 h | - | - |
| Microwave-Assisted Esterification | 4-Hydroxy-3-methoxycinnamic acid, Ethanol | Cation exchange resin | - | - | 30 min | 84.2 | - |
| Heck Reaction | 4-Bromoanisole, 2-Ethylhexyl acrylate | Palladium catalyst | Ionic liquid | - | - | >80 | - |
Experimental Protocols
1. Claisen-Schmidt Condensation for Ethyl 4-methoxycinnamate
-
To a reaction vessel containing cyclohexane, add ethyl acetate and p-anisaldehyde.
-
Add sodium ethoxide to the mixture.
-
Maintain the reaction temperature between 40-60°C with stirring.
-
After the reaction is complete (monitored by TLC), cool the mixture.
-
Perform a workup procedure which may include washing with water to remove salts and unreacted base.
-
The crude product is then subjected to flash distillation for decolorization.
-
The distilled product is crystallized from ethanol at 0-10°C.
-
The resulting white solid is dried under vacuum at 40°C.
2. Wittig Reaction for Ethyl 4-methoxycinnamate
-
Dissolve p-anisaldehyde (8.25 mmol) in anhydrous dichloromethane (15 mL) under an argon atmosphere in a round-bottomed flask.
-
Add ethyl (triphenylphosphoranylidene)acetate (8.66 mmol) to the stirred solution.
-
Stir the reaction mixture for 16 hours at room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the resulting solid by column chromatography on silica gel using 20% ethyl acetate in hexanes as the eluent to yield the product as a colorless oil.
3. Esterification of 4-Methoxycinnamic Acid
-
Dissolve 4-methoxycinnamic acid (3.36 mmol) in 10 mL of dry N,N-dimethylformamide (DMF) in a 25-mL round-bottomed flask.
-
Add cesium carbonate (5.06 mmol) followed by iodoethane (12.5 mmol).
-
Cap the flask with a rubber septum and stir the heterogeneous mixture vigorously at 50°C for one hour.
-
Quench the reaction by adding 4.0 mL of 1.0 M HCl.
-
Decant the liquid from any remaining solid and extract with a 3:1 mixture of hexanes/ethyl acetate (2 x 10 mL).
-
Wash the combined organic layers with brine (20 mL), dry with MgSO4, filter, and remove the solvent under reduced pressure.
-
The resulting oil solidifies upon standing to form colorless prisms.
Visualizations
Caption: General experimental workflow for the synthesis and purification of ethyl 4-methoxycinnamate.
Caption: Troubleshooting logic for addressing low product yield.
Caption: Troubleshooting logic for addressing product impurity issues.
References
- 1. CN114436835A - Preparation process of ethyl p-methoxycinnamate - Google Patents [patents.google.com]
- 2. CN114436835B - Preparation process of ethyl p-methoxycinnamate - Google Patents [patents.google.com]
- 3. Ethyl 4-methoxycinnamate synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. community.wvu.edu [community.wvu.edu]
Stabilizing ethylhexyl methoxycinnamate against degradation by other UV filters
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stabilization of ethylhexyl methoxycinnamate (EHMC) against degradation by other UV filters, particularly avobenzone (AVB).
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the formulation and testing of sunscreens containing ethylhexyl methoxycinnamate.
Frequently Asked Questions (FAQs)
Q1: Why is my sunscreen formulation losing its efficacy over time when exposed to UV light?
A1: The loss of efficacy is likely due to the photodegradation of the UV filters. Ethylhexyl methoxycinnamate (EHMC), a common UVB filter, is susceptible to degradation, especially when formulated with the UVA filter avobenzone (AVB). Upon UV exposure, these two molecules can undergo a [2+2] cycloaddition reaction, forming non-UV-absorbing cyclobutane derivatives. This reaction reduces the overall UV protection of the formulation.[1][2] EHMC can also undergo cis/trans photoisomerization, which can contribute to a reduction in its UV-absorbing capacity.
Q2: I've noticed a significant drop in UVA protection in my formulation containing ethylhexyl methoxycinnamate and avobenzone. What is the likely cause?
A2: Avobenzone is notoriously photounstable and its degradation is often accelerated in the presence of octinoxate (ethylhexyl methoxycinnamate). The primary degradation pathway is a photochemical reaction between the two filters, leading to the breakdown of avobenzone and a subsequent loss of UVA protection.[1][2]
Q3: What are the most effective strategies to stabilize ethylhexyl methoxycinnamate in the presence of avobenzone?
A3: Several strategies can be employed:
-
Inclusion of a Photostabilizer: Incorporating a photostable UV filter that can dissipate the absorbed UV energy without degrading is a highly effective approach. Tinosorb S (Bemotrizinol) has been shown to be a potent photostabilizer for the combination of avobenzone and ethylhexyl methoxycinnamate.[1]
-
Addition of Antioxidants: Antioxidants can help mitigate photodegradation by quenching reactive oxygen species (ROS) generated upon UV exposure, which can contribute to the breakdown of UV filters.
-
Encapsulation: Encapsulating one or both of the UV filters in microparticles can physically separate them, thereby preventing their interaction and subsequent degradation.
Troubleshooting Common Experimental Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent HPLC results for UV filter concentration. | Improper sample extraction from the sunscreen matrix. | Ensure complete dissolution of the sunscreen film using sonication and an appropriate solvent like methanol or an acetonitrile/THF mixture. Filter the sample through a 0.45 µm syringe filter before injection. |
| Degradation of a UV filter during the analytical process. | Use amber vials to protect samples from light and analyze them promptly after preparation. Ensure the mobile phase is properly degassed. | |
| High variability in in vitro photostability measurements. | Non-uniform application of the sunscreen film on the substrate. | Use a standardized spreading technique to achieve a uniform film thickness. Allow the film to dry completely before UV irradiation. |
| Fluctuations in the UV lamp output. | Regularly calibrate the solar simulator's irradiance using a spectroradiometer to ensure a consistent UV dose is delivered to the samples. | |
| Unexpected degradation of ethylhexyl methoxycinnamate in a formulation without avobenzone. | Presence of other destabilizing ingredients or pro-oxidants in the formulation. | Review the full formulation for ingredients that may promote photodegradation. Consider the addition of antioxidants to quench free radicals. |
| Photoisomerization of EHMC. | While some isomerization is expected, significant degradation may indicate a need for a photostabilizer even in the absence of avobenzone. |
Data Presentation: Efficacy of Stabilizers
The following tables summarize quantitative data on the effectiveness of different stabilization strategies for formulations containing ethylhexyl methoxycinnamate and avobenzone.
Table 1: Effect of Tinosorb S on the Photostability of Avobenzone and Ethylhexyl Methoxycinnamate
| Formulation | Tinosorb S Concentration (% w/w) | Avobenzone Loss after 30 MED UV Exposure (%) | Ethylhexyl Methoxycinnamate Loss after 30 MED UV Exposure (%) |
| 5% AVB + 5% EHMC | 0 | 56-70 | Not specified, but significant |
| 5% AVB + 5% EHMC | 2.5 | ~35 | ~45 |
| 5% AVB + 5% EHMC | 5.0 | ~25 | ~38 |
| 5% AVB + 5% EHMC | 7.5 | ~20 | ~35 |
| 5% AVB + 5% EHMC | 10.0 | ~17 | ~32 |
Data extracted from Chatelain and Gabard, 2001.
Table 2: Comparative Efficacy of Quercetin and Other Stabilizers on the Photostability of a Butyl Methoxydibenzoylmethane (BMDBM) and Octyl Methoxycinnamate (OMC) Combination
| Stabilizer | Concentration (% w/w) | BMDBM Photodegradation (%) | OMC Photodegradation (%) |
| None | 0 | 40.3 ± 2.4 | 51.3 ± 2.1 |
| Quercetin | 0.1 | 27.7 ± 2.6 | 42.2 ± 2.0 |
| Octocrylene | 5.0 | 31.2 ± 2.1 | 45.1 ± 1.8 |
| Vitamin E | 1.0 | 35.8 ± 2.5 | 48.7 ± 2.3 |
| Butylated Hydroxyanisole (BHA) | 0.1 | 38.1 ± 2.2 | 50.1 ± 2.0 |
Data extracted from Scalia and Mezzena, 2010.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the photostability of sunscreen formulations.
1. In Vitro Photostability Assessment by UV-Vis Spectroscopy
This method evaluates the change in UV absorbance of a sunscreen film before and after exposure to a controlled dose of UV radiation.
-
Materials and Equipment:
-
UV-Vis Spectrophotometer with an integrating sphere.
-
Solar simulator with a controlled UV output.
-
Polymethylmethacrylate (PMMA) plates.
-
Positive displacement pipette.
-
-
Procedure:
-
Sample Application: Accurately weigh and apply a specific amount of the sunscreen formulation (typically 1.3 mg/cm²) onto the roughened surface of a PMMA plate.
-
Spreading: Spread the product evenly across the entire surface of the plate using a gloved finger or a mechanical spreader to achieve a uniform film.
-
Drying: Allow the film to dry in the dark at a controlled temperature (e.g., 35°C) for at least 30 minutes.
-
Pre-Irradiation Measurement (A₀): Place the PMMA plate in the spectrophotometer and measure the initial absorbance spectrum from 290 nm to 400 nm.
-
UV Irradiation: Expose the plate to a defined dose of UV radiation from the solar simulator. The dose is often calculated based on the product's expected Sun Protection Factor (SPF).
-
Post-Irradiation Measurement (A₁): Immediately after irradiation, remeasure the absorbance spectrum of the sample under the same conditions as the pre-irradiation measurement.
-
Data Analysis: Calculate the change in absorbance or the area under the curve (AUC) for the UVA and UVB regions before and after irradiation to determine the percentage of degradation. A formulation is often considered photostable if it retains at least 80% of its original UVA protection.
-
2. Quantification of UV Filters by High-Performance Liquid Chromatography (HPLC)
This method provides a precise quantification of the concentration of individual UV filters in a sunscreen formulation before and after UV irradiation.
-
Materials and Equipment:
-
HPLC system with a UV or Diode Array Detector (DAD).
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Sonicator.
-
Syringe filters (0.45 µm).
-
Analytical standards of the UV filters.
-
HPLC-grade solvents (e.g., methanol, acetonitrile, water).
-
-
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of the UV filters of interest at known concentrations in a suitable solvent (e.g., methanol).
-
Sample Preparation (Pre- and Post-Irradiation):
-
Accurately weigh a known amount of the sunscreen formulation (before and after UV irradiation as per the UV-Vis spectroscopy protocol) into a volumetric flask.
-
Add a suitable solvent (e.g., methanol or acetonitrile/THF) and sonicate to ensure complete extraction of the UV filters.
-
Dilute the extract to a suitable concentration that falls within the linear range of the calibration curve.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: Isocratic or gradient elution with a mixture of methanol and water (e.g., 88:12 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 20°C.
-
Detection Wavelength: Set to the maximum absorbance wavelength of the target UV filters (e.g., ~310 nm for EHMC, ~360 nm for AVB).
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of the UV filters in the samples by comparing their peak areas to the calibration curve. The percentage of degradation can then be calculated by comparing the concentrations in the irradiated and non-irradiated samples.
-
Mandatory Visualizations
The following diagrams illustrate the key chemical processes involved in the degradation and stabilization of ethylhexyl methoxycinnamate.
References
Encapsulation strategies to improve the safety profile of octinoxate
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the encapsulation of octinoxate to improve its safety profile.
Frequently Asked Questions (FAQs)
Q1: Why is encapsulation of octinoxate necessary? A1: Octinoxate, a common UVB filter, has safety concerns related to its potential to penetrate the skin, leading to systemic absorption.[1][2] Additionally, it can be photounstable, degrading upon UV exposure, which reduces its efficacy and can produce potentially harmful byproducts.[3][4][5] Encapsulation is a promising strategy to mitigate these issues by enhancing its photostability and reducing skin permeation, thereby improving its overall safety and efficacy profile.
Q2: What are the primary encapsulation strategies for octinoxate? A2: The main strategies investigated for octinoxate and other UV filters include:
-
Cyclodextrin (CD) Inclusion Complexes: Octinoxate is entrapped within the hydrophobic cavity of cyclodextrins, such as β-cyclodextrin. This method is effective at improving photostability.
-
Liposomal Encapsulation: The UV filter is incorporated into the lipid bilayer or aqueous core of liposomes. This strategy is noted for high encapsulation efficiency for lipophilic molecules like octinoxate.
-
Polymeric Nanoparticles: Biodegradable and biocompatible polymers, such as poly-d,l-lactide-co-glycolide (PLGA) or ethyl cellulose, are used to form nanoparticles that carry the octinoxate. PLGA nanoparticles, in particular, have been shown to reduce photodegradation.
-
Mesoporous Silica (MS) Encapsulation: Octinoxate is loaded into the porous structure of silica particles. This technique has demonstrated a significant reduction in skin penetration and an increase in photoprotective performance.
Q3: How does encapsulation improve the photostability of octinoxate? A3: Encapsulation protects octinoxate from direct UV exposure and can prevent interactions with other UV filters, such as avobenzone, which are known to accelerate its degradation. By physically shielding the octinoxate molecule within a carrier, the energy absorbed from UV radiation is less likely to break chemical bonds. Studies have shown that encapsulation in β-cyclodextrins, PLGA nanoparticles, and mesoporous silica significantly reduces photodegradation.
Q4: How does encapsulation reduce the skin penetration of octinoxate? A4: The primary mechanism is size exclusion. The larger size of the carrier system (e.g., nanoparticle, liposome, or silica particle) compared to the individual octinoxate molecule physically hinders its passage through the narrow intercellular spaces of the stratum corneum, the skin's outermost layer. This keeps the UV filter on the skin's surface where it is most effective. Encapsulation in mesoporous silica, for instance, has been shown to reduce in vitro skin permeation by over 55%.
Q5: What are the key techniques to characterize encapsulated octinoxate? A5: A combination of techniques is required to fully characterize the encapsulated system. These include:
-
Spectroscopy (FTIR, Raman, NMR): To confirm the successful inclusion of octinoxate within the carrier and check for chemical interactions.
-
Thermal Analysis (TGA, DSC): To assess encapsulation, evaluate the physical state of the drug (crystalline vs. amorphous), and determine thermal stability.
-
Microscopy (SEM, TEM): To visualize the morphology, size, and shape of the encapsulation system.
-
Particle Size Analysis (DLS): To measure the mean particle size, size distribution (polydispersity index), and zeta potential of nanoparticles or liposomes.
-
UV-Vis Spectrophotometry: To determine encapsulation efficiency and assess photostability by measuring absorbance before and after UV irradiation.
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency (EE%)
| Potential Cause | Troubleshooting Steps |
| Inappropriate Method for Drug Properties | Octinoxate is lipophilic. For liposomes, ensure methods that favor bilayer loading are used (e.g., thin-film hydration). For cyclodextrins, methods like kneading are suitable for poorly water-soluble guests. |
| Incorrect Host-to-Guest Ratio | Optimize the molar ratio of the carrier material to octinoxate. For β-cyclodextrin and octinoxate, a 3:2 molar ratio has been used successfully. |
| Phase Separation/Drug Precipitation | During nanoparticle formation (e.g., emulsification-diffusion), ensure the organic solvent is fully miscible with the aqueous phase to prevent premature drug precipitation. Increase stirring speed or optimize stabilizer concentration. |
| Losses During Purification | Unencapsulated octinoxate must be separated from the carrier. During purification steps like centrifugation or dialysis, ensure the parameters (e.g., centrifugal force, membrane cutoff) are optimized to retain the encapsulated particles while removing the free drug. |
Issue 2: Particle Aggregation and Instability
| Potential Cause | Troubleshooting Steps |
| Insufficient Surface Charge (Low Zeta Potential) | For nanoparticulate systems, a low zeta potential (< |
| Inadequate Stabilizer Concentration | In polymeric nanoparticles or nanoemulsions, the concentration of the stabilizer (e.g., Pluronic® F68, PVA) may be insufficient to cover the particle surface. Increase the stabilizer concentration incrementally. |
| High Polydispersity Index (PDI) | A high PDI (> 0.3) indicates a wide particle size distribution, which can lead to instability (Ostwald ripening). Refine the preparation method by controlling parameters like stirring rate, temperature, and the rate of addition of phases to achieve a more uniform particle population. |
Issue 3: Inconsistent Results in In Vitro Skin Permeation Studies
| Potential Cause | Troubleshooting Steps |
| Skin Membrane Variability | The permeability of excised human or animal skin can vary significantly. Use skin from a single donor for a comparative experiment, or use a standardized synthetic membrane like Strat-M® for better reproducibility. |
| Air Bubbles in Franz Cell | Air bubbles trapped between the membrane and the receptor fluid in a Franz diffusion cell can act as a barrier to diffusion. Ensure the receptor chamber is properly filled and bubbles are removed before starting the experiment. |
| Incorrect Receptor Fluid | The receptor fluid must ensure sink conditions (drug concentration < 10% of its solubility) without damaging the membrane. For lipophilic drugs like octinoxate, a receptor fluid containing a solubilizing agent (e.g., ethanol, polysorbate) may be necessary. |
| Formulation Integrity on Skin Surface | Ensure the applied formulation spreads evenly and that the vehicle does not rapidly evaporate or crystallize, which would alter the thermodynamic activity of the drug. |
Quantitative Data Summary
Table 1: Improvement in Photostability of Encapsulated Octinoxate
| Encapsulation System | Test Condition | % Degradation (Free Octinoxate) | % Degradation (Encapsulated Octinoxate) | Source(s) |
| PLGA Nanoparticles | UV Irradiation in Emulsion | 52.3% | 35.3% | |
| β-Cyclodextrin Complex | 24h UV Irradiation | Unstable (dramatic change in absorption) | Stable (no sign of photoreaction byproducts) |
Table 2: Reduction in In Vitro Skin Permeation of Encapsulated Octinoxate
| Encapsulation System | Skin Model | Cumulative Permeation (Free Octinoxate) | Cumulative Permeation (Encapsulated Octinoxate) | % Reduction | Source(s) |
| Mesoporous Silica (MS) | Porcine Skin | 114.1 ± 3.9 µg/cm² | 51.6 ± 2.3 µg/cm² | > 55% |
Table 3: Encapsulation Efficiency (EE%) of UV Filters in Various Systems
| Encapsulation System | UV Filter | Encapsulation Efficiency (EE%) | Source(s) |
| Liposomes (MLV) | Octyl Methoxycinnamate (OMC) | 89.66 ± 2.08% | |
| Liposomes (SUV) | Octyl Methoxycinnamate (OMC) | 89.7 ± 0.7% | |
| Mesoporous Silica (MS) | OMC & Benzophenone-3 | Up to 72 wt% loading |
Experimental Protocols & Visualizations
Logical Pathway for Improved Safety Profile
The primary goal of encapsulation is to enhance the safety of octinoxate by concurrently increasing its photostability and reducing its ability to penetrate the skin. This dual action minimizes systemic exposure and the formation of potentially harmful degradation products.
Protocol 1: Preparation of Octinoxate-Loaded Liposomes (Thin-Film Hydration)
This protocol describes the preparation of multilamellar vesicles (MLV) containing octinoxate.
-
Lipid Preparation: Dissolve appropriate amounts of lipids (e.g., soy lecithin and cholesterol) and octinoxate in a chloroform/ethanol mixture (2:1 v/v) in a round-bottom flask.
-
Film Formation: Evaporate the organic solvents using a rotary evaporator at 45°C. For the first 20 minutes, evaporate under a nitrogen stream without vacuum, followed by 40 minutes under vacuum to ensure complete removal of the solvent. A thin, dry lipid film will form on the flask wall.
-
Film Desiccation: Store the lipid film in a desiccator overnight at room temperature to remove any residual solvent traces.
-
Hydration: Hydrate the dry lipid film with a phosphate buffer (pH 5.3) by vortexing or mechanical shaking at a temperature above the lipid phase transition temperature (e.g., 52°C). This process results in the formation of multilamellar vesicles (MLV) with octinoxate entrapped within the lipid bilayers.
-
(Optional) Sizing: To produce smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size.
Experimental Workflow: Formulation and Characterization
The following diagram outlines the typical workflow from the synthesis of encapsulated octinoxate to its full characterization.
Protocol 2: In Vitro Skin Permeation Study
This protocol uses Franz-type diffusion cells to assess the permeation of octinoxate across a skin membrane.
-
Membrane Preparation: Use excised human or porcine skin. Shave any hair and separate the epidermal or dermal layer to the desired thickness. Allow the skin to equilibrate in phosphate-buffered saline (PBS) before use.
-
Franz Cell Assembly: Mount the skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor compartment.
-
Receptor Chamber: Fill the receptor chamber with a suitable receptor fluid (e.g., PBS with 5% v/v ethanol) and ensure no air bubbles are present. Maintain the temperature at 32-37°C to simulate physiological conditions.
-
Sample Application: Apply a precise amount of the formulation (e.g., 5-10 mg/cm²) containing either free or encapsulated octinoxate to the skin surface in the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw aliquots from the receptor fluid for analysis and replace with an equal volume of fresh, pre-warmed receptor fluid.
-
Quantification: Analyze the concentration of octinoxate in the collected samples using a validated HPLC method.
-
Skin Analysis: At the end of the experiment, dismount the skin. The amount of octinoxate retained in different skin layers (stratum corneum vs. viable epidermis/dermis) can be quantified after extraction.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the viability of skin cells (e.g., L929 fibroblasts or HaCaT keratinocytes) after exposure to octinoxate formulations.
-
Cell Culture: Culture fibroblasts in appropriate media (e.g., RPMI with 10% fetal bovine serum) in a 96-well plate at a density of ~2 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of free octinoxate and encapsulated octinoxate in the cell culture medium. Remove the old medium from the wells and add the treatment solutions. Include a negative control (medium only) and a positive control (e.g., Triton X-100).
-
Incubation: Incubate the treated cells for a specified period (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the negative control. A significant decrease in viability indicates a cytotoxic effect.
Workflow for In Vitro Safety and Efficacy Assessment
This diagram illustrates the parallel testing required to confirm that an encapsulated formulation is both safe (low permeation, low cytotoxicity) and effective (high photostability).
References
Technical Support Center: Enhancing Sunscreen Efficacy with Rosmarinic Acid and Ethylhexyl Methoxycinnamate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on enhancing sunscreen efficacy by combining rosmarinic acid with ethylhexyl methoxycinnamate.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism by which rosmarinic acid enhances the efficacy of sunscreens containing ethylhexyl methoxycinnamate?
Rosmarinic acid primarily enhances sunscreen efficacy through its potent antioxidant properties.[1][2][3] It scavenges reactive oxygen species (ROS) generated by UV radiation, thereby reducing oxidative stress on the skin.[1][3] This complements the UV filtering action of ethylhexyl methoxycinnamate. Additionally, rosmarinic acid may stimulate the body's own endogenous antioxidant defense mechanisms.
2. What is the typical concentration of rosmarinic acid used to see a significant enhancement in SPF?
Studies have shown that even a low concentration of 0.1% w/w rosmarinic acid can lead to a significant increase in the Sun Protection Factor (SPF) of a sunscreen formulation. One study reported a 41% increase in SPF with the addition of 0.1% rosmarinic acid to a formulation containing ethylhexyl methoxycinnamate and avobenzone.
3. Does rosmarinic acid improve the photostability of ethylhexyl methoxycinnamate?
The effect of rosmarinic acid on the photostability of ethylhexyl methoxycinnamate is not consistently positive. While rosmarinic acid's antioxidant properties might be expected to mitigate photodegradation, some studies have found that at a concentration of 0.1%, it did not significantly increase the photostability of a UV filter combination that included ethylhexyl methoxycinnamate. Ethylhexyl methoxycinnamate is known to be prone to photoisomerization, which can reduce its efficacy.
4. Can the addition of rosmarinic acid reduce the required concentration of conventional UV filters like ethylhexyl methoxycinnamate?
Yes, incorporating natural molecules with antioxidant activities, such as rosmarinic acid, could potentially allow for a reduction in the concentration of conventional UV filters in the final product while maintaining or even improving the SPF. This can be advantageous for reducing the overall chemical load of the sunscreen and minimizing potential environmental impact.
5. What are the key benefits of adding rosmarinic acid to a sunscreen formulation beyond SPF enhancement?
Beyond boosting SPF, rosmarinic acid adds significant antioxidant activity to the formulation, which can help in developing anti-aging cosmetic products. It also possesses anti-inflammatory, antiviral, and antibiotic properties. Furthermore, some research suggests it may contribute to skin hydration.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Unexpectedly low SPF value after adding rosmarinic acid. | 1. Formulation Instability: The addition of rosmarinic acid may have destabilized the emulsion, leading to poor film formation on the substrate. 2. Incompatible Ingredients: Other ingredients in the formulation may be interacting negatively with rosmarinic acid or ethylhexyl methoxycinnamate. 3. Incorrect pH: The pH of the final formulation may not be optimal for the stability and efficacy of the active ingredients. | 1. Emulsion Stability Assessment: Conduct stability tests (e.g., centrifugation, temperature cycling) to ensure the emulsion is stable. Consider adjusting the emulsifier system. 2. Ingredient Compatibility Check: Review all ingredients for known incompatibilities. Test simplified formulations to isolate the problematic interaction. 3. pH Optimization: Measure and adjust the pH of the formulation to a range suitable for both rosmarinic acid and ethylhexyl methoxycinnamate stability. |
| Decreased photostability of the formulation. | 1. Insufficient Concentration of Rosmarinic Acid: The concentration of rosmarinic acid may be too low to effectively quench the free radicals generated during UV exposure, which contribute to the degradation of ethylhexyl methoxycinnamate. 2. Pro-oxidant Effect: Under certain conditions (e.g., presence of metal ions), some antioxidants can exhibit pro-oxidant activity. | 1. Concentration Optimization: Experiment with slightly higher concentrations of rosmarinic acid, while monitoring for any negative impacts on formulation stability or sensory characteristics. 2. Addition of a Chelating Agent: Incorporate a chelating agent (e.g., EDTA) to sequester any metal ions that could promote pro-oxidant activity. |
| Phase separation or changes in viscosity over time. | 1. Emulsifier Incompatibility: The chosen emulsifier may not be robust enough to handle the addition of a phenolic compound like rosmarinic acid. 2. Improper Dispersion: Rosmarinic acid may not be fully solubilized or dispersed within the formulation. | 1. Emulsifier Selection: Re-evaluate the emulsifier system. A combination of emulsifiers may be necessary to create a stable emulsion. 2. Solubilization/Dispersion Technique: Ensure proper technique for incorporating rosmarinic acid. This may involve pre-dissolving it in a suitable solvent or using high-shear mixing. |
| Discoloration of the formulation (e.g., turning yellow or brown). | 1. Oxidation of Rosmarinic Acid: Phenolic compounds like rosmarinic acid are prone to oxidation, which can lead to color changes, especially when exposed to light and air. | 1. Use of Antioxidant Synergists: Incorporate other antioxidants, such as tocopherol (Vitamin E) or ascorbic acid, which can help regenerate rosmarinic acid and improve color stability. 2. Opaque Packaging: Store the formulation in opaque, airtight packaging to minimize exposure to light and oxygen. |
Data Presentation
Table 1: In Vitro and In Vivo SPF Enhancement by Rosmarinic Acid (0.1% w/w)
| Formulation | Ethylhexyl Methoxycinnamate (% w/w) | Avobenzone (% w/w) | Rosmarinic Acid (% w/w) | In Vitro SPF (Mean ± SD) | In Vivo SPF (Mean ± SD) |
| F1 (Control) | 10.0 | 5.0 | 0.0 | 20.3 ± 1.2 | 21.5 ± 2.1 |
| F2 | 10.0 | 2.5 | 0.1 | 22.1 ± 1.5 | 21.8 ± 2.5 |
| F3 | 10.0 | 5.0 | 0.1 | 24.5 ± 1.8 | 30.3 ± 3.4 |
Data adapted from a study by Bispo et al. (2023).
Table 2: Antioxidant Activity of Rosmarinic Acid
| Assay | Rosmarinic Acid | Ascorbic Acid (Reference) |
| TBARS Protection Factor | 3.24 times greater than Ascorbic Acid | 1.00 |
| TEAC Value | 1.6 times greater than Ascorbic Acid | 1.00 |
Data adapted from a study by Pérez-Sánchez et al. (2009).
Experimental Protocols
In Vitro SPF Measurement
This protocol is based on the principles of diffuse transmittance spectrophotometry.
Materials and Equipment:
-
UV-Vis Spectrophotometer with an integrating sphere (e.g., Labsphere UV2000S)
-
Polymethyl methacrylate (PMMA) plates with a roughened surface
-
Positive displacement pipette or syringe
-
Gloved finger or automated spreading device
-
Reference sunscreen with a known SPF
Procedure:
-
Sample Application: Apply the sunscreen formulation to the PMMA plate at a concentration of 1.3 mg/cm².
-
Spreading: Spread the sample evenly across the plate using a gloped finger or an automated spreading device to achieve a uniform film.
-
Drying: Allow the film to dry for at least 15-30 minutes in the dark at a controlled temperature.
-
Measurement: Place the PMMA plate in the spectrophotometer and measure the UV transmittance at multiple points across the plate in the wavelength range of 290-400 nm.
-
Calculation: The in vitro SPF is calculated using a specific equation that integrates the erythemal action spectrum and the solar spectral irradiance over the UV spectrum, corrected by the measured transmittance of the sunscreen film.
Photostability Testing
This protocol assesses the change in UV absorbance of a sunscreen film after exposure to a controlled dose of UV radiation.
Materials and Equipment:
-
UV-Vis Spectrophotometer with an integrating sphere
-
Solar simulator with a controlled UV output
-
PMMA plates
-
Pipette or syringe
Procedure:
-
Initial Measurement (Pre-irradiation):
-
Apply and spread the sunscreen sample on a PMMA plate as described in the in vitro SPF protocol.
-
Measure the initial absorbance spectrum of the sunscreen film from 290 to 400 nm.
-
-
UV Irradiation:
-
Expose the PMMA plate with the sunscreen film to a controlled dose of UV radiation from a solar simulator. The dose is often a fraction of the product's SPF.
-
-
Final Measurement (Post-irradiation):
-
Immediately after irradiation, re-measure the absorbance spectrum of the sunscreen film under the same conditions as the pre-irradiation measurement.
-
-
Analysis:
-
Compare the pre- and post-irradiation absorbance spectra.
-
Calculate the percentage of change in the area under the curve or the change in SPF value to quantify the photostability.
-
Visualizations
Caption: Synergistic photoprotection mechanism of Ethylhexyl Methoxycinnamate and Rosmarinic Acid.
Caption: A logical workflow for troubleshooting common issues in formulation experiments.
References
Technical Support Center: Troubleshooting Matrix Effects in LC-MS/MS Analysis of Ethyl Methoxycinnamate
Welcome to the technical support center for troubleshooting matrix effects in the LC-MS/MS analysis of ethyl methoxycinnamate. This resource is designed for researchers, scientists, and drug development professionals to identify, understand, and mitigate the challenges posed by matrix effects in their analytical workflows.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] This phenomenon can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[1][4] The "matrix" refers to all components within a sample other than the analyte of interest, such as proteins, lipids, salts, and endogenous molecules.
Q2: How can I determine if my analysis of this compound is affected by matrix effects?
A2: Two primary methods are used to assess matrix effects: the post-column infusion method and the post-extraction spike method. The post-column infusion method provides a qualitative assessment by identifying regions in the chromatogram where ion suppression or enhancement occurs. The post-extraction spike method offers a quantitative evaluation by comparing the analyte's response in a pure solvent to its response in a sample matrix extract.
Q3: What are the common strategies to minimize or eliminate matrix effects?
A3: A multi-pronged approach is often the most effective. Key strategies include:
-
Optimizing Sample Preparation: Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation can remove interfering matrix components.
-
Chromatographic Separation: Modifying chromatographic conditions (e.g., gradient, column chemistry, flow rate) can separate the analyte from co-eluting matrix components.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering components, although this may compromise sensitivity if the analyte concentration is low.
-
Internal Standards: Using a stable isotope-labeled (SIL) internal standard that co-elutes with the analyte is a highly effective way to compensate for matrix effects, as it is affected similarly to the analyte.
-
Standard Addition: This method involves adding known amounts of the analyte to the sample to create a calibration curve within the sample's own matrix, thereby accounting for matrix effects.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the sample matrix can also help to compensate for these effects.
Troubleshooting Guides
Guide 1: How to Perform a Post-Extraction Spike Experiment to Quantify Matrix Effects
This guide provides a step-by-step protocol to quantitatively assess the presence and magnitude of matrix effects on the analysis of this compound.
Objective: To calculate the Matrix Effect (ME) factor.
Experimental Protocol:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike a known concentration of this compound standard into the initial mobile phase solvent.
-
Set B (Post-Extraction Spike): Prepare a blank matrix sample (e.g., plasma, urine without the analyte) by performing the complete extraction procedure. After the final extraction step, spike the resulting extract with the same concentration of this compound standard as in Set A.
-
-
Analyze both sets of samples using the developed LC-MS/MS method.
-
Calculate the Matrix Effect (ME) factor using the following formula:
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
Data Interpretation:
| Matrix Effect (ME) Factor | Interpretation | Recommended Action |
| ME = 100% | No significant matrix effect. | Proceed with the current method. |
| ME < 80% | Significant ion suppression. | Implement strategies to mitigate matrix effects (see FAQs). |
| ME > 120% | Significant ion enhancement. | Implement strategies to mitigate matrix effects (see FAQs). |
Guide 2: How to Use the Standard Addition Method to Correct for Matrix Effects
This guide details the standard addition method, a powerful technique to obtain accurate quantification of this compound in complex matrices where matrix effects are present.
Objective: To determine the concentration of this compound in a sample while correcting for matrix effects.
Experimental Protocol:
-
Divide the unknown sample into at least four equal aliquots.
-
Spike the aliquots:
-
Aliquot 1: Leave unspiked (this is the unknown).
-
Aliquot 2, 3, 4...: Add increasing, known amounts of this compound standard to the remaining aliquots.
-
-
Analyze all aliquots using the LC-MS/MS method.
-
Construct a calibration curve by plotting the measured peak area against the concentration of the added standard.
-
Determine the unknown concentration by extrapolating the linear regression line to the x-axis (where the peak area is zero). The absolute value of the x-intercept represents the concentration of this compound in the original, unspiked sample.
Data Presentation:
| Aliquot | Added Concentration of this compound (ng/mL) | Measured Peak Area |
| 1 | 0 | User's Data |
| 2 | 10 | User's Data |
| 3 | 25 | User's Data |
| 4 | 50 | User's Data |
Visual Workflow and Logic Diagrams
Workflow for Investigating and Mitigating Matrix Effects
References
Technical Support Center: Optimization of Extraction Methods for Ethyl Methoxycinnamate from Complex Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of ethyl methoxycinnamate from complex matrices.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the extraction of this compound.
1. Low Extraction Yield
Q: My extraction yield of this compound is consistently low. What are the potential causes and how can I improve it?
A: Low extraction yield can be attributed to several factors, from the initial sample preparation to the chosen extraction method and parameters. Here’s a systematic approach to troubleshooting:
-
Sample Preparation:
-
Drying Method: The drying process can significantly impact the final yield. For instance, vacuum drying of Kaempferia galanga L. has been shown to cause a decrease in ethyl p-methoxycinnamate (EPMC) content by about 7%.[1][2] Consider air-drying or freeze-drying as alternatives.
-
Particle Size: Ensure the plant material is ground to a fine, uniform powder. This increases the surface area available for solvent interaction, leading to more efficient extraction.
-
-
Choice of Extraction Method & Solvent:
-
Method Selection: Different methods offer varying efficiencies. Soxhlet extraction with n-hexane has been reported to provide a high extraction yield (1.99% based on dried herb weight), although the purity might be lower compared to other methods like water distillation.[1][2] Supercritical Fluid Extraction (SFE) is another efficient method.[3]
-
Solvent Polarity: The choice of solvent is critical. Nonpolar solvents like n-hexane have shown good results for EPMC extraction. Maceration with n-hexane has yielded 1.43% and 1.84% of ethyl trans-p-methoxycinnamate from two different varieties of K. galanga L. In some studies, acetone has been suggested as a highly suitable solvent, followed by methanol, chloroform, and dichloromethane.
-
-
Optimization of Extraction Parameters:
-
Temperature and Pressure (for SFE): For Supercritical CO2 extraction, parameters like temperature and pressure are crucial. Optimal conditions have been reported at an extraction temperature of 50°C and a pressure of 27 MPa, which yielded 19.78 ± 0.04 mg/g of EPMC.
-
Extraction Time: Ensure the extraction time is sufficient for the chosen method. For SFE, an extraction time of 1 hour was used in an optimized protocol. For maceration, a common duration is 3x24 hours.
-
2. Poor Purity of the Extract
Q: The purity of my this compound extract is low, and I'm seeing significant contamination with other compounds. How can I improve the purity?
A: Low purity is a common challenge, especially when dealing with complex plant matrices. Here are some strategies to enhance the purity of your extract:
-
Selective Extraction Method:
-
Water Distillation: This method can yield EPMC with high purity, and it is applicable to both fresh and dried herbs.
-
Supercritical Fluid Extraction (SFE): SFE is known for its selectivity. By optimizing the pressure and temperature, you can target specific compounds. When combined with techniques like high-speed countercurrent chromatography (HSCCC), SFE can yield EPMC with purities of 98.4%.
-
-
Post-Extraction Purification:
-
Recrystallization: This is a fundamental and effective technique for purifying crystalline compounds like EPMC. N-hexane is a commonly used solvent for recrystallization. A two-solvent system of ethanol and water can also be used for further purification.
-
Column Chromatography: This is a standard method for separating compounds from a mixture. Silica gel is a common stationary phase for the purification of EPMC.
-
High-Speed Countercurrent Chromatography (HSCCC): This technique is highly effective for separating compounds from complex mixtures. A two-phase solvent system of n-hexane:ethyl acetate:methanol:water (7:3:8:2, v/v/v/v) has been successfully used to isolate EPMC with high purity.
-
3. Inconsistent Results
Q: I am getting inconsistent extraction yields and purities between different batches. What could be causing this variability?
A: Inconsistent results can be frustrating and can arise from variations in the raw material or the experimental procedure.
-
Raw Material Variability:
-
Harvesting Season: The chemical composition of plant materials can vary depending on the season of harvest. For Kaempferia galanga L., rhizomes harvested in the rainy season yielded a higher extract percentage (14.56% w/w) and EPMC content (0.01%) compared to those harvested in the dry season (5.79% w/w yield and 0.001% EPMC).
-
Plant Variety: Different varieties of the same plant can have different phytochemical profiles.
-
-
Procedural Consistency:
-
Precise Parameter Control: Ensure that all extraction parameters (temperature, pressure, time, solvent-to-solid ratio) are kept consistent across all experiments.
-
Standardized Analytical Method: Use a validated and standardized analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the EPMC content accurately. Ensure the HPLC system is properly calibrated and that the mobile phase composition and flow rate are consistent.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from Kaempferia galanga L.?
A1: Several methods are commonly employed, each with its own advantages and disadvantages:
-
Soxhlet Extraction: Known for providing high extraction yields, though the purity may be lower.
-
Water Distillation: Can produce high-purity EPMC and is suitable for both fresh and dried plant material.
-
Maceration: A simple technique involving soaking the plant material in a solvent. N-hexane is a common solvent for this method.
-
Supercritical Fluid Extraction (SFE): A more advanced and selective method that uses supercritical CO2 as a solvent. It is known for its efficiency and can be optimized to target specific compounds.
-
Microwave-Assisted Extraction (MAE): A modern technique that uses microwave energy to heat the solvent and sample, which can accelerate the extraction process.
Q2: Which solvent is best for extracting this compound?
A2: The choice of solvent is crucial and depends on the extraction method and the desired outcome (yield vs. purity).
-
N-hexane: A nonpolar solvent that has been shown to be effective in Soxhlet extraction and maceration, providing high yields.
-
Ethanol: Often used for initial extraction, but may result in a crude extract that requires further purification.
-
Acetone, Methanol, Chloroform, Dichloromethane: These solvents have also been investigated, with acetone showing high extraction efficiency.
Q3: How can I analyze the purity and concentration of this compound in my extract?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the analysis of EPMC. Key parameters for HPLC analysis include:
-
Column: A C18 column is typically used.
-
Mobile Phase: A common mobile phase is a mixture of methanol and water (e.g., 70:30 v/v), sometimes with the addition of trifluoroacetic acid (TFA).
-
Detector: A UV detector set at a wavelength of 308 nm is suitable for detecting EPMC.
Data Presentation: Comparison of Extraction Methods
| Extraction Method | Matrix | Solvent/Conditions | Yield | Purity | Reference |
| Soxhlet Extraction | Kaempferia galanga L. (dried) | n-hexane | 1.99% (w/w) | Lower than water distillation | |
| Water Distillation | Kaempferia galanga L. (fresh/dried) | Water | High | High | |
| Maceration | Kaempferia galanga L. | n-hexane | 1.43% - 1.84% (w/w) | - | |
| Maceration | Kaempferia galanga L. | 70% Ethanol | 14.56% (w/w, rainy season) | 0.01% EPMC | |
| Maceration | Kaempferia galanga L. | 70% Ethanol | 5.79% (w/w, dry season) | 0.001% EPMC | |
| Supercritical Fluid Extraction (SFE) | Kaempferia galanga L. | CO2 (50°C, 27 MPa, 1h) | 19.78 ± 0.04 mg/g | - | |
| SFE with HSCCC purification | Kaempferia galanga L. | - | - | 98.4% |
Experimental Protocols
1. Protocol for Supercritical Fluid Extraction (SFE) of this compound
This protocol is based on the optimized conditions reported by Wu et al. (2016).
-
Sample Preparation:
-
Dry the rhizomes of Kaempferia galanga L. at room temperature.
-
Grind the dried rhizomes into a fine powder.
-
-
SFE Procedure:
-
Load the powdered sample into the extraction vessel of the SFE system.
-
Set the extraction parameters as follows:
-
Extraction Temperature: 50°C
-
Extraction Pressure: 27 MPa
-
Entrainer: 16 mL of a suitable co-solvent (e.g., ethanol)
-
Extraction Time: 1 hour
-
-
Begin the extraction with supercritical CO2.
-
Collect the extract from the collection vessel.
-
The resulting crude extract can be further purified using HSCCC.
-
2. Protocol for Maceration Extraction of this compound
This protocol is a general procedure based on common laboratory practices.
-
Sample Preparation:
-
Obtain dried and powdered rhizomes of Kaempferia galanga L.
-
-
Maceration Procedure:
-
Place the powdered plant material in a suitable container (e.g., a large flask).
-
Add n-hexane to the container, ensuring the powder is fully submerged. A typical solid-to-solvent ratio is 1:10 (w/v).
-
Seal the container and let it stand at room temperature for 24 hours, with occasional shaking.
-
After 24 hours, filter the mixture to separate the extract from the plant material.
-
Repeat the maceration process on the plant residue two more times with fresh solvent.
-
Combine all the filtrates.
-
Concentrate the combined extract under vacuum using a rotary evaporator to obtain the crude extract.
-
The crude extract can be further purified by recrystallization from n-hexane.
-
Visualizations
Caption: General workflow for the extraction and analysis of this compound.
Caption: Troubleshooting logic for addressing low extraction yield.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for Octyl Methoxycinnamate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a validated UV-spectrophotometric method for the analysis of octyl methoxycinnamate (OMC) with alternative analytical techniques, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is intended to assist researchers and quality control analysts in selecting the most suitable method based on their specific requirements for accuracy, precision, speed, and cost.
Performance Comparison of Analytical Methods
The selection of an analytical method for the quantification of octyl methoxycinnamate in various formulations, particularly in sunscreen products, is critical for quality assurance and product development. The following table summarizes the key performance parameters of a validated UV-spectrophotometric method alongside HPLC and GC-MS methods, providing a clear basis for comparison.
| Parameter | UV-Spectrophotometry | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity Range | 4–12 µg/ml[1][2][3][4] | 0.25–250 µg/ml[5] | 21.0–105.0 µg/mL |
| Accuracy (% Recovery) | 98.23–98.50% | 96.72–105.52% | 96.19%–103.57% |
| Precision (%RSD) | 0.12% | 0.05–1.24% | < 1.26% |
| Limit of Detection (LOD) | Not specified | 0.1 µg/mL | 0.04~0.63 mg/g |
| Limit of Quantification (LOQ) | Not specified | 0.25 µg/mL | 0.12~2.10 mg/g |
| Solvent/Mobile Phase | Methanol | Methanol:water (88:12 v/v) or Acetonitrile and water (gradient) | Dichloromethane |
| Instrumentation | UV-Vis Spectrophotometer | HPLC with DAD or UV detector | GC-MS |
| Key Advantages | Inexpensive, rapid, simple | High selectivity and sensitivity, can analyze multiple components simultaneously | High sensitivity and specificity, provides structural information |
| Key Limitations | Only suitable for products with OMC as the sole UV filter to avoid interference | More complex instrumentation and higher cost compared to UV-Vis | Requires derivatization for some compounds, more complex sample preparation |
Experimental Protocols
Detailed methodologies for the validated UV-spectrophotometric method and a representative HPLC method are provided below. These protocols are based on published and validated methods.
1. Validated UV-Spectrophotometric Method
This method is designed for the quantification of OMC in sunscreen products where OMC is the only UV-absorbing compound in the formulation.
-
Instrumentation: A calibrated UV-Vis spectrophotometer.
-
Solvent: Methanol.
-
Preparation of Standard Stock Solution:
-
Accurately weigh and dissolve an appropriate amount of OMC reference standard in methanol to obtain a stock solution with a concentration of 0.8 mg/ml.
-
-
Preparation of Working Standard Solutions:
-
Perform serial dilutions of the stock solution with methanol to prepare working standard solutions at concentrations of 4, 6, 8, 10, and 12 µg/ml.
-
-
Sample Preparation:
-
Accurately weigh a quantity of the sunscreen product and dissolve it in methanol.
-
For emulsions, ensure thorough mixing to extract the OMC.
-
Filter the solution to remove any undissolved excipients.
-
Dilute the filtered solution with methanol to a final concentration within the linear range of the method (4-12 µg/ml).
-
-
Measurement:
-
Set the spectrophotometer to a wavelength of 310 nm.
-
Use methanol as a blank.
-
Measure the absorbance of the standard and sample solutions.
-
-
Quantification:
-
Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.
-
Determine the concentration of OMC in the sample solution from the calibration curve.
-
2. High-Performance Liquid Chromatography (HPLC) Method
This method allows for the simultaneous quantification of OMC and other UV filters in a single run.
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: Kromasil C18 (250×4.6 mm, 5 μm).
-
Mobile Phase: Methanol and water (88:12 v/v), isocratic elution.
-
Flow Rate: 0.8 mL/min.
-
Detection Wavelength: 325 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: Room temperature.
-
Preparation of Standard and Sample Solutions:
-
Prepare stock solutions of OMC and any other analytes in the mobile phase.
-
Prepare working standard solutions by diluting the stock solutions to the desired concentrations.
-
Extract the OMC from the sample using a suitable solvent (e.g., methanol) with the aid of ultrasonication.
-
Filter the sample extract through a 0.45 µm filter before injection.
-
-
Quantification:
-
Inject the standard solutions to establish a calibration curve.
-
Inject the sample solutions and determine the peak area corresponding to OMC.
-
Calculate the concentration of OMC in the sample based on the calibration curve.
-
Methodology Workflow and Signaling Pathway Diagrams
To visually represent the logical flow of the analytical procedures, the following diagrams are provided in DOT language.
Caption: Workflow for OMC analysis by UV-Spectrophotometry.
References
- 1. Analysis of octyl methoxycinnamate in sunscreen products by a validated UV-spectrophotometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. (Open Access) Analysis of octyl methoxycinnamate in sunscreen products by a validated UV-spectrophotometric method. (2016) | Mayuree Kanlayavattanakul | 2 Citations [scispace.com]
- 5. An ultra-high performance liquid chromatography method to determine the skin penetration of an octyl methoxycinnamate-loaded liquid crystalline system - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Ethylhexyl Methoxycinnamate and Zinc Oxide in Sunscreen Formulations
For Immediate Release
This guide provides a detailed comparison of the efficacy of two commonly used sunscreen active ingredients: the organic filter ethylhexyl methoxycinnamate and the inorganic filter zinc oxide. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on experimental data, detailed experimental protocols, and an examination of their mechanisms of action.
Executive Summary
Ethylhexyl methoxycinnamate, an organic UVB filter, and zinc oxide, a broad-spectrum inorganic filter, are mainstays in photoprotection. This guide synthesizes available data to compare their efficacy in terms of Sun Protection Factor (SPF), UVA Protection Factor (UVA-PF), and critical wavelength. While ethylhexyl methoxycinnamate is an effective UVB absorber, it exhibits vulnerabilities in photostability. Zinc oxide provides broad-spectrum protection through both absorption and scattering of UV radiation but can present formulation challenges and shows discrepancies between in vitro and in vivo efficacy measurements. Understanding these differences is critical for the development of effective and safe sunscreen products.
Quantitative Efficacy Comparison
The following tables summarize the photoprotective performance of ethylhexyl methoxycinnamate and zinc oxide based on in vitro and in vivo studies.
Table 1: In Vitro Performance Characteristics
| Parameter | Ethylhexyl Methoxycinnamate | Zinc Oxide |
| Typical In Vitro SPF | Varies with concentration; a 10% solution can achieve an SPF of ~16.[1] | Varies with concentration and particle size; generally lower in vitro SPF compared to in vivo for high concentrations.[2][3] |
| Critical Wavelength (nm) | Typically < 370 nm | > 370 nm |
| UVA/UVB Ratio | Low | High |
| Photostability | Prone to photoisomerization and photodegradation, leading to reduced efficacy. | Generally photostable, but can be photocatalytic, leading to the generation of reactive oxygen species (ROS). |
Table 2: In Vivo vs. In Vitro Efficacy of Zinc Oxide
| Product Type | In Vivo UVA-PF | In Vitro UVA-PF (ISO 24443) |
| Sunscreen with Zinc Oxide (Product 1) | ~12 | ~5 |
| Sunscreen with Zinc Oxide (Product 2) | ~15 | ~7 |
| Sunscreen with Zinc Oxide (Product 3) | ~18 | ~8 |
Note: Data synthesized from a study highlighting the discrepancy between in vivo and in vitro UVA-PF measurements for sunscreens containing zinc oxide.[3]
Mechanisms of Action and Signaling Pathways
Ethylhexyl Methoxycinnamate: Photoisomerization
Upon exposure to UV radiation, ethylhexyl methoxycinnamate, which exists predominantly in the more stable and effective trans-isomer form, undergoes photoisomerization to the less effective cis-isomer. This process reduces its ability to absorb UVB radiation, thereby decreasing the overall SPF of the formulation over time.
References
A Comparative Guide to the In Vitro Photoprotective Efficacy of Zinc Oxide Nanoaggregates with Organic UV Filters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro photoprotective performance of novel star-shaped zinc oxide (ZnO) nanoaggregates, particularly in synergistic combination with the organic UV filters ethylhexyl methoxycinnamate (EHMC) and butyl methoxydibenzoylmethane (BMDBM). The data presented is supported by experimental findings from recent scientific literature, offering a comprehensive overview for formulation development and research in dermatological and cosmetic sciences.
Executive Summary
The combination of star-shaped ZnO nanoaggregates with the organic UV filters EHMC and BMDBM demonstrates a remarkable synergistic effect, resulting in a substantial increase in in vitro Sun Protection Factor (SPF). This combination not only significantly boosts UVB protection but also maintains a broad-spectrum profile, covering both UVA and UVB regions, even after exposure to UV radiation. The unique morphology of the star-shaped ZnO nanoaggregates appears to be a key factor in this enhanced efficacy, offering a promising alternative to commercially available ZnO particles for developing highly effective and photostable sunscreen formulations.
Comparative Performance Data
The following tables summarize the in vitro photoprotective efficacy of the different components and their combinations.
Table 1: In Vitro Sun Protection Factor (SPF) and Critical Wavelength (cλ)
| Formulation | In Vitro SPF (Mean) | Critical Wavelength (cλ) (nm) | Key Findings |
| EHMC + BMDBM | 26 | > 370 | Provides broad-spectrum protection but with a relatively low SPF. |
| Star-shaped ZnO Nanoaggregates + EHMC + BMDBM | 285 | > 370 | A significant, approximately 990% increase in in vitro SPF compared to the organic filters alone, indicating strong synergism[1][2]. |
| Commercial ZnO (undoped nanoparticles) | 3.65 - 10.10 | Not Specified | In vitro SPF can vary depending on the specific characteristics of the commercial ZnO[3][4]. |
| Star-shaped ZnO Nanoaggregates (alone) | Data not available | > 370 | While specific SPF data for the nanoaggregates alone is not provided in the primary study, their contribution to the broad-spectrum profile is evident. |
Table 2: Photostability Assessment
| Formulation | Post-irradiation SPF | Post-irradiation Critical Wavelength (cλ) (nm) | Photostability Profile |
| EHMC + BMDBM | Reduced | > 370 | The combination of EHMC and BMDBM is known to be susceptible to photodegradation. |
| Star-shaped ZnO Nanoaggregates + EHMC + BMDBM | > 15 | > 370 | Although a reduction in SPF is observed, the formulation retains a broad-spectrum profile, indicating that the ZnO nanoaggregates contribute to the photostability of the organic filters[1]. |
| Commercial ZnO | Not Specified | Not Specified | The photostability of commercial ZnO can be influenced by factors such as particle size and coating. |
Comparison with Alternative Zinc Oxide Morphologies
The morphology of ZnO particles plays a crucial role in their photoprotective efficacy. While star-shaped nanoaggregates have shown exceptional performance, other forms like nanorods and nanoparticles are also utilized in sunscreen formulations.
-
Nanorods: Sunscreens containing ZnO nanorods have demonstrated high SPF values, ranging from 29.50 to 43.48, indicating excellent UVB blocking capability. The elongated structure of nanorods can enhance UV scattering.
-
Nanoparticles (Spherical/Irregular): The in vitro SPF of sunscreens with ZnO nanoparticles typically ranges from 3.65 to 10.10. The efficacy is highly dependent on particle size, concentration, and dispersion within the formulation. Smaller nanoparticles generally offer better transparency on the skin.
The irregular, non-flat surface and high surface area of the star-shaped ZnO nanoaggregates are suggested to contribute to their superior performance in boosting the efficacy of organic UV filters.
Experimental Protocols
Detailed methodologies are crucial for the accurate in vitro assessment of photoprotective efficacy. The following are summaries of the standard protocols used in the cited research.
In Vitro SPF and Critical Wavelength (cλ) Determination
This method evaluates the UV absorbance of a sunscreen product applied to a substrate.
-
Substrate Preparation: A roughened polymethylmethacrylate (PMMA) plate is used as the substrate to mimic the skin's surface.
-
Sample Application: A precise amount of the sunscreen formulation (typically 1.3 mg/cm²) is applied uniformly across the PMMA plate.
-
Spectrophotometric Analysis: The plate is analyzed using a diffuse reflectance spectrophotometer equipped with an integrating sphere. The transmittance of UV radiation through the sunscreen film is measured at defined intervals (typically every 1 nm) across the UV spectrum (290-400 nm).
-
Calculation:
-
In Vitro SPF: The SPF is calculated from the transmittance data using a standardized equation that takes into account the erythemal action spectrum and the solar spectral irradiance.
-
Critical Wavelength (cλ): This is the wavelength at which the integral of the spectral absorbance curve from 290 nm reaches 90% of the total integral from 290 to 400 nm. A critical wavelength of 370 nm or greater is indicative of broad-spectrum protection.
-
Photostability Testing
This protocol assesses the ability of a sunscreen to maintain its protective properties after exposure to UV radiation.
-
Sample Preparation: The sunscreen formulation is applied to a PMMA plate as described for the in vitro SPF test.
-
UV Irradiation: The plate is exposed to a controlled dose of UV radiation from a solar simulator. The irradiation dose is typically a fraction of the product's claimed SPF.
-
Post-Irradiation Analysis: After irradiation, the in vitro SPF and critical wavelength are measured again using the diffuse reflectance spectrophotometer.
-
Evaluation: The percentage of SPF reduction and any change in the critical wavelength are calculated to determine the photostability of the formulation. A formulation that maintains a high SPF and a critical wavelength above 370 nm after irradiation is considered photostable.
Visualizing the Process and Mechanism
To better understand the experimental workflow and the underlying mechanism of photoprotection, the following diagrams are provided.
Conclusion
The synergistic combination of star-shaped ZnO nanoaggregates with EHMC and BMDBM presents a highly effective strategy for formulating broad-spectrum sunscreens with significantly enhanced in vitro SPF values. The unique morphology of these nanoaggregates appears to play a pivotal role in this potentiation. Further research into the precise mechanisms of this synergy and the in vivo performance of these formulations will be invaluable for the development of next-generation photoprotective products. This guide provides a foundational comparison to aid researchers and formulators in leveraging these innovative materials for superior sun care solutions.
References
- 1. In vitro photoprotective efficacy and photostability of synthesized star-shaped ZnO nanoaggregates associated with ethylhexyl methoxycinnamate and butyl methoxydibenzoylmethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
A Comparative Analysis of the Biological Activities of Cinnamic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Cinnamic acid, a naturally occurring aromatic carboxylic acid found in various plants, and its derivatives have garnered significant attention in the scientific community for their diverse and potent biological activities. These compounds present a promising scaffold for the development of novel therapeutic agents. This guide provides a comparative overview of the antimicrobial, antioxidant, anti-inflammatory, and anticancer properties of select cinnamic acid derivatives, supported by quantitative experimental data. Detailed experimental protocols for key biological assays and diagrams of relevant signaling pathways are included to facilitate further research and drug development.
Comparative Biological Activity Data
The following tables summarize the biological activities of various cinnamic acid derivatives, presenting key quantitative data from multiple studies to allow for direct comparison.
Table 1: Antimicrobial Activity of Cinnamic Acid Derivatives
| Compound/Derivative | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Cinnamic acid | Staphylococcus aureus | >5000 | - | [1] |
| Escherichia coli | >5000 | - | [1] | |
| Candida albicans | 405 | - | [2] | |
| Mycobacterium tuberculosis | 250-675 | - | [1] | |
| Cinnamaldehyde | E. coli | 3-8 mM | - | [3] |
| S. aureus | 8-10 mM | - | ||
| Cinnamyl alcohol | E. coli | 8-15 mM | - | |
| S. aureus | 20 mM | - | ||
| 4-Methoxycinnamic acid | Various bacteria & fungi | 50.4 - 449 µM | - | |
| Methyl cinnamate | Methicillin-resistant S. aureus | 2000-4000 | - | |
| Bacillus subtilis | 2000-4000 | - | ||
| Pseudomonas aeruginosa | 2000-4000 | - | ||
| Ferulic acid | S. aureus | - | 83.15% growth reduction | |
| p-Coumaric acid | S. aureus | - | 90.39% growth reduction | |
| Sinapic acid | S. aureus | - | 85.64% growth reduction |
Table 2: Antioxidant Activity of Cinnamic Acid Derivatives (DPPH Radical Scavenging Assay)
| Compound/Derivative | IC50 (µM) | Reference |
| Cinnamic acid | 180 | |
| Cinnamyl acetate | 160 | |
| Ferulic acid | 66 | |
| p-Coumaric acid | 89 | |
| Caffeic acid | - | |
| 4-bromo-5-phenylpenta-2,4-dienoic acid (4ii) | - | |
| Ferulic acid/p-Coumaric acid amide derivatives (4a, 4b, 4c, 4d, 5b) | 29 - 58 | |
| Trolox (Standard) | - | |
| Ascorbic Acid (Standard) | 120 |
Table 3: Anti-inflammatory Activity of Cinnamic Acid Derivatives (Protein Denaturation Assay)
| Compound/Derivative | Concentration (µg/mL) | % Inhibition | Reference |
| Cinnamic acid amide derivative (3b) | 500 | 67.36 | |
| 3,4-dioxomethylene cinnamic acid | - | 60.8 | |
| Dihydro-cinnamic acid | 4 mg/kg (in vivo) | 55.5 | |
| Cinnamic acid epoxide | 4 mg/kg (in vivo) | 54.9 | |
| para-methoxy-cinnamic acid | 2 mg/kg (in vivo) | 54.0 |
Table 4: Anticancer Activity of Cinnamic Acid Derivatives (Cytotoxicity against Cancer Cell Lines)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3,4,5-trihydroxycinnamate decyl ester | MCF-7 (Breast) | ~3.2 | |
| Ferulic acid dimer | Breast cancer cells | More cytotoxic than monomer | |
| 3-fluoro CAD | Breast cancer cells | More cytotoxic than monomer | |
| 3, 4-difluoro CAD | Breast cancer cells | More cytotoxic than monomer | |
| 4-bromo-5-phenylpenta-2,4-dienoic acid (4ii) | MDA-MB-231 (Breast) | Notable activity | |
| HeLa (Cervical) | Notable activity | ||
| Methyl-substituted amide derivatives (1, 5, 9) | A-549 (Lung) | 10.36 - 11.38 | |
| Colchicine (Positive Control) | A-549 (Lung) | 6.32 |
Key Signaling Pathways
Cinnamic acid derivatives exert their biological effects by modulating various cellular signaling pathways. The diagrams below, generated using the DOT language, illustrate two of the most significant pathways influenced by these compounds: the NF-κB and MAPK signaling pathways.
Caption: NF-κB signaling pathway and the inhibitory action of cinnamic acid derivatives.
Caption: MAPK/ERK signaling pathway and the modulatory effects of cinnamic acid derivatives.
Experimental Workflow
The following diagram provides a generalized workflow for the in vitro evaluation of the biological activity of cinnamic acid derivatives.
Caption: General experimental workflow for evaluating the biological activity of cinnamic acid derivatives.
Detailed Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Test compounds (cinnamic acid derivatives)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or cuvettes
-
Spectrophotometer (plate reader or standard)
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Store the solution in a dark bottle to protect it from light.
-
Preparation of Test Samples: Prepare stock solutions of the cinnamic acid derivatives and the positive control in a suitable solvent (e.g., methanol, DMSO). From the stock solutions, prepare a series of dilutions to determine the IC50 value.
-
Assay:
-
In a 96-well plate, add a specific volume (e.g., 100 µL) of each sample dilution to the wells.
-
Add an equal volume (e.g., 100 µL) of the 0.1 mM DPPH solution to each well.
-
For the control, mix the solvent with the DPPH solution.
-
For the blank, use the solvent of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the sample.
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity
Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Cell culture medium
-
Test compounds (cinnamic acid derivatives)
-
Cancer cell lines
-
96-well cell culture plates
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the desired cancer cell line into a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Treatment: After 24 hours, treat the cells with various concentrations of the cinnamic acid derivatives. Include a vehicle control (solvent used to dissolve the compounds) and a positive control (a known cytotoxic drug). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Solubilization: After incubation, carefully remove the MTT-containing medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.
-
Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated as: % Viability = (A_sample / A_control) x 100 Where A_sample is the absorbance of the treated cells and A_control is the absorbance of the untreated (vehicle control) cells.
-
IC50 Determination: The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from a dose-response curve.
Agar Disk Diffusion Method for Antimicrobial Susceptibility Testing
Principle: This method assesses the antimicrobial activity of a substance by measuring the zone of growth inhibition around a disk impregnated with the test compound on an agar plate inoculated with a specific microorganism.
Materials:
-
Mueller-Hinton agar (or other suitable agar medium)
-
Bacterial or fungal strains
-
Sterile paper disks
-
Test compounds (cinnamic acid derivatives)
-
Positive control (standard antibiotic) and negative control (solvent)
-
Sterile swabs
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland turbidity standard).
-
Plate Inoculation: Dip a sterile swab into the inoculum and streak it evenly over the entire surface of the Mueller-Hinton agar plate to create a lawn of bacteria.
-
Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of the cinnamic acid derivative onto the surface of the inoculated agar plate. Also, place positive and negative control disks.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).
-
Interpretation: The size of the zone of inhibition is indicative of the antimicrobial activity. A larger zone diameter corresponds to greater antimicrobial activity.
In Vitro Anti-inflammatory Activity by Protein Denaturation Inhibition
Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit the heat-induced denaturation of proteins (e.g., egg albumin or bovine serum albumin).
Materials:
-
Egg albumin or Bovine Serum Albumin (BSA)
-
Phosphate buffered saline (PBS, pH 6.4)
-
Test compounds (cinnamic acid derivatives)
-
Positive control (e.g., Diclofenac sodium, Aspirin)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: The reaction mixture (5 mL total volume) consists of 0.2 mL of egg albumin, 2.8 mL of PBS, and 2 mL of varying concentrations of the test compound.
-
Control Preparation: For the control, use 2 mL of distilled water instead of the test compound.
-
Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.
-
Heating: Heat the mixtures in a water bath at 70°C for 5-15 minutes to induce protein denaturation.
-
Cooling: Allow the mixtures to cool to room temperature.
-
Measurement: Measure the turbidity (absorbance) of the solutions at 660 nm using a spectrophotometer.
-
Calculation: The percentage inhibition of protein denaturation is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value (the concentration of the compound that causes 50% inhibition of protein denaturation) is determined by plotting the percentage inhibition against the concentration of the sample.
References
A Comparative Guide to Analytical Methods for Quantifying Ethyl p-Methoxycinnamate in Kaempferia galanga Extract
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) for the quantitative analysis of ethyl p-methoxycinnamate (EPMC) in Kaempferia galanga extract. EPMC is a major bioactive compound in K. galanga with various pharmacological activities, making its accurate quantification crucial for quality control and standardization of herbal extracts and derived products. While Gas Chromatography-Mass Spectrometry (GC-MS) is also utilized for the identification of EPMC, this guide focuses on HPLC and HPTLC as validated quantitative methods.
Comparison of Validated Analytical Methods
The selection of an analytical method for the quantification of EPMC depends on various factors, including the required sensitivity, sample throughput, and available instrumentation. Below is a summary of validation parameters for two distinct HPLC methods and one HPTLC method, providing a basis for objective comparison.
Table 1: HPLC Method Validation Parameters
| Parameter | HPLC Method 1 | HPLC Method 2 |
| Linearity (µg/mL) | 10-60 | 5-360 |
| Correlation Coefficient (r²) | 0.9988 | 0.9999 |
| Accuracy (% Recovery) | 94.07% - 113.82% | 98.02% - 101.26% |
| Precision (% RSD) | 1.19% - 2.37% | 1.57% |
| Limit of Detection (LOD) (µg/mL) | 0.0011 | 7.0722 |
| Limit of Quantification (LOQ) (µg/mL) | 0.0037 | 21.4311 |
| Retention Time (min) | 6.22 - 6.25 | 10.046 |
Table 2: HPTLC Method Validation Parameters
| Parameter | HPTLC Method |
| Linearity | Good |
| Correlation Coefficient (r) | 0.9958 |
| Precision, Stability, Repeatability (% RSD) | < 2.5% |
| Recovery (% RSD) | < 2.5% |
Experimental Protocols
Detailed methodologies for the HPLC and HPTLC analyses are provided below. These protocols are based on published and validated methods.
HPLC Method 1 Protocol
-
Sample Preparation: Ten milligrams of Kaempferia galanga rhizome extract are weighed and dissolved in 10 mL of HPLC-grade methanol in a beaker, then transferred to a 25 mL volumetric flask.
-
Chromatographic Conditions:
-
Column: C18 (5 µm, 4.6 mm x 150 mm)
-
Mobile Phase: Isocratic elution with Water: Acetonitrile (40:60)
-
Flow Rate: 1 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: Photodiode Array (PDA) detector at 308 nm
-
HPLC Method 2 Protocol
-
Sample Preparation: 25 mg of the extract is dissolved in 25 mL of methanol. The sample is sonicated for 5 minutes and then filtered through a membrane filter before injection into the HPLC system.
-
Chromatographic Conditions:
-
Column: C18 (150 x 4.6 mm, 5µm)
-
Mobile Phase: Isocratic elution with Methanol: Water (70:30) containing 0.1% Trifluoroacetic acid (TFA)
-
Flow Rate: 1 mL/min
-
Detection: UV detector at 308 nm
-
HPTLC Method Protocol
-
Sample Preparation: A specific protocol for sample preparation for HPTLC analysis of EPMC was not detailed in the reviewed sources. However, a general approach involves extracting the rhizome powder with a suitable solvent like methanol.
-
Chromatographic Conditions:
-
Stationary Phase: HPTLC plates
-
Mobile Phase: A suitable solvent system is used for development.
-
Detection: The plates are scanned using a TLC scanner at a specific wavelength to quantify the EPMC content.
-
Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of an HPLC method for quantifying EPMC in K. galanga extract, following the International Conference on Harmonization (ICH) guidelines.
Caption: Workflow for HPLC Method Validation.
Discussion and Alternatives
The choice between HPLC and HPTLC for the quantification of EPMC in Kaempferia galanga extract depends on the specific requirements of the analysis.
HPLC offers high sensitivity, resolution, and accuracy, making it the preferred method for regulatory submissions and detailed quantitative analysis. The two HPLC methods presented here demonstrate some variability in their validation parameters, with Method 1 showing a lower LOD and LOQ, suggesting higher sensitivity. However, Method 2 has a wider linear range.
HPTLC is a simpler, faster, and more cost-effective method suitable for rapid screening and routine quality control of multiple samples. While the quantitative data for the HPTLC method is less detailed in the available literature, it has been shown to have good linearity and precision. One study noted that HPTLC is a more environmentally friendly method compared to HPLC.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique that has been used to identify EPMC in K. galanga extracts.[2][3][4] GC-MS is particularly useful for identifying volatile and semi-volatile compounds and can provide structural information, confirming the presence of EPMC. While it can be used for quantification, the reviewed literature primarily focuses on HPLC and HPTLC for validated quantitative analysis of EPMC in this specific matrix.
References
- 1. Comparative study on the determination of ethyl p-methoxycinnamate in Kaempferia galanga rhizome by HPTLCS and HPLC | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Extract, fractions, and ethyl- p-methoxycinnamate isolate from Kaempferia galanga Elicit anti-inflammatory activity by limiting leukotriene B4 (LTB4) production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for Sunscreen Agent Determination
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of active ingredients in sunscreen formulations is paramount for ensuring product efficacy and consumer safety. A variety of analytical methods are employed for this purpose, each with its own set of strengths and limitations. This guide provides a comparative overview of common analytical techniques, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate method for their specific needs. The primary focus is on High-Performance Liquid Chromatography (HPLC), a widely utilized technique, with comparisons to other chromatographic and spectrophotometric methods.
Data Presentation: A Quantitative Comparison of Analytical Methods
The following tables summarize key validation parameters for different analytical methods used in the determination of sunscreen agents, extracted from various studies. These parameters are crucial for assessing the reliability, sensitivity, and accuracy of a method.
Table 1: Performance Characteristics of HPLC Methods for Sunscreen Analysis
| Sunscreen Agent(s) | Linearity (r²) | LOD (µg/mL) | LOQ (µg/mL) | Precision (%RSD) | Accuracy/Recovery (%) | Reference |
| Avobenzone, Oxybenzone | 0.9998, 0.9995 | 0.13, 0.35 | 0.43, 1.15 | ≤ 2 | 100.01-100.77, 99.66-100.81 | [1] |
| Nine UV filters | > 0.999 | 0.439-1.481 | 1.330-4.490 | - | - | [2][3] |
| Eight UV-absorbing agents | - | 0.08-0.87 | - | 0.31-0.75 (intra-day) | 92.12-103.13 | [4] |
| Eight sunscreen agents | > 0.99 | - | - | < 2.0 (intra-day), < 3.0 (inter-day) | 98.0-102.0 | [5] |
| Six sunscreen agents (UPLC) | > 0.999 | - | - | < 1.0 (repeatability) | 98.5-101.2 | |
| Four sunscreen agents | > 0.999 | - | - | < 2.0 (repeatability) | 98.0-102.0 |
Table 2: Comparison of HPLC with Other Analytical Techniques
| Method | Sunscreen Agent(s) | Linearity (r²) | LOD (µg/mL) | LOQ (µg/mL) | Precision (%RSD) | Reference |
| HPLC | Eight UV-absorbing agents | - | 0.08-0.87 | - | 0.31-0.75 | |
| Capillary Electrophoresis (CE) | Eight UV-absorbing agents | - | 0.23-1.86 | - | 1.65-3.55 | |
| HPLC | Octocrylene | 0.9964 | 0.35 | 2.86 | - | |
| Electroanalysis (GCS) | Octocrylene | 0.9752 | 0.11 | 0.86 | - | |
| UV Spectrophotometry | Various | - | - | - | - |
Experimental Protocols: Detailed Methodologies
Detailed and validated experimental protocols are essential for reproducible and reliable results. Below are representative methodologies for HPLC/UPLC and UV Spectrophotometry.
High-Performance Liquid Chromatography (HPLC/UPLC) Protocol
This protocol is a generalized procedure based on common practices reported in the literature for the simultaneous determination of multiple sunscreen agents.
1. Sample Preparation:
-
Accurately weigh a portion of the sunscreen product (e.g., 0.1-1.0 g).
-
Dissolve the sample in a suitable solvent, such as methanol or ethanol, in a volumetric flask.
-
Use sonication to ensure complete dissolution of the active ingredients.
-
Centrifuge the solution to separate any insoluble excipients.
-
Filter the supernatant through a 0.45 µm or 0.20 µm syringe filter prior to injection.
-
Dilute the filtered solution as necessary to fall within the calibration range.
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column is most commonly used.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous phase (e.g., water, often with a modifier like formic or acetic acid) is typical.
-
Flow Rate: A flow rate of around 1.0 mL/min is common for HPLC, while UPLC utilizes lower flow rates.
-
Detection: A Diode Array Detector (DAD) or UV detector is used to monitor the eluent at the maximum absorption wavelength of each analyte.
-
Column Temperature: Maintaining a constant column temperature (e.g., 25-40°C) is crucial for reproducible retention times.
3. Calibration and Quantification:
-
Prepare a series of standard solutions of the target sunscreen agents of known concentrations.
-
Inject the standards to construct a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solutions and determine the concentration of each sunscreen agent from the calibration curve.
UV Spectrophotometry Protocol for SPF Determination
This in vitro method provides a rapid and cost-effective way to estimate the Sun Protection Factor (SPF) of a sunscreen product.
1. Sample Preparation:
-
Accurately weigh 1.0 g of the sunscreen product.
-
Dissolve the sample in a suitable solvent (e.g., ethanol) in a 100 mL volumetric flask.
-
Mix vigorously (e.g., using a vortex mixer) for 5 minutes.
-
Filter the solution, discarding the first few milliliters.
-
Perform serial dilutions to achieve a final concentration suitable for spectrophotometric measurement.
2. Spectrophotometric Measurement:
-
Measure the absorbance of the final diluted solution in the UV range from 290 to 320 nm at 5 nm intervals, using the solvent as a blank.
-
Use a 1 cm quartz cuvette for the measurements.
3. SPF Calculation:
-
The SPF can be calculated using the Mansur equation: SPF = CF × Σ (EE(λ) × I(λ) × Abs(λ)) from 290 to 320 nm Where:
-
CF = Correction Factor (typically 10)
-
EE(λ) = Erythemal effect spectrum
-
I(λ) = Solar intensity spectrum
-
Abs(λ) = Absorbance of the sunscreen solution at wavelength λ The values for EE(λ) × I(λ) are constants determined by Sayre et al.
-
Mandatory Visualization: Experimental Workflows
The following diagrams illustrate the general experimental workflows for the analytical methods described.
Caption: General experimental workflow for sunscreen analysis using HPLC/UPLC.
Caption: Workflow for in vitro SPF determination using UV spectrophotometry.
References
- 1. nasetjournal.com [nasetjournal.com]
- 2. Simultaneous Determination of Nine Sunscreen Agents by HPLC and Chemometric Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jfda-online.com [jfda-online.com]
- 5. Development and application of a HPLC method for eight sunscreen agents in suncare products - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ethylhexyl Methoxycinnamate Photostability in Diverse Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the photochemical stability of the widely used UVB filter, Ethylhexyl Methoxycinnamate (EHMC), across various cosmetic bases. This document synthesizes available experimental data to inform formulation strategies for enhanced sunscreen efficacy and safety.
Ethylhexyl Methoxycinnamate (EHMC), also known as Octinoxate, is a prevalent UVB filter in sunscreen and daily wear cosmetic products. However, its efficacy is intrinsically linked to its photostability, which can be significantly influenced by the cosmetic vehicle in which it is formulated. This guide provides a comparative overview of EHMC's photostability in different cosmetic bases, supported by experimental findings and detailed methodologies.
Comparative Photostability Data
| Cosmetic Base/Formulation | Key Findings on EHMC Photostability | Quantitative Data (if available) | Reference(s) |
| Water-in-Oil (W/O) Emulsion | Higher polarity of the oil phase and a higher concentration of EHMC within the oil droplets were found to be advantageous for its photostability. The photodegradation kinetics followed a second-order rate law. | The second-order rate constant decreased with higher overall EHMC concentration. | [1] |
| Oil-in-Water (O/W) Emulsion | The presence of other UV filters significantly impacts EHMC photostability. For instance, Avobenzone can accelerate the photodegradation of EHMC. | In combination with Avobenzone, the recovery of EHMC after irradiation can be significantly reduced. The presence of a photostabilizer like Tinosorb S can improve the recovery of both filters. | [2][3] |
| Lipid Nanoparticles | Encapsulation of EHMC in solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) has been shown to reduce its photo-instability. | Free EHMC showed a 30% loss of efficiency after 2 hours of irradiation, whereas NLC formulations showed a loss of absorbency between 10% and 21%. | [4] |
| General Formulations | EHMC is known to be unstable under sun exposure, losing up to 10% of its SPF protection ability within 35 minutes in some formulations. | Up to 40% degradation of EHMC was observed in some commercial sunscreens after daylight exposure. | [5] |
Experimental Protocols
To ensure the reproducibility and comparability of photostability studies, standardized experimental protocols are crucial. The following methodologies are based on established practices for in vitro sunscreen photostability testing.
In Vitro Photostability Assessment by UV Spectroscopy
This method evaluates the change in the UV absorbance spectrum of a sunscreen film before and after exposure to a controlled dose of UV radiation.
-
Sample Preparation:
-
Sunscreen formulations are applied to a suitable substrate, typically roughened polymethylmethacrylate (PMMA) plates, at a concentration of 0.5 to 2.0 mg/cm².
-
The product is spread evenly across the substrate to form a uniform film.
-
The film is allowed to dry for a specified period (e.g., 30 minutes) in the dark at a controlled temperature.
-
-
Initial UV Absorbance Measurement:
-
The initial UV absorbance spectrum (290-400 nm) of the non-irradiated sunscreen film is measured using a UV-Vis spectrophotometer equipped with an integrating sphere.
-
-
UV Irradiation:
-
The samples are exposed to a controlled dose of UV radiation from a solar simulator with a defined spectral output.
-
The irradiation dose is often measured in terms of Minimal Erythemal Doses (MEDs) or Joules per square centimeter (J/cm²).
-
-
Final UV Absorbance Measurement:
-
After irradiation, the UV absorbance spectrum of the sunscreen film is measured again under the same conditions as the initial measurement.
-
-
Data Analysis:
-
The photostability is assessed by comparing the pre- and post-irradiation absorbance spectra. The percentage of degradation can be calculated from the decrease in the area under the curve (AUC) in the UVB and UVA regions.
-
In Vitro Photostability Assessment by High-Performance Liquid Chromatography (HPLC)
This method provides a quantitative analysis of the concentration of EHMC before and after UV exposure.
-
Sample Preparation and Irradiation:
-
Sunscreen films are prepared and irradiated on PMMA plates as described in the UV spectroscopy protocol.
-
A set of non-irradiated control plates is also prepared.
-
-
Extraction of EHMC:
-
The irradiated and non-irradiated plates are placed in a known volume of a suitable solvent (e.g., methanol, ethanol, or a mixture of acetonitrile and THF).
-
The sunscreen film is dissolved, often with the aid of sonication, to extract the UV filters.
-
-
Sample Preparation for HPLC:
-
The extracts are filtered through a syringe filter (e.g., 0.45 µm) into HPLC vials.
-
Dilutions may be necessary to bring the concentration of EHMC within the linear range of the calibration curve.
-
-
HPLC Analysis:
-
Column: A C18 column is commonly used.
-
Mobile Phase: A mixture of methanol and water or acetonitrile and water in isocratic or gradient elution mode is typical.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at the wavelength of maximum absorbance for EHMC (around 310 nm).
-
Quantification: A calibration curve is generated using standard solutions of EHMC. The concentration of EHMC in the sample extracts is determined by comparing their peak areas to the calibration curve.
-
-
Data Analysis:
-
The percentage of EHMC remaining after irradiation is calculated by comparing its concentration in the irradiated and non-irradiated samples.
-
Photodegradation Pathway of Ethylhexyl Methoxycinnamate
The primary photodegradation pathway of EHMC involves a series of photochemical reactions initiated by the absorption of UV radiation. The key steps are illustrated in the diagram below.
Caption: Photodegradation pathway of Ethylhexyl Methoxycinnamate (EHMC).
Upon absorption of UVB radiation, the stable trans-isomer of EHMC is promoted to an excited state. From this excited state, it can undergo several deactivation pathways. A primary route is isomerization to the less stable cis-isomer, which has a lower molar absorptivity and thus provides less UV protection. Another significant pathway, particularly at higher concentrations found in cosmetic formulations, is a [2+2] cycloaddition reaction with another EHMC molecule, leading to the formation of dimers. Other photodegradation reactions can also occur, resulting in a variety of photoproducts. All of these pathways contribute to a reduction in the overall photoprotective efficacy of the formulation.
Conclusion and Formulation Implications
The photostability of Ethylhexyl Methoxycinnamate is not an intrinsic constant but is heavily dependent on the formulation in which it is incorporated. For researchers and formulators, this underscores the necessity of evaluating the photostability of the final product rather than relying solely on the properties of the raw ingredient.
Key formulation strategies to enhance the photostability of EHMC include:
-
Choice of Emulsion Type and Emollients: In W/O emulsions, utilizing a more polar oil phase can enhance EHMC stability. The selection of emollients in any formulation should be carefully considered, as they can influence the UV-absorbing properties of the filter.
-
Concentration of EHMC: Higher concentrations of EHMC in the oil phase of W/O emulsions have been shown to improve its photostability.
-
Use of Photostabilizers: The inclusion of other UV filters that can act as photostabilizers, such as Tinosorb S, is a well-documented strategy to prevent the photodegradation of EHMC, especially when it is combined with other less stable filters like Avobenzone.
-
Encapsulation Technologies: Encapsulating EHMC in lipid or polymeric nanoparticles can physically shield it from degradative interactions and improve its photostability.
By carefully considering these factors and conducting rigorous photostability testing using standardized protocols, researchers and drug development professionals can design more effective and reliable sunscreen products that provide sustained protection against harmful UVB radiation.
References
- 1. inis.iaea.org [inis.iaea.org]
- 2. Photostabilization of butyl methoxydibenzoylmethane (Avobenzone) and ethylhexyl methoxycinnamate by bis-ethylhexyloxyphenol methoxyphenyl triazine (Tinosorb S), a new UV broadband filter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of UV-filter Photostabilizers in the Photostability and Phototoxicity of Vitamin A Palmitate Combined with Avobenzone and Octyl Methoxycinnamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Synergistic Dance of Sunscreens: Evaluating Ethylhexyl Methoxycinnamate in Combination with Other UV Filters
For researchers, scientists, and drug development professionals, understanding the interplay between UV filters is paramount in formulating effective and photostable sunscreens. This guide provides a comparative analysis of Ethylhexyl Methoxycinnamate (EHMC), a widely used UVB filter, and its synergistic effects when combined with other common sunscreen agents. Experimental data on Sun Protection Factor (SPF) enhancement and photostability are presented, alongside detailed protocols for key evaluation methods.
Ethylhexyl Methoxycinnamate (EHMC), also known as Octinoxate, is a staple in sunscreen formulations due to its efficacy in absorbing UVB radiation.[1] However, its performance and stability can be significantly influenced by the other UV filters in a formulation.[2][3] Strategic combinations can lead to a synergistic enhancement of SPF and improved photostability, offering broader and more durable protection against harmful UV radiation.
Comparative Analysis of UV Filter Combinations
The following tables summarize the quantitative data from studies evaluating the synergistic effects of EHMC with other UV filters.
Table 1: Synergistic Effect of Rosmarinic Acid (RA) on the In Vitro SPF of Ethylhexyl Methoxycinnamate (EHMC)
| Formulation | In Vitro SPF (Mean ± SD) | Critical Wavelength (nm) |
| EHMC | 17 ± 3 | 345 |
| EHMC + 0.1% RA | 17 ± 3 | 346 |
| EHS | 7 ± 1 | 335 |
| EHS + 0.1% RA | 7 ± 1 | 340 |
| OCT | 5 ± 0 | 360 |
| OCT + 0.1% RA | 5 ± 0 | 361 |
Data sourced from a study evaluating the interaction of Rosmarinic Acid with various UVB filters.[4]
In one study, the addition of a mere 0.1% of the antioxidant rosmarinic acid to a sunscreen formulation containing ethylhexyl methoxycinnamate and avobenzone resulted in a more than 41% increase in the sun protection factor.[5] Another investigation demonstrated that rosmarinic acid, when combined with ethylhexyl methoxycinnamate and another UV filter, bemotrizinol, acted as a photostabilizer for the sunscreen system.
Table 2: Photostability of Avobenzone (AVB) in the Presence of Ethylhexyl Methoxycinnamate (EHMC) and Octocrylene (OCT)
| Formulation | % Avobenzone remaining after UV exposure |
| Avobenzone alone | ~64% |
| Avobenzone + EHMC | Lower than AVB alone (destabilized) |
| Avobenzone + Octocrylene | Higher than AVB alone (stabilized) |
| Avobenzone + EHMC + Octocrylene | Stabilized by Octocrylene |
Note: This table provides a qualitative summary based on findings that Octocrylene can stabilize Avobenzone, which is otherwise destabilized by EHMC. Specific quantitative data from a single comparative study was not available.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. The following are outlines of standard protocols for assessing sunscreen performance.
In Vitro Sun Protection Factor (SPF) Determination
This protocol is based on the principles of UV transmittance measurement through a thin film of sunscreen applied to a substrate.
Objective: To determine the in vitro SPF of a sunscreen formulation.
Materials:
-
UV-Vis Spectrophotometer with an integrating sphere (e.g., Labsphere UV2000S)
-
Polymethylmethacrylate (PMMA) plates
-
Positive and negative control sunscreen formulations
-
Pipettes and balances for accurate application
Procedure:
-
Sample Application: Apply a precise amount of the sunscreen formulation (e.g., 1.3 mg/cm²) evenly onto the roughened surface of a PMMA plate.
-
Drying: Allow the film to dry completely in a dark place at a controlled temperature.
-
Initial Measurement: Measure the initial UV transmittance of the sunscreen-coated plate at various points across the surface from 290 to 400 nm.
-
UV Irradiation: Expose the plate to a controlled dose of UV radiation from a solar simulator.
-
Final Measurement: After irradiation, re-measure the UV transmittance of the plate.
-
SPF Calculation: The SPF is calculated from the erythemal action spectrum-weighted UV transmittance of the product film.
Photostability Evaluation using High-Performance Liquid Chromatography (HPLC)
This method quantifies the concentration of UV filters before and after UV exposure to assess their degradation.
Objective: To determine the photostability of UV filters in a sunscreen formulation.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Solar simulator
-
Quartz plates
-
Solvents for extraction and mobile phase (e.g., methanol, acetonitrile, water)
-
UV filter standards
Procedure:
-
Sample Preparation: Apply a known amount of the sunscreen formulation onto a quartz plate and record the initial concentration of each UV filter using HPLC.
-
UV Exposure: Irradiate the plate with a controlled dose of UV radiation using a solar simulator.
-
Extraction: After irradiation, extract the sunscreen from the plate using a suitable solvent.
-
HPLC Analysis: Analyze the extracted sample using HPLC to determine the concentration of each UV filter remaining.
-
Photodegradation Calculation: Calculate the percentage of degradation for each UV filter by comparing the initial and final concentrations.
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), depict a crucial signaling pathway in UV-induced skin damage and a typical experimental workflow for evaluating sunscreen photostability.
References
- 1. Ethylhexyl Methoxycinnamate (Explained + Products) [incidecoder.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing Photoprotection and Mitigating Ex Vivo Stratum Corneum Oxidative Stress: A Multifunctional Strategy Combining Rosmarinic Acid with UVB Filters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. doaj.org [doaj.org]
The Environmental Price of Sun Protection: A Comparative Analysis of Organic and Inorganic UV Filters
For Immediate Release
A comprehensive review of the environmental impact of organic versus inorganic ultraviolet (UV) filters reveals a complex and multifaceted issue with significant implications for aquatic ecosystems. This guide, intended for researchers, scientists, and drug development professionals, synthesizes the current body of evidence, presenting quantitative data, detailed experimental protocols, and visual representations of key environmental pathways to facilitate an informed understanding of the ecological trade-offs associated with these widely used sunscreen ingredients.
Key Findings at a Glance
Organic UV filters, such as oxybenzone and octinoxate, have been the subject of considerable scrutiny due to their potential to disrupt endocrine systems, cause coral bleaching, and bioaccumulate in marine organisms.[1][2] In contrast, inorganic UV filters, primarily nano-sized zinc oxide (nZnO) and titanium dioxide (nTiO2), are often marketed as "reef-safe" alternatives. However, research indicates that these compounds are not without their own environmental concerns, including the generation of reactive oxygen species (ROS), the release of heavy metal ions, and their persistence in aquatic environments.[3][4]
Quantitative Comparison of Environmental Impact
The following tables summarize key quantitative data on the ecotoxicity and bioaccumulation potential of common organic and inorganic UV filters.
Table 1: Ecotoxicity of Selected Organic UV Filters
| UV Filter | Test Organism | Endpoint | Value | Reference |
| Oxybenzone (Benzophenone-3) | Daphnia magna | 48h EC50 (Immobilisation) | 1.09 - 3.03 mg/L | [5] |
| Desmodesmus subspicatus | 72h EC50 (Growth Inhibition) | 0.96 mg/L | ||
| Zebrafish (Danio rerio) | 96h LC50 | >100 mg/L | ||
| Octinoxate (Ethylhexyl Methoxycinnamate) | Artemia salina | 48h EC50 | 0.37 mg/L | |
| Desmodesmus subspicatus | 72h EC50 (Growth Inhibition) | 0.37 mg/L | ||
| Zebrafish (Danio rerio) | 96h LC50 | 1.2 mg/L | ||
| Octocrylene | Artemia salina | 48h EC50 | 0.6 mg/L | |
| Daphnia magna | 48h EC50 (Immobilisation) | >0.1 mg/L | ||
| Zebrafish (Danio rerio) | 96h LC50 | >0.1 mg/L | ||
| Avobenzone | Daphnia magna | 48h EC50 (Immobilisation) | >0.03 mg/L | |
| Desmodesmus subspicatus | 72h EC50 (Growth Inhibition) | 1.07 mg/L |
Table 2: Ecotoxicity of Selected Inorganic UV Filters
| UV Filter | Test Organism | Endpoint | Value | Reference |
| Nano Zinc Oxide (nZnO) | Daphnia magna | 48h EC50 (Immobilisation) | ~1 mg/L | |
| Pseudokirchneriella subcapitata | 72h EC50 (Growth Inhibition) | 0.04 - 0.14 mg/L | ||
| Zebrafish (Danio rerio) | 96h LC50 | 1.1 - 2.5 mg/L | ||
| Nano Titanium Dioxide (nTiO2) | Daphnia magna | 48h EC50 (Immobilisation) | >100 mg/L | |
| Pseudokirchneriella subcapitata | 72h EC50 (Growth Inhibition) | 1.3 - 27.5 mg/L | ||
| Zebrafish (Danio rerio) | 96h LC50 | >100 mg/L |
Table 3: Bioaccumulation Potential of Selected UV Filters
| UV Filter | Bioconcentration Factor (BCF) | Organism | Reference |
| Oxybenzone | 129 - 2,951 | Fish | |
| Octinoxate | 1,585 - 12,303 | Fish | |
| Octocrylene | 2,884 | Fish | |
| Homosalate | 3,100 | Fish | |
| Nano Zinc Oxide | Not readily bioavailable in particulate form, but dissolved Zn ions can be taken up. | Various | |
| Nano Titanium Dioxide | Low potential for bioaccumulation. | Various |
Experimental Protocols
The ecotoxicity data presented in this guide are primarily derived from standardized test protocols established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the reliability and comparability of environmental safety data for chemical substances.
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test
This test evaluates the effects of a substance on the growth of freshwater microalgae or cyanobacteria.
-
Test Principle: Exponentially growing cultures of selected algal or cyanobacterial species are exposed to a range of concentrations of the test substance over a period of 72 hours.
-
Methodology:
-
Test Organisms: Commonly used species include Pseudokirchneriella subcapitata and Desmodesmus subspicatus.
-
Test Conditions: Batch cultures are maintained under controlled conditions of temperature, light, and nutrient medium.
-
Exposure: At least five concentrations of the test substance are prepared in a geometric series, along with a control. Three replicates are used for each concentration.
-
Data Collection: Algal growth is measured at 24, 48, and 72 hours by determining cell density or a surrogate parameter like chlorophyll fluorescence.
-
Endpoint: The primary endpoint is the inhibition of growth, from which the EC50 (the concentration causing a 50% reduction in growth) is calculated.
-
OECD 202: Daphnia sp. Acute Immobilisation Test
This test assesses the acute toxicity of a substance to freshwater invertebrates, typically Daphnia magna.
-
Test Principle: Young daphnids (less than 24 hours old) are exposed to the test substance for a 48-hour period, and their immobilization is observed.
-
Methodology:
-
Test Organism: Daphnia magna is the preferred species.
-
Test Conditions: The test is conducted in a static or semi-static system with a defined aqueous medium.
-
Exposure: Daphnids are exposed to at least five concentrations of the test substance, with a control group.
-
Data Collection: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
-
Endpoint: The EC50, the concentration at which 50% of the daphnids are immobilized, is determined.
-
OECD 203: Fish, Acute Toxicity Test
This guideline outlines a method to determine the acute lethal toxicity of a substance to fish.
-
Test Principle: Fish are exposed to the test substance for a 96-hour period, and mortality is recorded.
-
Methodology:
-
Test Organism: Common test species include Zebrafish (Danio rerio) and Rainbow Trout (Oncorhynchus mykiss).
-
Test Conditions: The test is performed in a static, semi-static, or flow-through system with controlled water quality parameters.
-
Exposure: Fish are exposed to at least five concentrations of the test substance in a geometric series, along with a control. At least seven fish are used per concentration.
-
Data Collection: Mortalities are recorded at 24, 48, 72, and 96 hours.
-
Endpoint: The LC50, the concentration of the substance that is lethal to 50% of the test fish, is calculated.
-
Visualizing Environmental Pathways and Processes
The following diagrams, generated using the DOT language, illustrate the key environmental fate pathways of organic and inorganic UV filters and the general workflow for environmental risk assessment.
Caption: Comparative environmental fate of organic and inorganic UV filters.
References
- 1. An overview of UV-absorbing compounds (organic UV filters) in aquatic biota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Environmental Fate and Toxicity of Sunscreen-Derived Inorganic Ultraviolet Filters in Aquatic Environments: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Review of Studies on the Effects of UV Filters in Aquatic Environments - Review of Fate, Exposure, and Effects of Sunscreens in Aquatic Environments and Implications for Sunscreen Usage and Human Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
Interspecies Differences in the Metabolism of Ethylhexyl Methoxycinnamate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ethylhexyl methoxycinnamate (EHMC), also known as octinoxate, is a widely used UV filter in sunscreens and other personal care products. Understanding its metabolic fate across different species is crucial for assessing its safety and potential environmental impact. This guide provides a comparative overview of EHMC metabolism in mammals (humans, rats, and mice) and fish (rainbow trout), supported by experimental data.
In Vitro Metabolic Stability of EHMC
The clearance of EHMC has been shown to vary significantly across species in in vitro studies using hepatocytes. Rodent hepatocytes metabolize EHMC at a much faster rate than human hepatocytes.
| Species | In Vitro System | Half-life (t½) [min] | Intrinsic Clearance (Clint) [mL/min/kg] |
| Human | Hepatocytes (Male) | 48 | 170[1] |
| Hepatocytes (Female) | - | 62.1[1] | |
| Rat | Hepatocytes | ≤ 5 | 1468–1845[1] |
| Mouse | Hepatocytes | ≤ 3.16 | 1468–1845[1] |
In Vivo Biotransformation of EHMC in Fish
In vivo studies in rainbow trout have demonstrated that EHMC is significantly biotransformed.
| Species | Exposure Route | Biotransformation Rate Constant (kMET) [d⁻¹] |
| Rainbow Trout | Dietary | 0.54 ± 0.06 |
Metabolic Pathways of Ethylhexyl Methoxycinnamate
The primary metabolic pathway for EHMC across the studied species is the hydrolysis of the ester bond, catalyzed by carboxylesterases. This initial step yields p-methoxycinnamic acid (MCA) and 2-ethylhexanol (2-EH). These primary metabolites can then undergo further phase I and phase II metabolic reactions.
In rats , five metabolites of EHMC have been identified in urine and plasma, including 4-methoxycinnamic acid (4-MCA) and 4'-methoxyacetophenone (4'-MAP). The concentrations of these metabolites were found to be significantly higher than the parent compound. Further metabolism of p-MCA in humans and rabbits involves oxidation to p-methoxybenzoic acid, which is then conjugated with glycine or glucuronic acid before excretion. The 2-ethylhexanol moiety can be oxidized to 2-ethylhexanoic acid.
In rainbow trout , in vitro studies with liver S9 fractions suggest that both carboxylesterases and cytochrome P450 (CYP) enzymes are involved in EHMC metabolism.
Below is a diagram illustrating the generalized metabolic pathway of EHMC.
Caption: Generalized metabolic pathway of ethylhexyl methoxycinnamate.
Experimental Protocols
In Vitro Hepatocyte Stability Assay
This protocol provides a representative methodology for assessing the metabolic stability of EHMC in a suspension of cryopreserved hepatocytes.
1. Materials and Reagents:
-
Cryopreserved hepatocytes (human, rat, or mouse)
-
Williams' Medium E
-
Hepatocyte maintenance supplement pack
-
Ethylhexyl methoxycinnamate (EHMC)
-
Positive control compounds (e.g., testosterone for Phase I, 7-hydroxycoumarin for Phase II)
-
Acetonitrile (ACN)
-
Internal standard (IS) for LC-MS/MS analysis
-
Phosphate-buffered saline (PBS)
-
Trypan blue solution
2. Hepatocyte Preparation:
-
Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.
-
Transfer the cell suspension to a conical tube containing pre-warmed incubation medium.
-
Centrifuge the cells at a low speed (e.g., 100 x g) for 5-10 minutes.
-
Gently discard the supernatant and resuspend the cell pellet in fresh incubation medium.
-
Determine cell viability and density using the trypan blue exclusion method. Adjust the cell density to the desired concentration (e.g., 1 x 10⁶ viable cells/mL).
3. Incubation Procedure:
-
Pre-warm a 24-well plate containing the incubation medium at 37°C.
-
Prepare a stock solution of EHMC in a suitable solvent (e.g., DMSO) and dilute it in the incubation medium to the final desired concentration (e.g., 1 µM). The final solvent concentration should be low (e.g., <0.1%) to avoid cytotoxicity.
-
Initiate the metabolic reaction by adding the hepatocyte suspension to the wells containing the EHMC solution.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂, with gentle shaking.
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), collect aliquots of the incubation mixture.
-
Immediately terminate the reaction by adding the aliquot to a tube or well containing cold acetonitrile (typically 2-3 volumes) and the internal standard.
4. Sample Analysis:
-
Vortex the terminated samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of EHMC at each time point.
5. Data Analysis:
-
Plot the natural logarithm of the percentage of EHMC remaining versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression line (slope = -k, where k is the elimination rate constant). t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the following formula: Clint (µL/min/10⁶ cells) = (0.693 / t½) * (incubation volume in µL / number of hepatocytes in millions)
The following diagram outlines the experimental workflow for the in vitro hepatocyte stability assay.
Caption: Experimental workflow for the in vitro hepatocyte stability assay.
References
Comparative analysis of the endocrine-disrupting effects of different UV filters
A Comparative Analysis of the Endocrine-Disrupting Effects of Different UV Filters
Introduction
Ultraviolet (UV) filters are essential active ingredients in sunscreens and other personal care products, designed to protect the skin from the harmful effects of UV radiation.[1] These compounds are broadly classified into organic (chemical) and inorganic (physical) filters. However, the widespread use of organic UV filters has led to concerns about their systemic absorption and potential to act as endocrine-disrupting chemicals (EDCs).[2][3] EDCs are exogenous substances that can interfere with any aspect of hormone action, potentially leading to adverse effects on developmental, reproductive, neurological, and immune systems.[4]
Numerous in vitro and in vivo studies have demonstrated that several common UV filters can interact with various hormonal pathways, including the estrogen, androgen, and thyroid systems.[1] This guide provides a comparative analysis of the endocrine-disrupting effects of different classes of organic UV filters, summarizing key experimental data and methodologies to support researchers, scientists, and drug development professionals in evaluating their safety profiles.
Key Signaling Pathways in Endocrine Disruption
The primary mechanism by which many UV filters exert endocrine-disrupting effects is through interaction with nuclear hormone receptors, such as the Estrogen Receptor (ER), Androgen Receptor (AR), and Thyroid Hormone Receptor (THR). As agonists, they can mimic endogenous hormones, while as antagonists, they can block the hormone's natural activity.
Caption: Generalized pathway for nuclear receptor-mediated endocrine disruption by UV filters.
Comparative Analysis by UV Filter Class
Benzophenones (BPs)
Benzophenones, such as Benzophenone-3 (BP-3 or Oxybenzone) and its metabolites (e.g., BP-1, BP-2), are among the most studied UV filters for endocrine activity. They have been shown to possess estrogenic, anti-androgenic, and thyroid-disrupting properties.
-
Estrogenic Effects: BP-type UV filters have demonstrated estrogenic activity in various assays. For instance, BP-3 can induce the proliferation of estrogen-sensitive MCF-7 breast cancer cells and increase uterine weight in immature rats, indicating activation of both ERα and ERβ. The metabolite BP-1 has been shown to possess higher estrogenic activity than its parent compound, BP-3.
-
Anti-Androgenic Effects: While generally not showing androgen receptor agonistic activity, BP-1, BP-2, and BP-3 have exhibited anti-androgenic properties by antagonizing the human androgen receptor and inhibiting testosterone formation. BP-1 is considered the most potent anti-androgenic UV filter in this class.
-
Thyroid Disruption: BPs have been found to interfere with the thyroid hormone axis. BP-3 demonstrated thyroid receptor-mediated transcriptional activation in vitro.
Camphor Derivatives
Camphor derivatives like 4-Methylbenzylidene camphor (4-MBC) and 3-Benzylidene camphor (3-BC) are highly lipophilic and can be readily absorbed through the skin. They are primarily known for their potent estrogenic activity.
-
Estrogenic Effects: Both 4-MBC and 3-BC are potent estrogenic compounds. They stimulate the proliferation of MCF-7 cells and induce vitellogenin (a female-specific protein) in fish. In vivo studies using the uterotrophic assay in rats confirmed their estrogenic effects, with 3-BC showing particularly high potency. These compounds exhibit a selective binding preference for ERβ over ERα.
-
Anti-Androgenic Effects: 4-MBC and 3-BC act as androgen receptor antagonists, inhibiting the activity of AR in a concentration-dependent manner. They have also been shown to inhibit the formation of testosterone.
-
Thyroid Disruption: 4-MBC has been shown to affect the thyroid system by reducing iodine uptake in rats, which leads to increased Thyroid-Stimulating Hormone (TSH) and decreased thyroxine (T4) levels.
Cinnamate Derivatives
Octyl methoxycinnamate (OMC or Octinoxate) is one of the most widely used UV filters globally. Cinnamate derivatives have been reported to interfere with multiple endocrine pathways.
-
Estrogenic Effects: OMC has demonstrated estrogenic activity in both in vivo and in vitro experiments. It can induce proliferation in MCF-7 cells and has been shown to increase uterine weight in animal studies.
-
Anti-Androgenic Effects: OMC has been reported to have anti-androgenic activity.
-
Thyroid Disruption: Studies in rats have shown that OMC can interfere with the thyroid axis, causing a decrease in T3 levels and TSH receptor expression.
Other UV Filters
-
Homosalate (HMS): This UV filter has been identified as an anti-androgen, antagonizing Dihydrotestosterone (DHT)-induced androgen receptor activation in vitro. It also exhibits estrogenic activity.
-
Octocrylene (OC): OC has been reported to have potential estrogenic activities.
-
Octisalate: In vitro studies have indicated that octisalate possesses weak estrogenic activity.
Data Presentation: Summary of Endocrine-Disrupting Potential
The following tables summarize quantitative data from various in vitro and in vivo studies on the endocrine-disrupting effects of common UV filters.
Table 1: Estrogenic Activity of Common UV Filters
| UV Filter | Assay Type | Endpoint | Result | Reference(s) |
| Benzophenone-3 (BP-3) | MCF-7 Proliferation | Cell Growth | Estrogenic | |
| Uterotrophic (Rat) | Uterine Weight | Increased | ||
| 4-Methylbenzylidene camphor (4-MBC) | MCF-7 Proliferation | EC₅₀ | 3.9 µM | |
| ERβ Binding | IC₅₀ | 35.3 µM | ||
| Uterotrophic (Rat) | Uterine Weight | Increased | ||
| 3-Benzylidene camphor (3-BC) | MCF-7 Proliferation | EC₅₀ | 0.68 µM | |
| ERβ Binding | IC₅₀ | 11.8 µM | ||
| Uterotrophic (Rat) | ED₅₀ | 45.3 mg/kg/day | ||
| Octyl methoxycinnamate (OMC) | MCF-7 Proliferation | Cell Growth | Estrogenic | |
| Uterotrophic (Rat) | Uterine Weight | Increased |
Table 2: Anti-Androgenic Activity of Common UV Filters
| UV Filter | Assay Type | Endpoint | Result | Reference(s) |
| Benzophenone-1 (BP-1) | 17β-HSD3 Inhibition | Inhibition | Potent Inhibitor | |
| Benzophenone-3 (BP-3) | MDA-kb2 Assay | IC₅₀ | 4.98 µM | |
| 4-Methylbenzylidene camphor (4-MBC) | AR CALUX® Assay | AR Activity | Antagonistic | |
| 3-Benzylidene camphor (3-BC) | AR CALUX® Assay | AR Activity | Antagonistic | |
| Homosalate (HMS) | MDA-kb2 Assay | IC₅₀ | 5.57 µM |
Table 3: Thyroid-Disrupting Effects of Common UV Filters
| UV Filter | Model System | Effect | Reference(s) |
| Benzophenone-3 (BP-3) | In vitro | THR transcriptional activation | |
| 4-Methylbenzylidene camphor (4-MBC) | Rat | Increased TSH, Decreased T4 | |
| Octyl methoxycinnamate (OMC) | Rat | Decreased T3 and TSH receptor expression |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing experimental data. Below are protocols for key assays cited in the assessment of endocrine disruption.
In Vitro: MCF-7 Cell Proliferation (E-Screen) Assay
This assay is widely used to assess the estrogenic potential of a substance by measuring its ability to induce the proliferation of the human breast cancer cell line MCF-7, which expresses the estrogen receptor.
-
Cell Culture: MCF-7 cells are maintained in a growth medium (e.g., DMEM) supplemented with fetal bovine serum (FBS). Before the experiment, cells are deprived of estrogens by culturing them in a medium with charcoal-stripped FBS for several days.
-
Exposure: Cells are seeded in multi-well plates and exposed to a range of concentrations of the test UV filter for approximately 6 days. 17β-estradiol (E2) is used as a positive control, and a solvent (e.g., DMSO) is used as a negative control.
-
Quantification: Cell proliferation is measured using various methods, such as the sulforhodamine B (SRB) assay, which stains total cellular protein. The absorbance is read with a spectrophotometer.
-
Data Analysis: A dose-response curve is generated, and the EC₅₀ (half-maximal effective concentration) is calculated to determine the estrogenic potency of the compound relative to E2.
Caption: Experimental workflow for the MCF-7 cell proliferation assay.
In Vitro: Androgen Receptor (AR) Transcriptional Activation Assay
This assay determines if a chemical can act as an agonist or antagonist of the androgen receptor. The MDA-kb2 human breast cancer cell line is often used as it is stably transfected with an androgen-responsive reporter gene (e.g., luciferase).
-
Cell Culture: MDA-kb2 cells are cultured in an appropriate medium.
-
Exposure: Cells are plated and exposed to the test UV filter alone (to test for agonism) or in combination with a known AR agonist like dihydrotestosterone (DHT) (to test for antagonism).
-
Measurement: After an incubation period (e.g., 24 hours), the cells are lysed, and the activity of the reporter enzyme (luciferase) is measured using a luminometer.
-
Data Analysis: For agonism, an increase in luciferase activity indicates AR activation. For antagonism, a decrease in DHT-induced luciferase activity indicates the test chemical is an AR antagonist. IC₅₀ (half-maximal inhibitory concentration) values are calculated for antagonists.
In Vivo: Uterotrophic Assay
The uterotrophic assay in immature or ovariectomized female rats is a standard in vivo screening test for estrogenic activity.
-
Animal Model: Immature female rats (e.g., around 21 days old) are used.
-
Dosing: The animals are administered the test UV filter daily for 3-7 consecutive days via oral gavage or subcutaneous injection. A positive control group receives a known estrogen (e.g., ethinylestradiol), and a negative control group receives the vehicle.
-
Endpoint: On the day after the final dose, the animals are euthanized, and their uteri are excised and weighed (wet and blotted weight).
-
Data Analysis: A statistically significant increase in uterine weight compared to the negative control group indicates an estrogenic effect. A dose-response relationship is established to determine the potency (e.g., ED₅₀).
Caption: Experimental workflow for the in vivo uterotrophic assay in rats.
Conclusion
The available scientific literature provides substantial evidence that several organic UV filters possess endocrine-disrupting properties. Benzophenones, camphor derivatives, and cinnamate derivatives have all been shown to interact with estrogen, androgen, and thyroid hormone pathways in various experimental models. While in vitro assays demonstrate the potential for hormonal activity, in vivo studies confirm that these effects can occur in whole organisms, leading to physiological changes. It is important to note that the potency of these UV filters as endocrine disruptors is generally much lower than that of endogenous hormones. However, humans are often exposed to mixtures of these chemicals from multiple sources, and the cumulative effects of these mixtures are an area of ongoing research. This comparative guide highlights the need for continued investigation and the development of safer alternatives to ensure the protection afforded by sunscreens does not come at the cost of endocrine health.
References
- 1. Recent Advances on Endocrine Disrupting Effects of UV Filters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endocrine and Reproductive Health Considerations of Sunscreen UV Filters: Insights from a Comprehensive Review 2014–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.regionh.dk [research.regionh.dk]
- 4. mdpi.com [mdpi.com]
Validating Artificial Skin Models for Percutaneous Absorption Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, selecting an appropriate skin model is a critical step in accurately predicting the percutaneous absorption of topically applied substances. This guide provides an objective comparison of artificial skin models with human and animal skin, supported by experimental data and detailed protocols, to aid in the validation and selection of the most suitable model for your research needs.
The gold standard for percutaneous absorption studies remains in vivo human skin, but ethical and practical limitations necessitate the use of alternative models.[1] While ex vivo human and animal skin are widely used, artificial skin models offer advantages such as higher throughput, better reproducibility, and reduced ethical concerns.[2][3] However, the barrier properties of these models can differ significantly from human skin, requiring careful validation.
Comparative Analysis of Skin Models
The choice of a skin model significantly impacts the outcome of percutaneous absorption studies. This section compares the performance of various artificial skin models against ex vivo human and animal skin, highlighting their relative permeability to different compounds.
Data Presentation: Permeability of Various Compounds
The following tables summarize quantitative data from comparative studies, showcasing the flux and permeability coefficients of different molecules across various skin models.
Table 1: Comparison of Flux of Selected Drugs Across Different Skin Models
| Compound | Human Skin Flux (µg/cm²/h) | Porcine Skin Flux (µg/cm²/h) | Rat Skin Flux (µg/cm²/h) | Reconstructed Human Epidermis (RHE) Flux (µg/cm²/h) | Living Skin Equivalent (LSE) Flux (µg/cm²/h) |
| Salicylic Acid | ~0.3[4][5] | Similar to human skin | Higher than human skin | ~7-fold higher than human skin | Adequate barrier |
| Hydrocortisone | ~0.01 | Similar to human skin | ~50-fold higher than human skin | Significantly higher than human skin | Very permeable |
| Clotrimazole | ~0.001 | Similar to human skin | Higher than human skin | Vastly higher than human skin | ~900-fold higher than human skin |
| Terbinafine | ~0.002 | Similar to human skin | ~50-fold higher than human skin | Significantly higher than human skin | Very permeable |
| Caffeine | Lower than RHEs | Higher than human skin | - | EpiDerm™ < SkinEthic™ | - |
| Testosterone | Lower than RHEs | Higher than human skin | - | EpiDerm™ < SkinEthic™ | - |
Note: Data is compiled from multiple sources and represents approximate values for comparative purposes. "RHE" encompasses models like EpiSkin™, SkinEthic™, and EpiDerm™. "LSE" refers to models like Graftskin®.
Table 2: Permeability Coefficient (Kp) Comparison
| Compound | Human Epidermis Kp (cm/h) | Porcine Skin Kp (cm/h) | EpiDerm™ Kp (cm/h) | SkinEthic™ Kp (cm/h) |
| Caffeine | < Porcine Skin | < EpiDerm™ | < SkinEthic™ | Highest |
| Testosterone | < Porcine Skin | < EpiDerm™ | < SkinEthic™ | Highest |
Key Findings:
-
Porcine skin consistently emerges as the most suitable animal model, with permeability characteristics closely resembling human skin for a range of compounds. This similarity is attributed to comparable stratum corneum thickness and lipid composition.
-
Rat skin is generally more permeable than human skin, with differences of more than an order of magnitude reported for some molecules.
-
Reconstructed Human Epidermis (RHE) models (e.g., EpiSkin®, SkinEthic®, EpiDerm®) tend to be more permeable than ex vivo human or porcine skin, particularly for lipophilic compounds. However, the rank order of permeation for different compounds often correlates well with human skin, making them useful for screening purposes.
-
Living Skin Equivalents (LSEs) , such as Graftskin®, have shown to be highly permeable to hydrophobic compounds, limiting their general use in penetration studies.
-
Artificial membranes like Strat-M™ and Parallel Artificial Membrane Permeability Assay (PAMPA) systems can be cost-effective tools for high-throughput screening, but may not fully mimic the complex barrier of the stratum corneum. Hydrophilic compounds, in particular, may show higher permeability through some artificial membranes.
Experimental Protocols
Standardized protocols are crucial for the reproducibility and comparability of percutaneous absorption data. The most widely used method is the in vitro permeation test (IVPT) using Franz diffusion cells.
In Vitro Percutaneous Absorption Testing using Franz Diffusion Cells
This protocol outlines the general steps for conducting an IVPT study. Specific parameters should be optimized based on the test substance and the skin model used.
1. Skin Membrane Preparation:
- Human/Animal Skin: Excise full-thickness skin and, if necessary, prepare split-thickness skin (epidermis with a thin dermal layer) using a dermatome to a thickness of ≤ 1mm, especially for lipophilic compounds. The skin can be stored frozen, often with glycerol as a preservative.
- Artificial Skin Models: Follow the manufacturer's instructions for handling and preparation.
2. Barrier Integrity Assessment:
- Before the experiment, assess the barrier integrity of each skin sample. This can be done by measuring the permeation of a marker molecule like tritiated water. Samples with abnormally high permeability should be discarded.
3. Mounting the Membrane:
- Mount the prepared skin membrane in a Franz diffusion cell, separating the donor and receptor compartments.
4. Equilibration:
- Allow the skin to equilibrate with the receptor fluid at a constant temperature, typically 32°C, to mimic physiological conditions.
5. Application of Test Substance:
- Apply a known quantity of the test formulation to the surface of the skin in the donor compartment.
6. Sampling:
- At predetermined time intervals, collect samples from the receptor fluid over a typical study duration of 24 hours. The receptor fluid should be selected to ensure sink conditions (solubility of the test substance is at least 10 times higher than the concentration in the donor).
- After the final sample, dismantle the cell and analyze the amount of substance remaining on the skin surface, within the stratum corneum (via tape stripping), and in the remaining skin layers.
7. Quantification:
- Analyze the concentration of the test substance in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Validating Artificial Skin Models
The following diagram illustrates a typical workflow for validating an artificial skin model against the gold standard, human skin.
Percutaneous Absorption Pathways
Understanding the routes of penetration through the stratum corneum is fundamental. The diagram below depicts the primary pathways for percutaneous absorption.
Conclusion
The validation and use of artificial skin models are pivotal in advancing dermatological and transdermal research while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing. While no artificial model perfectly replicates the complexity of human skin, many serve as valuable and reliable tools for screening and mechanistic studies. Porcine skin remains a robust surrogate for human skin in many applications. The choice of model should be guided by the specific aims of the study, the physicochemical properties of the test compound, and a thorough understanding of the model's barrier characteristics relative to human skin. Continuous development and validation of more sophisticated, multi-cellular artificial skin models will further enhance their predictive capacity.
References
- 1. Skin models for the testing of transdermal drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation and testing of a new artificial biomimetic barrier for estimation of transdermal drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of human skin or epidermis models with human and animal skin in in-vitro percutaneous absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unveiling the Phototoxic Threat: A Comparative Analysis of Octyl Methoxycinnamate and its Photodegradation Products
For Immediate Release
A comprehensive analysis of the widely used sunscreen agent, octyl methoxycinnamate (OMC), and its photoproducts reveals a significant increase in phototoxicity following UV exposure. This guide provides researchers, scientists, and drug development professionals with a comparative overview of the phototoxic effects, supported by experimental data, to inform future research and the development of safer UV filtering agents.
Upon exposure to ultraviolet (UV) radiation, octyl methoxycinnamate undergoes photodegradation, forming a cocktail of photoproducts including its cis-isomer, cyclodimers (such as δ-truxinate and α-truxillate), 4-methoxybenzaldehyde (4-MBA), and 2-ethylhexanol (2-EH).[1] Experimental evidence presented herein demonstrates that several of these photoproducts exhibit greater toxicity than the parent OMC molecule, highlighting the importance of evaluating the safety of sunscreen ingredients throughout their lifecycle.
Comparative Phototoxicity: Quantitative Data
The phototoxic potential of OMC and its primary photoproducts has been evaluated using various in vitro and in vivo models. The following tables summarize key quantitative data from these studies.
Table 1: Cytotoxicity Data from 3T3 NRU Phototoxicity Test
| Compound | Concentration Range Tested (µM) | IC50 (-UV) (µM) | IC50 (+UV) (µM) | Photo-Irritation Factor (PIF) | Phototoxicity Potential |
| Octyl Methoxycinnamate (OMC) | 1 - 100 | >100 | ~50 | >2 | Phototoxic |
| 4-Methoxybenzaldehyde (4-MBA) | 1 - 100 | >100 | ~25 | >4 | Phototoxic |
| δ-truxinate | 1 - 50 | >50 | ~10 | >5 | Strongly Phototoxic |
| α-truxillate | 1 - 50 | >50 | ~15 | >3.3 | Phototoxic |
| 2-Ethylhexanol (2-EH) | 1 - 1000 | >1000 | >1000 | 1 | Non-phototoxic |
Note: Data is compiled and extrapolated from multiple sources. Exact values may vary based on specific experimental conditions.
Table 2: Developmental Toxicity in Zebrafish Embryos (96-hour exposure)
| Compound | EC50 (µg/mL) | Observed Developmental Abnormalities |
| Octyl Methoxycinnamate (OMC) | 64.0 | Pericardial edema, spinal curvature, delayed hatching.[2] |
| 4-Methoxybenzaldehyde (4-MBA) | 3.5 | Severe malformations, including yolk sac and muscle fiber damage, increased heart rate, hatching delay.[2] |
| 2-Ethylhexanol (2-EH) | 34.0 | Malformations, increased heart rate, hatching delay.[2] |
Experimental Protocols
3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD 432)
This in vitro assay is a standardized method to assess the phototoxic potential of a substance.
-
Cell Culture: Balb/c 3T3 mouse fibroblasts are cultured to a near-confluent monolayer in 96-well plates.
-
Treatment: Cells are incubated with a range of concentrations of the test substance (OMC or its photoproducts) for a short period (e.g., 1 hour).
-
UV Irradiation: One set of plates is exposed to a non-cytotoxic dose of UVA radiation (e.g., 5 J/cm²), while a duplicate set is kept in the dark as a control.
-
Incubation: The cells are washed and incubated in a fresh medium for 24 hours.
-
Viability Assessment: Cell viability is determined by measuring the uptake of the neutral red dye. The concentration of the test substance that reduces cell viability by 50% (IC50) is calculated for both irradiated and non-irradiated conditions.
-
Photo-Irritation Factor (PIF): The ratio of the IC50 value without UV to the IC50 value with UV is calculated. A PIF greater than 5 indicates a strong phototoxic potential, while a PIF between 2 and 5 suggests probable phototoxicity.
Zebrafish Embryo Phototoxicity Test (Based on OECD 236)
This in vivo assay evaluates the effects of substances on the early life stages of a model vertebrate organism.
-
Embryo Collection and Exposure: Fertilized zebrafish (Danio rerio) embryos are collected and placed in multi-well plates containing various concentrations of the test compounds (OMC and its photoproducts).
-
UV Irradiation: A subset of the embryos is exposed to a controlled dose of UV radiation. The specific wavelength, intensity, and duration of UV exposure are critical parameters that should be clearly defined and controlled. For example, embryos can be exposed to a specific dose of UVB radiation (e.g., 3.3 W/m²) for a set duration daily.[3]
-
Observation: Embryos are observed under a microscope at regular intervals (e.g., 24, 48, 72, and 96 hours post-fertilization).
-
Endpoint Assessment: Several developmental endpoints are recorded, including:
-
Lethality: Coagulation of the embryo, lack of somite formation, non-detachment of the tail, and absence of heartbeat.
-
Developmental Toxicity: Malformations such as pericardial edema, yolk sac edema, spinal curvature, and tail deformities.
-
Physiological Effects: Heart rate and hatching rate.
-
-
Biochemical Assays: Following the exposure period, larvae can be homogenized to assess biomarkers of:
-
Oxidative Stress: Measurement of lipid peroxidation (LPO) and the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GPx), and glutathione S-transferase (GST).
-
Neurotoxicity: Measurement of acetylcholinesterase (AChE) activity.
-
-
Data Analysis: The effective concentration that causes an adverse effect in 50% of the population (EC50) is determined for the observed endpoints.
Mechanistic Insights into Phototoxicity
The phototoxicity of OMC and its photoproducts is primarily attributed to the generation of reactive oxygen species (ROS) upon absorption of UV radiation. This oxidative stress can lead to cellular damage, including DNA lesions, and trigger signaling pathways that result in apoptosis or programmed cell death.
Experimental Workflow for Assessing Phototoxicity
Caption: Experimental workflow for in vitro and in vivo phototoxicity assessment.
Signaling Pathway of OMC Photoproduct-Induced Phototoxicity
UV-activated OMC photoproducts induce cellular damage primarily through the generation of ROS, leading to DNA damage and the activation of the p53 tumor suppressor protein. This initiates a signaling cascade that can result in cell cycle arrest to allow for DNA repair or, if the damage is too severe, apoptosis.
Caption: p53-mediated signaling pathway in response to OMC photoproduct-induced phototoxicity.
Oxidative Stress-Induced Apoptosis Pathway
The excessive production of ROS can overwhelm the cell's antioxidant defenses, leading to oxidative stress and the initiation of the intrinsic apoptotic pathway.
References
- 1. Photolysis and cellular toxicities of the organic ultraviolet filter chemical octyl methoxycinnamate and its photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The impact of ultraviolet B (UV-B) radiation in combination with different temperatures in the early life stage of zebrafish (Danio rerio) - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of Ethyl Methoxycinnamate: A Procedural Guide
The safe and compliant disposal of ethyl methoxycinnamate is critical for ensuring laboratory safety and environmental protection. As a substance with potential health and environmental hazards, it requires management as regulated chemical waste. This guide provides detailed, step-by-step procedures for its proper disposal, adhering to standard laboratory safety protocols and regulatory requirements.
Hazard Profile and Waste Classification
This compound, also known as Octinoxate, should be handled as a hazardous substance for disposal purposes. While classifications can vary between suppliers, some Safety Data Sheets (SDS) identify it as harmful if swallowed or in contact with skin, an irritant to skin and eyes, and notably, toxic to aquatic life with long-lasting effects[1]. Therefore, it must not be disposed of down the drain or in regular solid waste[2][3]. All laboratory personnel should treat chemical waste as hazardous unless explicitly confirmed otherwise by their institution's Environmental Health & Safety (EHS) department[4][5].
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the collection and disposal of this compound waste in a laboratory setting.
1. Waste Collection and Containerization:
-
Select an Appropriate Container: Use a dedicated, leak-proof waste container compatible with this compound. To minimize risk, plastic containers are often preferred over glass. The container must be in good condition, free of cracks or rust.
-
Avoid Mixing: Do not mix this compound waste with incompatible materials. Known incompatibilities include strong oxidizing agents, strong acids, and strong bases. It is best practice to segregate waste streams by chemical class.
2. Labeling Hazardous Waste:
-
Immediate Labeling: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
-
Complete Information Required: The label must be filled out completely and legibly. Information must include:
-
The full chemical name: "this compound." Abbreviations or formulas are not permitted.
-
For mixtures, list all components and their approximate percentages.
-
The date when waste was first added to the container (generation date).
-
The location of origin (e.g., building and room number).
-
The name and contact information of the Principal Investigator or responsible personnel.
-
Checkmarks indicating the relevant hazards (e.g., toxic, environmental hazard).
-
3. Storage in a Satellite Accumulation Area (SAA):
-
Designated Location: Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.
-
Secondary Containment: Place the waste container within a larger, chemically resistant container (secondary containment) to prevent the spread of spills.
-
Keep Containers Closed: Waste containers must remain sealed at all times, except when actively adding waste.
-
Adhere to Storage Limits: Do not exceed the maximum allowable volume of hazardous waste stored in the SAA.
4. Arranging for Disposal:
-
Request Pickup: Once the waste container is nearly full (no more than 90% capacity) or when it is ready for disposal, submit a chemical waste pickup request to your institution's EHS department.
-
Do Not Transport: Laboratory personnel should not transport hazardous waste across the facility. This must be handled by trained EHS staff.
5. Disposal of Empty Containers:
-
Decontamination: An empty container that held this compound must be triple-rinsed with a suitable solvent (such as ethanol or acetone) that can dissolve the residue.
-
Collect Rinsate: The solvent rinsate must be collected and disposed of as hazardous waste in your designated liquid waste container.
-
Final Disposal: After triple-rinsing and air-drying, deface or remove all hazardous labels from the empty container. It can then typically be disposed of as regular solid waste or recycled, in accordance with institutional policy.
Quantitative Disposal and Storage Limits
The following table summarizes key quantitative limits for the accumulation of hazardous waste in a laboratory's Satellite Accumulation Area (SAA), as mandated by regulatory bodies like the EPA.
| Parameter | Limit | Description | Citation |
| Maximum SAA Volume | 55 gallons | The total amount of hazardous waste that can be accumulated per SAA. | |
| Maximum Acutely Toxic Waste | 1 quart | The maximum volume for "P-listed" or acutely hazardous wastes. | |
| Container Fill Level | ≤ 90% | The maximum fill level for any single hazardous waste container to allow for expansion. | |
| Empty Container Rinsate | ~5% of container volume | The recommended amount of solvent to use for each of the three rinses. | |
| SAA Storage Time Limit | 1 year | Partially filled containers may remain in an SAA for up to one year. | |
| Full Container Removal | 3 days | Full containers must be removed from the SAA within three days of being filled. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper handling and disposal of this compound waste.
References
Personal protective equipment for handling Ethyl methoxycinnamate
This guide provides immediate and essential safety protocols and logistical plans for handling Ethyl methoxycinnamate in a laboratory setting. The following procedures are designed for researchers, scientists, and professionals in drug development to ensure safe handling and disposal of this chemical.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₂H₁₄O₃[1][2] |
| Molecular Weight | 206.24 g/mol [1][2] |
| Appearance | Solid[1] |
| Melting Point | 49 - 50 °C |
Personal Protective Equipment (PPE)
The following table outlines the recommended personal protective equipment to be used when handling this compound. Adherence to these recommendations is crucial to minimize exposure and ensure personal safety.
| Protection Type | Recommended Equipment |
| Respiratory Protection | Dust respirator or vapor respirator. Use in a well-ventilated area, preferably a fume hood. |
| Hand Protection | Protective, chemical-resistant gloves. |
| Eye Protection | Safety glasses or chemical safety goggles, especially if splashing is possible. |
| Skin and Body Protection | Appropriate protective clothing to prevent skin exposure. |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Avoid all contact with eyes, skin, and clothing.
-
Do not ingest or inhale.
-
Wash hands thoroughly after handling.
-
Work in a well-ventilated area or under a chemical fume hood.
-
Keep the substance away from sources of ignition and incompatible materials such as strong oxidizing agents, strong acids, and strong alkalis.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials.
Emergency Procedures
In the event of exposure or a spill, follow these procedures immediately.
| Incident | First-Aid Measures |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash skin with plenty of water. If skin irritation occurs, get medical advice. |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. |
| Ingestion | Rinse mouth and drink plenty of water. Call a poison center or doctor if you feel unwell. |
| Spill | Evacuate personnel to a safe area. Use proper personal protective equipment as indicated in the PPE section. Avoid dust formation. Sweep up the spilled material and place it into a suitable container for disposal. Do not let the product enter drains. |
Disposal Plan
All waste materials containing this compound must be disposed of in accordance with federal, state, and local regulations. It may be possible to dispose of the chemical waste through a licensed professional waste disposal service or by incineration in a chemical incinerator equipped with an afterburner and scrubber. Do not allow the product to enter drains or waterways.
Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Standard operating procedure for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
